2-Hydroxy-2-(3-nitrophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7(8(11)12)5-2-1-3-6(4-5)9(13)14/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSULVUQBMUBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278995, DTXSID90901370 | |
| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42164-79-4 | |
| Record name | 42164-79-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a deeper understanding of the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.
Introduction and Significance
2-Hydroxy-2-(3-nitrophenyl)acetic acid, also known as 3-nitromandelic acid, belongs to the class of alpha-hydroxy acids. The presence of both a hydroxyl and a carboxylic acid group on the same carbon atom, attached to a nitrophenyl ring, makes it a versatile intermediate. The nitro group can be readily reduced to an amine, opening pathways to a wide array of heterocyclic compounds and other functionalized molecules of pharmaceutical interest. Its structural features are found in various biologically active compounds, making its efficient synthesis a key step in the exploration of new therapeutic agents.
Synthetic Strategy: A Two-Step Approach from 3-Nitrobenzaldehyde
The most logical and well-established route to 2-Hydroxy-2-(3-nitrophenyl)acetic acid begins with the commercially available precursor, 3-nitrobenzaldehyde. The synthesis proceeds in two primary stages:
-
Nucleophilic Addition of Cyanide: Formation of the corresponding cyanohydrin, 2-hydroxy-2-(3-nitrophenyl)acetonitrile (also known as 3-nitromandelonitrile).
-
Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid.
This approach is favored due to the high reactivity of the aldehyde carbonyl group towards nucleophilic attack by the cyanide ion and the subsequent robust methods available for nitrile hydrolysis.
Mechanistic Insights and Rationale
The overall synthetic pathway is depicted below. The initial step involves the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This reaction is typically performed using a source of cyanide such as sodium or potassium cyanide. The subsequent hydrolysis of the nitrile can be achieved under either acidic or basic conditions, which proceeds via an amide intermediate.[1][2]
Caption: Overall synthetic scheme for 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of mandelic acid and its derivatives.[3] Extreme caution must be exercised when handling cyanide salts, as they are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. An emergency cyanide poisoning treatment kit should be readily available.
Part 1: Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile
Materials and Reagents:
-
3-Nitrobenzaldehyde
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sodium Bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of sodium bisulfite in deionized water.
-
Add 3-nitrobenzaldehyde to the flask and stir vigorously to form the bisulfite addition product. This step helps to control the reaction rate and minimize side reactions.
-
In a separate beaker, dissolve sodium cyanide in deionized water.
-
Cool the reaction flask containing the bisulfite adduct in an ice bath.
-
Slowly add the sodium cyanide solution to the stirred mixture via the dropping funnel. The temperature should be maintained below 10 °C throughout the addition.
-
After the addition is complete, continue stirring in the ice bath for an additional 1-2 hours, and then allow the mixture to warm to room temperature and stir for another 2-3 hours.
-
The reaction mixture will likely form two layers. Separate the organic layer containing the cyanohydrin.
-
Extract the aqueous layer with dichloromethane or diethyl ether to recover any dissolved product.
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-2-(3-nitrophenyl)acetonitrile. This intermediate is often used in the next step without further purification.
Part 2: Hydrolysis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile to 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
Materials and Reagents:
-
Crude 2-Hydroxy-2-(3-nitrophenyl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ethyl Acetate or Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
Procedure:
-
Transfer the crude 2-hydroxy-2-(3-nitrophenyl)acetonitrile to a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid or a mixture of sulfuric acid and water.[4]
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, extract the aqueous solution multiple times with ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) to obtain the purified product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The final product, 2-Hydroxy-2-(3-nitrophenyl)acetic acid, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| IUPAC Name | 2-hydroxy-2-(3-nitrophenyl)acetic acid[5] |
| Molecular Formula | C₈H₇NO₅[6] |
| Molecular Weight | 197.14 g/mol [6] |
| Appearance | Off-white to light yellow powder |
| Purity | >95% (after recrystallization)[5] |
Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, should be obtained and compared with literature values or reference spectra to confirm the structure.
Safety and Handling
-
3-Nitrobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Sodium/Potassium Cyanide: Highly toxic. May be fatal if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution in a fume hood.
-
Concentrated Acids (HCl, H₂SO₄): Corrosive. Cause severe skin burns and eye damage. Handle with appropriate personal protective equipment.
All waste materials should be disposed of in accordance with institutional and local regulations. Cyanide-containing waste requires special handling and should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.
References
-
Chemistry Stack Exchange. (2014). Hydrolysis of cyanohydrin in the presence of sulfuric acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-Hydroxy-2-(3-nitrophenyl)acetic Acid. Retrieved from [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 233-235.
-
Chemistry University. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]
-
Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant. (n.d.). ResearchGate. Retrieved from [Link]
-
Time course and stoichiometric analysis of mandelonitrile hydrolysis by nitrilase. (n.d.). ResearchGate. Retrieved from [Link]
-
Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. [Link]
-
NOP. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
-
Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]
-
jOeCHEM. (2020, March 23). Synthesis Involving Nitriles [Video]. YouTube. [Link]
- Organic Syntheses. (1935). Acetone cyanohydrin. 15, 1. doi: 10.15227/orgsyn.015.0001
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Wikipedia. (n.d.). Mandelic acid. Retrieved from [Link]
-
Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. (2020). ACS Omega, 5(42), 27365–27374. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). mandelic acid. Retrieved from [Link]
-
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024). Molecules, 29(1), 233. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxymandelic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2018). 3-Nitrobenzaldehyde. Retrieved from [Link]
-
NileRed. (2016, January 21). Making 3-nitrophthalic Acid (Luminol Precursor) [Video]. YouTube. [Link]
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry, 14(26), 6069–6087. [Link]
-
ChemSynthesis. (n.d.). 3-nitrophthalic acid. Retrieved from [Link]
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- 5. 3-Nitromandelic acid 95.00% | CAS: 42164-79-4 | AChemBlock [achemblock.com]
- 6. (S)-2-Hydroxy-2-(3-nitrophenyl)acetic Acid | C8H7NO5 | CID 25273133 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Nitromandelic Acid: Technical Guide to a Pivotal Chiral Scaffold
Topic: CAS 42164-79-4 (3-Nitromandelic Acid) Chemical Data Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
3-Nitromandelic acid (CAS 42164-79-4), formally 2-hydroxy-2-(3-nitrophenyl)acetic acid , is a critical aromatic
Chemical & Physical Characterization[2][3][4][5]
Identity & Properties
| Parameter | Technical Specification |
| CAS Number | 42164-79-4 |
| IUPAC Name | 2-Hydroxy-2-(3-nitrophenyl)acetic acid |
| Synonyms | 3-Nitromandelic acid; |
| Molecular Formula | C |
| Molecular Weight | 197.14 g/mol |
| SMILES | OC(C(=O)O)c1cccc([O-])c1 |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 138–142 °C (decomposition often observed above 150 °C) |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |
| pKa | ~3.4 (Carboxylic acid), ~13 (Alcoholic -OH) |
Synthesis & Manufacturing Protocols
The industrial preparation of 3-nitromandelic acid predominantly avoids direct nitration of mandelic acid due to the sensitivity of the benzylic alcohol to oxidation. The preferred route is the cyanohydrin synthesis starting from 3-nitrobenzaldehyde.
Protocol A: Cyanohydrin Synthesis (Chemical Route)
Objective: Preparation of racemic 3-nitromandelic acid from 3-nitrobenzaldehyde.
Reagents:
-
3-Nitrobenzaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN) (1.1 eq)
-
Sodium Bisulfite (NaHSO
) (saturated aq. solution) -
Hydrochloric Acid (HCl) (conc. and 6M)
Step-by-Step Methodology:
-
Bisulfite Adduct Formation: Dissolve 3-nitrobenzaldehyde in water/methanol (1:1). Add saturated NaHSO
solution slowly at 0°C with vigorous stirring. A white precipitate (bisulfite adduct) forms. Stir for 1 hour. -
Cyanation: Treat the adduct with aqueous NaCN (Caution: HCN evolution risk; use a scrubber). Stir at room temperature for 2–4 hours. The solid dissolves, and an oil (3-nitromandelonitrile) separates.
-
Hydrolysis: Extract the nitrile with ethyl acetate, dry, and concentrate. Reflux the crude nitrile in 6M HCl for 4–6 hours. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.
-
Isolation: Cool the reaction mixture. 3-Nitromandelic acid precipitates upon cooling. Recrystallize from toluene or dilute ethanol to yield the pure acid.
Protocol B: Enantioselective Biocatalysis (Green Route)
Objective: Synthesis of (R)- or (S)-3-nitromandelic acid using Hydroxynitrile Lyases (HNLs).
Methodology:
-
Enzyme: (R)-HNL (from Prunus amygdalus) or (S)-HNL (from Hevea brasiliensis).
-
Reaction: In a biphasic system (e.g., buffer/MTBE), incubate 3-nitrobenzaldehyde with HCN (generated in situ) and the enzyme.
-
Outcome: High enantiomeric excess (>95% ee) is achievable. The resulting chiral cyanohydrin is hydrolyzed under mild acidic conditions to preserve stereochemistry.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of 3-nitrobenzaldehyde to 3-nitromandelic acid and its subsequent resolution.
Caption: Figure 1. Chemical and biocatalytic synthetic routes for 3-nitromandelic acid.
Pharmacological & Research Applications[4][5]
3-Nitromandelic acid is not a drug itself but a privileged scaffold . Its value lies in its ability to be transformed into phenylethanolamines , a class of molecules that includes potent
Precursor to Phenylethanolamines
The "mandelic" core allows for the construction of the ethanolamine backbone found in drugs like Phenylephrine (though phenylephrine is 3-hydroxy, the 3-nitro is a precursor to 3-amino analogs).
-
Transformation:
-
Amidation: The carboxylic acid is converted to an amide.
-
Reduction: The nitro group is reduced to an amine (using H
/Pd-C or Fe/HCl), and the amide/acid is reduced to an alcohol. -
Result: A 1-(3-aminophenyl)-2-aminoethanol core, essential for adrenergic binding.
-
Chiral Resolution Agent
Due to its acidity and chirality, 3-nitromandelic acid is used to resolve racemic amines. Conversely, racemic 3-nitromandelic acid is resolved using chiral bases like methylbenzylamine.
Thrombin Inhibitors
Research indicates that mandelic acid derivatives, including nitro-substituted variants, serve as P1-P3 pharmacophores in the design of thrombin inhibitors, fitting into the active site of serine proteases.
Visualization: Mechanism of Synthetic Utility
This diagram maps the transformation of the scaffold into bioactive drug classes.
Caption: Figure 2. Synthetic divergence of 3-nitromandelic acid into major pharmaceutical classes.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a tightly sealed container at room temperature, away from strong oxidizing agents and bases.
References
-
Preparation of Mandelic Acid Derivatives. National Institutes of Health (NIH) / PubChem. Retrieved from .
-
Enantioselective Synthesis of (R)-Mandelic Acid and Derivatives. ResearchGate. Retrieved from .
-
Synthesis of 3-Nitrobenzaldehyde (Precursor Data). Indian Journal of Pharmaceutical Sciences. Retrieved from .
-
Mandelic Acid Derivatives as Thrombin Inhibitors. Google Patents. Retrieved from .
-
Phenylethanolamine Biosynthesis and Inhibition. PubMed Central. Retrieved from .
Sources
theoretical mechanism of action for 2-Hydroxy-2-(3-nitrophenyl)acetic acid
An In-depth Technical Guide to the Theoretical Mechanism of Action for 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Abstract
2-Hydroxy-2-(3-nitrophenyl)acetic acid is a small molecule featuring three key functional moieties: an alpha-hydroxy-carboxylic acid group, a phenyl ring, and a meta-positioned nitro group. While direct experimental evidence elucidating its mechanism of action is not extensively documented in publicly available literature, its structural components are characteristic of well-defined pharmacophores. This guide synthesizes information from related chemical classes to propose a multi-faceted theoretical mechanism of action. We postulate three primary, potentially overlapping, hypotheses: (1) bioactivation via nitro-reduction to form reactive intermediates, a pathway common for nitroaromatic anticancer and antimicrobial agents; (2) modulation of G-protein coupled Hydroxy-Carboxylic Acid (HCA) receptors, leveraging its alpha-hydroxy acid structure to influence metabolic signaling; and (3) induction of cellular stress through redox cycling and the generation of reactive oxygen species (ROS). This document provides a robust theoretical framework and outlines detailed experimental protocols to rigorously test these hypotheses, serving as a foundational guide for researchers and drug development professionals investigating this and structurally related compounds.
Introduction and Molecular Profile
2-Hydroxy-2-(3-nitrophenyl)acetic acid belongs to the family of substituted mandelic acid derivatives. Its structure is a composite of functional groups that have been independently studied for their biological activities.
-
Alpha-Hydroxy-Carboxylic Acid Core: This motif is found in metabolic intermediates and is known to interact with specific cell surface receptors that regulate energy homeostasis.[1]
-
Nitrophenyl Group: The nitroaromatic moiety is a critical component in numerous pharmaceuticals.[2][3] Its biological activity is often dependent on its reductive metabolism, which can lead to the formation of highly reactive species capable of interacting with cellular macromolecules.[2][3] This property is exploited in hypoxia-activated prodrugs for cancer therapy.
-
Phenylacetic Acid Scaffold: Phenylacetic acid derivatives are precursors for a variety of biologically active molecules, including enzyme inhibitors and anticancer agents.[4][5]
Given this structural mosaic, it is plausible that the overall mechanism of action of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is not monolithic but rather a composite of several distinct biological interactions. This guide will deconstruct these possibilities into testable hypotheses.
Postulated Mechanisms of Action
We propose three primary theoretical mechanisms. These are not mutually exclusive and may be context-dependent (e.g., cell type, oxygen tension).
Hypothesis 1: Pro-drug Bioactivation via Reductive Metabolism
The most established mechanism for nitroaromatic compounds involves their function as pro-drugs that are activated by cellular nitroreductases.[2][3] This process is particularly efficient in hypoxic environments, such as those found in solid tumors, making it a cornerstone of targeted cancer therapy.
The proposed reductive cascade proceeds as follows:
-
Nitro to Nitroso: The nitro group undergoes a two-electron reduction, catalyzed by one- and two-electron nitroreductases (e.g., NADPH:cytochrome P450 reductases), to form a nitroso intermediate.
-
Nitroso to Hydroxylamino: A further two-electron reduction converts the nitroso group to a hydroxylamino intermediate. This species is highly reactive.
-
Hydroxylamino to Amino: The final reduction yields the stable amino group.
The electrophilic hydroxylamino intermediate is considered the key cytotoxic species. It can directly form covalent adducts with nucleophilic sites on cellular macromolecules like DNA and proteins, leading to DNA damage, protein dysfunction, and ultimately, cell death.
Caption: Proposed bioactivation pathway via nitro-reduction.
Hypothesis 2: Modulation of Hydroxy-Carboxylic Acid (HCA) Receptors
The presence of the alpha-hydroxy-carboxylic acid moiety suggests a potential interaction with the HCA receptor family, which are Gi-protein coupled receptors.[1] These receptors are key regulators of metabolic processes, particularly the inhibition of lipolysis in adipocytes.
-
HCA1 (GPR81): Activated by lactate.
-
HCA2 (GPR109A): Activated by the ketone body 3-hydroxybutyrate.
-
HCA3 (GPR109B): Activated by the β-oxidation intermediate 3-hydroxy-octanoic acid.
If 2-Hydroxy-2-(3-nitrophenyl)acetic acid acts as an agonist at one of these receptors, it would trigger the following canonical Gi signaling cascade:
-
Receptor Activation: Ligand binding induces a conformational change in the HCA receptor.
-
Gi Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.
-
Inhibition of Adenylyl Cyclase: The dissociated Gαi-GTP subunit inhibits adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP).
-
Reduction in cAMP: The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA).
-
Downstream Effects: In adipocytes, reduced PKA activity leads to decreased phosphorylation and activation of hormone-sensitive lipase (HSL), thereby inhibiting the breakdown of triglycerides into free fatty acids and glycerol (anti-lipolytic effect).[1]
Caption: Proposed HCA receptor agonism signaling pathway.
Hypothesis 3: Induction of Oxidative Stress via Redox Cycling
Nitroaromatic compounds can participate in futile redox cycles, particularly under aerobic conditions. A one-electron reduction of the nitro group can form a nitro anion radical. In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion radical (O₂⁻). This cycle can repeat, leading to a significant accumulation of reactive oxygen species (ROS), which overwhelms cellular antioxidant defenses and causes oxidative damage to lipids, proteins, and DNA, potentially triggering apoptosis.
Experimental Validation Protocols
To investigate the proposed mechanisms, a series of targeted in vitro experiments are required. The following protocols provide a self-validating system to test each hypothesis.
Protocol 1: Hypoxia-Selective Cytotoxicity Assay
-
Objective: To determine if the compound's cytotoxicity is enhanced under hypoxic conditions, supporting the nitro-reductive activation hypothesis.
-
Methodology:
-
Cell Culture: Plate a cancer cell line known to express nitroreductases (e.g., HT-29 colon cancer cells) in 96-well plates.
-
Incubation Conditions: Place one set of plates in a standard normoxic incubator (21% O₂) and a parallel set in a hypoxic chamber (1% O₂). Allow cells to acclimate for 12-24 hours.
-
Compound Treatment: Add a serial dilution of 2-Hydroxy-2-(3-nitrophenyl)acetic acid to both sets of plates. Include a vehicle control and a positive control (e.g., tirapazamine).
-
Incubation: Incubate for 48-72 hours under respective oxygen conditions.
-
Viability Assessment: Measure cell viability using a standard assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ in hypoxia (a high hypoxia cytotoxicity ratio) supports the hypothesis.
-
Protocol 2: In Vitro Nitroreductase Metabolism Assay
-
Objective: To directly identify the reduced metabolites of the parent compound.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human nitroreductase (e.g., NQO1), an NADPH regenerating system, and 2-Hydroxy-2-(3-nitrophenyl)acetic acid in a suitable buffer.
-
Control Reactions: Prepare parallel reactions lacking the enzyme or NADPH to serve as negative controls.
-
Incubation: Incubate the reactions at 37°C for a time course (e.g., 0, 30, 60, 120 minutes).
-
Sample Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the protein.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). Search for the expected masses of the nitroso, hydroxylamino, and amino metabolites.
-
Caption: High-level experimental workflow for mechanism validation.
Protocol 3: cAMP Accumulation Assay
-
Objective: To determine if the compound can modulate HCA receptor activity by measuring its effect on intracellular cAMP levels.
-
Methodology:
-
Cell Culture: Use a cell line engineered to overexpress a human HCA receptor (e.g., HEK293-HCA2).
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate cells with serial dilutions of 2-Hydroxy-2-(3-nitrophenyl)acetic acid or a known HCA2 agonist (positive control) for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Lysis and Detection: After a short incubation (15-30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., a LANCE® Ultra cAMP kit).
-
Data Analysis: Plot the cAMP signal against the compound concentration. A dose-dependent inhibition of the forskolin-induced cAMP signal indicates Gi-coupled receptor agonism.
-
Quantitative Data Summary (Hypothetical)
The following table summarizes expected outcomes from the proposed experiments that would support the respective hypotheses.
| Experiment | Metric Measured | Expected Outcome for Hypothesis 1 | Expected Outcome for Hypothesis 2 |
| Hypoxia Cytotoxicity | IC₅₀ Ratio (Normoxic / Hypoxic) | > 10 | ~ 1 |
| Nitroreductase Metabolism | Metabolite Identification (LC-MS) | Amino-metabolite detected | Parent compound only |
| cAMP Accumulation | EC₅₀ for cAMP Inhibition (nM) | No activity | < 1000 nM |
| ROS Detection | Fold-increase in DCF fluorescence vs. control | > 2 | ~ 1 |
Conclusion
The chemical architecture of 2-Hydroxy-2-(3-nitrophenyl)acetic acid provides a compelling basis for at least three distinct, testable biological mechanisms of action. The dominant mechanism is likely to be highly dependent on the biological context, with nitro-reduction being favored in hypoxic environments and HCA receptor modulation being more relevant in tissues expressing these receptors. The provided experimental framework offers a clear and logical path to dissecting these potential activities, providing crucial insights for any future drug development program centered on this molecule. The validation of any of these hypotheses would position this compound within established classes of pharmacologically active agents and guide its further optimization and therapeutic application.
References
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Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 28, 2026, from [Link][4]
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National Center for Biotechnology Information. (n.d.). 3-Nitrophenylacetic acid. PubChem Compound Database. Retrieved January 28, 2026, from [Link][6]
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National Center for Biotechnology Information. (n.d.). (2-hydroxyphenyl)acetic acid. PubChem Compound Database. Retrieved January 28, 2026, from [Link][7]
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Ahmed, N., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. International Journal of PharmTech Research. [Link]
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Al-Ghorbani, M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. [Link][8]
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Staszowska-Karkut, M., & Materska, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
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Ianni, F., et al. (2021). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules. [Link][10]
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Vettorazzi, A., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences. [Link][11]
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Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link][2][3]
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Offermanns, S., et al. (2014). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology. [Link][1]
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Enantiomeric Properties of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Chiral Resolution, and Comparative Biological Evaluation of (R)- and (S)-3-Nitromandelic Acid
Abstract
Chirality is a fundamental principle in drug discovery and development, with enantiomers of a chiral drug often exhibiting distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the enantiomeric properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a derivative of mandelic acid. While specific experimental data for this particular compound is limited in publicly available literature, this guide synthesizes established methodologies for the synthesis, chiral separation, and characterization of analogous mandelic acid derivatives. It aims to provide researchers, scientists, and drug development professionals with a robust framework for investigating the enantiomeric properties of this and similar chiral molecules. The guide details protocols for racemic synthesis, diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines methodologies for the comparative evaluation of the physicochemical and biological properties of the individual enantiomers, including antimicrobial and cytotoxic activities.
Introduction: The Significance of Chirality in Drug Action
Mandelic acid and its derivatives are a versatile class of molecules with a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3] The presence of a stereocenter at the α-carbon imparts chirality to these molecules, leading to the existence of enantiomeric pairs. It is a well-established principle in pharmacology that the three-dimensional arrangement of a molecule is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. Consequently, the individual enantiomers of a chiral drug can exhibit significant differences in their therapeutic effects and toxicity.[4]
This guide focuses on 2-Hydroxy-2-(3-nitrophenyl)acetic acid, also known as 3-nitromandelic acid. The introduction of a nitro group to the phenyl ring can modulate the electronic properties of the molecule, potentially influencing its biological activity.[5] Understanding the distinct properties of the (R)- and (S)-enantiomers of this compound is therefore crucial for any drug development program.
I. Synthesis of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
The synthesis of the racemic mixture is the initial step before chiral resolution. A common and effective method for the synthesis of mandelic acid derivatives is the condensation of the corresponding benzaldehyde with a cyanide source to form a cyanohydrin, followed by hydrolysis.
Protocol 1: Synthesis of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
Materials:
-
3-Nitrobenzaldehyde
-
Sodium cyanide (or potassium cyanide)
-
Sodium bisulfite
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium hydroxide
Procedure:
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve 3-nitrobenzaldehyde in a suitable solvent such as ethanol.
-
Slowly add a solution of sodium cyanide in water to the aldehyde solution at a low temperature (0-5 °C) while stirring. The reaction is typically facilitated by the presence of a weak acid or a bisulfite adduct.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Hydrolysis:
-
Once the cyanohydrin formation is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture under reflux to hydrolyze the nitrile group to a carboxylic acid. This step should be performed with extreme caution due to the evolution of hydrogen cyanide gas.
-
After hydrolysis is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
-
Extraction and Purification:
-
Extract the aqueous solution with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane).
-
Caption: Synthesis of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
II. Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step. Several methods can be employed, with the choice depending on the specific properties of the compound and the desired scale of separation.
A. Diastereomeric Salt Crystallization
This classical method involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts.[6] Due to their different physical properties, these salts can often be separated by fractional crystallization.
Materials:
-
Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid
-
(R)-(+)-α-Methylbenzylamine or (S)-(-)-α-Methylbenzylamine
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Diethyl ether
Procedure:
-
Salt Formation:
-
Dissolve the racemic acid in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of the chiral amine (e.g., (R)-(+)-α-methylbenzylamine) in methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
The purity of the diastereomeric salt can be improved by recrystallization.
-
The mother liquor contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water and acidify with 1 M HCl to a pH of approximately 1-2.
-
Extract the liberated enantiomerically enriched acid with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the enantiopure acid.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
-
Caption: Workflow for diastereomeric salt crystallization.
B. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture.[7][8]
Materials:
-
Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid
-
Immobilized Lipase (e.g., Novozym 435)
-
An alcohol (e.g., benzyl alcohol)
-
Anhydrous organic solvent (e.g., toluene)
-
Molecular sieves
Procedure:
-
Esterification:
-
To a solution of the racemic acid and the alcohol in the organic solvent, add the immobilized lipase and molecular sieves (to remove water produced during the reaction).
-
Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester.
-
-
Separation:
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the ester product.
-
Filter off the immobilized enzyme (which can often be reused).
-
Separate the unreacted acid from the ester product using column chromatography or by extraction with an aqueous base.
-
-
Hydrolysis of the Ester:
-
The enantiomerically enriched ester can be hydrolyzed back to the corresponding acid using standard methods (e.g., acid or base-catalyzed hydrolysis).
-
C. Preparative Chiral HPLC
For smaller scale separations or when other methods are not effective, preparative chiral HPLC is a powerful technique.[9]
Instrumentation:
-
Preparative HPLC system with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
UV detector.
Procedure:
-
Method Development:
-
Develop an analytical scale chiral HPLC method to achieve baseline separation of the enantiomers. This involves screening different chiral columns and mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid).
-
-
Scale-Up:
-
Scale up the optimized analytical method to a preparative scale by increasing the column diameter and flow rate.
-
Inject the racemic mixture onto the preparative column.
-
-
Fraction Collection:
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
-
Solvent Removal:
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
III. Characterization of Enantiomers
Once separated, the enantiomers must be thoroughly characterized to confirm their purity and determine their specific properties.
A. Physicochemical Properties
| Property | (R)-Enantiomer | (S)-Enantiomer | Method |
| Melting Point (°C) | Data not available | Data not available | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Specific Rotation ([(\alpha)]D) | Data not available | Data not available | Polarimetry |
| Solubility | Data not available | Data not available | Shake-flask method in various solvents |
Specific Rotation: The specific rotation is a key characteristic of a chiral molecule and is measured using a polarimeter.[10] The enantiomers will have equal and opposite specific rotations. The enantiomeric excess (ee) of a mixture can be calculated using the formula: ee (%) = (observed specific rotation / specific rotation of pure enantiomer) x 100.[11][12]
B. Spectroscopic and Crystallographic Analysis
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for characterizing chiral molecules and can provide information about their absolute configuration.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.
IV. Comparative Biological Activity
The primary motivation for resolving enantiomers is often the difference in their biological activity.
A. Antimicrobial and Antifungal Activity
Mandelic acid and its derivatives are known for their antimicrobial properties.[2][3] The individual enantiomers of 2-Hydroxy-2-(3-nitrophenyl)acetic acid should be tested against a panel of relevant bacterial and fungal strains.
Procedure:
-
Prepare serial dilutions of each enantiomer in a suitable growth medium.
-
Inoculate the dilutions with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the cultures under appropriate conditions.
-
The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
B. Cytotoxicity
It is essential to assess the cytotoxic potential of each enantiomer, as one may be more toxic than the other.[4]
Procedure:
-
Culture a suitable cell line (e.g., a human cell line relevant to the potential therapeutic application) in a 96-well plate.
-
Treat the cells with various concentrations of each enantiomer.
-
After an appropriate incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Living cells will reduce the MTT to a purple formazan product.
-
Dissolve the formazan crystals and measure the absorbance at a specific wavelength.
-
The cell viability can be calculated relative to untreated control cells.
Caption: Workflow for the comparative biological evaluation of enantiomers.
Conclusion
This technical guide provides a comprehensive framework for the investigation of the enantiomeric properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid. While specific experimental data for this compound remains to be published, the methodologies outlined for synthesis, chiral resolution, and biological characterization are based on well-established principles and practices in the field of stereochemistry and drug development. By following these protocols, researchers can systematically elucidate the distinct properties of the (R)- and (S)-enantiomers, paving the way for a deeper understanding of their structure-activity relationships and potential therapeutic applications. The generation of such data is crucial for making informed decisions in the drug discovery and development process.
References
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PubMed Central. [Link]
-
Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). PubMed. [Link]
-
(-)-Mandelic acid | C8H8O3 | CID 11914. (n.d.). PubChem. [Link]
-
Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). ResearchGate. [Link]
-
Resolution of a Racemic Mixture. (n.d.). Science Learning Center. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]
-
Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. (n.d.). ResearchGate. [Link]
-
3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. (n.d.). PubMed Central. [Link]
-
(+) mandelic acid has a specific rotation of 158^(@) What would be the observed specific rotation of a mixture of 25% (-) mandelic acid and 75% (+) mandelic acid ?. (n.d.). Allen. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. (2023). PubMed. [Link]
-
Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. (n.d.). pubs.acs.org. [Link]
-
Enzymatic kinetic resolution in flow for chiral mandelic acids. (n.d.). ResearchGate. [Link]
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). scielo.br. [Link]
-
Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. (2025). Filo. [Link]
-
Kinetic resolution of racemic mandelic acid esters by N,N'-dioxide-scandium-complex-catalyzed enantiomer-selective acylation. (2014). PubMed. [Link]
-
Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. (2023). MDPI. [Link]
-
Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (n.d.). ScienceDirect. [Link]
-
The cytotoxicity study of praziquantel enantiomers. (2016). PubMed. [Link]
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022). Frontiers. [Link]
-
(+)-Mandelic acid has a specific rotation of +158. What would be .... (n.d.). Pearson. [Link]
-
p-Nitromandelic Acid Linked Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
Antibacterial activity of usnic acid enantiomers. (n.d.). ResearchGate. [Link]
-
mandelic acid enantiomers: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2025). MDPI. [Link]
-
(+)-Mandelic acid has a specific rotation of +158. What would be .... (n.d.). Pearson. [Link]
-
Non-Alcohol Hand Sanitiser Gels with Mandelic Acid and Essential Oils. (2023). PubMed Central. [Link]
-
Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. (n.d.). ResearchGate. [https://www.researchgate.net/publication/231178699_Solubility_of_Mandelic_Acid_Enantiomers_and_Their_Mixtures_in_Three_Chiral_Solvents]([Link]_ Mixtures_in_Three_Chiral_Solvents)
-
Specific rotation. (n.d.). Wikipedia. [Link]
-
-
Mandelic acid has a specific rotation of + 158o class 11 chemistry CBSE. (n.d.). Vedantu. [Link]
-
-
[FREE] A sample of natural mandelic acid has a specific rotation of. (2023). Brainly. [Link]
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Kinetic resolution of racemic mandelic acid esters by N,N'-dioxide-scandium-complex-catalyzed enantiomer-selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. (+) mandelic acid has a specific rotation of `158^(@)` What would be the observed specific rotation of a mixture of 25% (-) mandelic acid and 75% (+) mandelic acid ? [allen.in]
- 12. Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. [askfilo.com]
A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure α-hydroxy acids are of paramount importance in the pharmaceutical industry, serving as crucial chiral building blocks for the synthesis of a wide array of bioactive molecules. Among these, 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a substituted mandelic acid derivative, presents a valuable scaffold due to its combination of a chiral hydroxyl acid moiety and a synthetically versatile nitrophenyl group. The nitro group can be readily transformed into other functional groups, such as amines, allowing for further molecular elaboration. The stereochemistry at the α-position is often critical for the biological activity and pharmacological profile of the final drug substance.
This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principal strategies for obtaining enantiomerically pure 2-Hydroxy-2-(3-nitrophenyl)acetic acid. We will delve into the synthesis of the racemic precursor and explore various methodologies for achieving enantiomeric purity, including enzymatic kinetic resolution, asymmetric synthesis, classical diastereomeric resolution, and preparative chiral chromatography. The underlying principles, detailed experimental protocols, and a comparative analysis of these techniques will be presented to empower scientists in selecting and implementing the most suitable approach for their specific needs.
I. Synthesis of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
The synthesis of the racemic starting material is a crucial first step for several of the resolution techniques discussed later. A common and efficient route begins with the commercially available 3-nitrobenzaldehyde, proceeding through a cyanohydrin formation followed by hydrolysis.
Workflow for Racemic Synthesis
Caption: Synthesis of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
Experimental Protocol: Synthesis of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
Step 1: Cyanohydrin Formation
-
In a well-ventilated fume hood, dissolve 3-nitrobenzaldehyde (1 equivalent) in dichloromethane (DCM).
-
Prepare an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidic conditions will generate toxic HCN gas.
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 equivalents), to the biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, carefully separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate. This intermediate is often used in the next step without further purification.
Step 2: Hydrolysis to the Carboxylic Acid
-
To the crude cyanohydrin from the previous step, add concentrated hydrochloric acid.
-
Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the desired product as a solid.
II. Enzymatic Kinetic Resolution of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
Enzymatic kinetic resolution is a powerful and green methodology for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For α-hydroxy acids, this is often achieved through the enantioselective hydrolysis of their corresponding esters.
Principle of Lipase-Catalyzed Kinetic Resolution
A racemic mixture of the methyl or ethyl ester of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is subjected to hydrolysis in the presence of a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unreacted. The resulting mixture of the enantiomerically enriched acid and the unreacted ester can then be separated by standard chemical techniques, such as acid-base extraction.
Workflow for Enzymatic Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution workflow.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Esterification of Racemic Acid: Prepare the methyl or ethyl ester of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid using standard procedures (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of sulfuric acid).
-
Enzymatic Hydrolysis:
-
Suspend the racemic ester in a biphasic system of a phosphate buffer (e.g., pH 7) and an organic solvent like toluene or MTBE.
-
Add a lipase, such as immobilized Candida antarctica lipase B (CAL-B, Novozym® 435), to the mixture.
-
Stir the reaction at a controlled temperature (typically 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess (ee) of both the remaining ester and the formed acid by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.
-
-
Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent to recover any dissolved ester.
-
Acidify the aqueous layer (e.g., with 1M HCl to pH 2) and extract the enantiomerically enriched carboxylic acid with an organic solvent.
-
The unreacted ester can be recovered from the combined organic layers.
-
-
Hydrolysis of the Remaining Ester: The enantiomerically enriched ester can be hydrolyzed under basic or acidic conditions to obtain the other enantiomer of the carboxylic acid.
Representative Data for Lipase-Catalyzed Resolution of Mandelic Acid Analogs
| Enzyme | Substrate | Conversion (%) | ee of Product Acid (%) | ee of Unreacted Ester (%) | Reference |
| Candida antarctica Lipase B | Ethyl 3-arylalkanoate | ~50 | >98 | >99 | [1] |
| Alcaligenes spp. Lipase | Ethyl 3-arylalkanoate | 50 | 97 | 98 | [2] |
| Burkholderia cepacia Lipase | Racemic O-decanoate | ~50 | ≥94 | ≥94 | [3] |
III. Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the enantiomerically pure target molecule, avoiding the 50% theoretical yield limitation of classical kinetic resolution. A prominent strategy is the asymmetric reduction of a prochiral ketone precursor.
Principle of Asymmetric Reduction
The α-keto acid, 2-oxo-2-(3-nitrophenyl)acetic acid, can be synthesized by oxidation of the racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid. This prochiral ketone is then subjected to asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst. The chiral catalyst, typically a transition metal complex with a chiral ligand, facilitates the delivery of a hydride to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the desired α-hydroxy acid.
Workflow for Asymmetric Reduction
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An In-depth Technical Guide to 2-Hydroxy-2-(3-nitrophenyl)acetic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-(3-nitrophenyl)acetic acid, a substituted derivative of mandelic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a chiral hydroxyl group, a carboxylic acid moiety, and a nitro-substituted aromatic ring, suggest a wide range of potential applications, from serving as a versatile building block in organic synthesis to exhibiting unique biological activities. This technical guide provides a comprehensive overview of 2-hydroxy-2-(3-nitrophenyl)acetic acid, including a detailed proposed synthesis pathway, in-depth characterization analysis with predicted spectroscopic data, and an exploration of its potential as a bioactive agent. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel aromatic compounds.
Introduction: The Significance of Substituted Mandelic Acids
Mandelic acid and its derivatives have long been recognized for their broad utility across various scientific disciplines. As alpha-hydroxy acids, they are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics and antiviral agents.[1] The presence of a chiral center at the alpha-carbon makes them valuable precursors in asymmetric synthesis, allowing for the stereoselective construction of complex molecules.[1] Furthermore, the aromatic ring of mandelic acid provides a scaffold that can be readily functionalized to modulate the molecule's physicochemical and biological properties.
The introduction of a nitro group onto the phenyl ring, as in the case of 2-hydroxy-2-(3-nitrophenyl)acetic acid, is anticipated to confer unique characteristics. Nitroaromatic compounds are known to play a crucial role in various biological processes and are a key component in a number of established therapeutic agents.[2] The electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the molecule's overall electronic properties, potentially leading to novel biological activities. This guide will delve into the specifics of the 3-nitro substituted variant, providing a theoretical and practical framework for its synthesis, identification, and potential applications.
Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid: A Proposed Pathway
Proposed Synthetic Scheme:
Figure 1: Proposed two-step synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid from 3-nitrobenzaldehyde.
Step-by-Step Experimental Protocol (Proposed):
Part A: Synthesis of 3-Nitromandelonitrile (Intermediate)
-
Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Addition of 3-Nitrobenzaldehyde: A solution of 3-nitrobenzaldehyde in a suitable organic solvent (e.g., ethanol) is added dropwise to the cooled cyanide solution with vigorous stirring.
-
Acidification: After the addition is complete, the reaction mixture is slowly acidified with a dilute acid (e.g., hydrochloric acid) while maintaining the low temperature. This step is critical and must be performed with extreme caution due to the potential for the release of toxic hydrogen cyanide gas.
-
Extraction and Isolation: The resulting 3-nitromandelonitrile is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin intermediate.
Part B: Hydrolysis to 2-Hydroxy-2-(3-nitrophenyl)acetic Acid (Final Product)
-
Acid Hydrolysis: The crude 3-nitromandelonitrile is refluxed with a strong acid, such as concentrated hydrochloric acid.[1] The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure 2-hydroxy-2-(3-nitrophenyl)acetic acid.
Causality Behind Experimental Choices:
-
Choice of Precursor: 3-nitrobenzaldehyde is the logical starting material as it already possesses the required nitro group at the desired position, simplifying the overall synthesis.
-
Cyanohydrin Formation: This is a classic and efficient method for the introduction of a one-carbon unit that can be subsequently hydrolyzed to a carboxylic acid.[3] The use of cyanide as a nucleophile is a well-established method for the synthesis of alpha-hydroxy acids from aldehydes.
-
Acid-Catalyzed Hydrolysis: Strong acid is necessary to hydrolyze the nitrile functional group to a carboxylic acid. Refluxing provides the necessary energy to drive the reaction to completion.
-
Purification by Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of any unreacted starting materials or byproducts.
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized 2-hydroxy-2-(3-nitrophenyl)acetic acid would be confirmed through a combination of physical and spectroscopic methods.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 42164-79-4 | [4] |
| Molecular Formula | C₈H₇NO₅ | [4] |
| Molecular Weight | 197.14 g/mol | [4] |
| Appearance | Expected to be a solid | [4] |
| Purity | >97% (as per supplier) | [4] |
Predicted Spectroscopic Data:
1H NMR Spectroscopy (Predicted):
-
Aromatic Protons (around 7.5-8.5 ppm): The protons on the 3-nitrophenyl ring will appear in this region. The exact chemical shifts and coupling patterns will be influenced by the positions of the nitro and the hydroxyacetic acid groups. We would expect complex splitting patterns (doublets, triplets, or multiplets).
-
Methine Proton (around 5.0-5.5 ppm): The proton on the carbon bearing the hydroxyl and carboxyl groups (-CH(OH)COOH) is expected to appear as a singlet or a doublet in this region.
-
Hydroxyl and Carboxyl Protons (variable, >10 ppm): The chemical shifts of the -OH and -COOH protons are highly dependent on the solvent and concentration and will likely appear as broad singlets at a downfield chemical shift.
13C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (around 170-180 ppm): The carboxylic acid carbon will be the most downfield signal.
-
Aromatic Carbons (around 120-150 ppm): The six carbons of the phenyl ring will appear in this region. The carbon attached to the nitro group will be significantly downfield.
-
Methine Carbon (around 70-80 ppm): The carbon atom of the -CH(OH)COOH group is expected in this range.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (197.14) would be expected.
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (hydroxyl and carboxyl): A broad absorption band in the region of 2500-3300 cm-1.
-
C=O Stretch (carboxyl): A strong absorption band around 1700-1750 cm-1.
-
N-O Stretch (nitro group): Strong, characteristic absorption bands around 1530 cm-1 (asymmetric) and 1350 cm-1 (symmetric).
-
C-O Stretch (hydroxyl): An absorption band in the region of 1050-1250 cm-1.
Potential Applications in Research and Drug Development
The unique structural features of 2-hydroxy-2-(3-nitrophenyl)acetic acid suggest several promising avenues for its application in scientific research and drug development.
As a Chiral Building Block in Organic Synthesis:
The presence of a stereocenter makes this molecule a valuable chiral synthon. It can be used in the enantioselective synthesis of more complex molecules, particularly those with pharmaceutical applications where stereochemistry is critical for biological activity.
Potential Antimicrobial Activity:
Mandelic acid and its derivatives have demonstrated antimicrobial properties.[1] The introduction of a nitro group could potentially enhance this activity. Nitroaromatic compounds are known to have antimicrobial effects, and their mechanism of action often involves the reduction of the nitro group to reactive nitrogen species that can damage cellular components.[5] Therefore, 2-hydroxy-2-(3-nitrophenyl)acetic acid warrants investigation as a potential lead compound for the development of new antimicrobial agents.
Potential Anti-inflammatory Activity:
Several studies have reported the anti-inflammatory properties of aryl acetic acid derivatives.[5][6] The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The structural similarity of 2-hydroxy-2-(3-nitrophenyl)acetic acid to known anti-inflammatory agents suggests that it could also possess such activity. Further research, including in vitro and in vivo assays, would be necessary to validate this potential.
Workflow for Biological Screening:
Figure 2: A proposed workflow for the initial biological screening of 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
Conclusion and Future Directions
2-Hydroxy-2-(3-nitrophenyl)acetic acid is a molecule with significant untapped potential. While its synthesis and characterization are not yet extensively documented in the scientific literature, established chemical principles allow for the confident prediction of a viable synthetic route and its key spectroscopic features. The presence of the nitro group on the mandelic acid scaffold strongly suggests that this compound could exhibit interesting biological activities, particularly as an antimicrobial or anti-inflammatory agent.
Future research should focus on the practical execution of the proposed synthesis and the thorough experimental characterization of the resulting compound. Subsequent biological screening is highly warranted to explore its therapeutic potential. The findings from such studies could pave the way for the development of new pharmaceuticals and provide valuable insights into the structure-activity relationships of substituted mandelic acids.
References
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Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PubMed Central. Retrieved from [Link]
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Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic and Aryl-hydroxamic Acids. (2025). ResearchGate. Retrieved from [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI. Retrieved from [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved from [Link]
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(2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (n.d.). PubMed. Retrieved from [Link]
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Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2026). MDPI. Retrieved from [Link]
- CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).
- Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents. (n.d.).
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Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (n.d.). PubMed. Retrieved from [Link]
- CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)) - Google Patents. (n.d.).
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Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain. (2005). ResearchGate. Retrieved from [Link]
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Synthesis of Mandelic Acid. (n.d.). Scribd. Retrieved from [Link]
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Making 3-nitrophthalic Acid (Luminol Precursor). (2016). YouTube. Retrieved from [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI. Retrieved from [Link]
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(2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of mandelic acid from benzaldehyde. (2012). Chemistry Stack Exchange. Retrieved from [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). MDPI. Retrieved from [Link]
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3-Nitrophthalic acid | C8H5NO6 | CID 69043. (n.d.). PubChem. Retrieved from [Link]
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Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. (2024). Juniper Publishers. Retrieved from [Link]
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Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2015). PubMed. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of 2-Hydroxy-2-(3-nitrophenyl)acetic acid
This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 2-Hydroxy-2-(3-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific principles and data interpretation strategies essential for comprehensive analysis.
Introduction
2-Hydroxy-2-(3-nitrophenyl)acetic acid is a molecule of significant interest in organic synthesis and pharmaceutical research. Its structure, featuring a chiral center, a carboxylic acid, a hydroxyl group, and a nitro-substituted aromatic ring, presents a rich landscape for spectroscopic investigation. Understanding the precise arrangement of these functional groups is paramount for its application and further development. This guide will walk you through the core spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups will shift a signal downfield (to a higher ppm value), while electron-donating groups will shift it upfield.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -OH and -COOH).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Expected ¹H NMR Data (Predicted based on analogous compounds):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Highly deshielded and may be broad due to hydrogen bonding and exchange. |
| Aromatic (H-2') | ~8.2 | Singlet or Doublet of doublets | 1H | Positioned between two electron-withdrawing groups. |
| Aromatic (H-4') | ~7.6 | Triplet or Doublet of doublets | 1H | Influenced by the nitro group. |
| Aromatic (H-5') | ~7.5 | Triplet | 1H | Standard aromatic proton. |
| Aromatic (H-6') | ~8.1 | Doublet or Doublet of doublets | 1H | Ortho to the nitro group. |
| Methine (-CHOH) | ~5.2 | Singlet | 1H | Adjacent to the hydroxyl and phenyl groups. |
| Hydroxyl (-OH) | Variable (e.g., 3.0 - 5.0) | Singlet (broad) | 1H | Position is solvent and concentration-dependent; can be confirmed by D₂O exchange. |
Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar structures like 3-nitrophenylacetic acid[1] and other substituted phenylacetic acids. The strong electron-withdrawing nature of the nitro group is expected to significantly deshield the ortho and para protons of the aromatic ring. The methine proton is shifted downfield due to the adjacent oxygen and aromatic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's hybridization and its electronic environment.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
Expected ¹³C NMR Data (Predicted based on analogous compounds):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (C=O) | 170 - 180 | Deshielded due to the double bond to oxygen. |
| Aromatic (C-3', attached to NO₂) | 145 - 150 | Directly attached to the strongly electron-withdrawing nitro group. |
| Aromatic (C-1', attached to CHOH) | 135 - 140 | Quaternary carbon, deshielded by the aromatic system and substituent. |
| Aromatic (C-5') | 125 - 130 | Standard aromatic carbon. |
| Aromatic (C-4') | 120 - 125 | Influenced by the meta nitro group. |
| Aromatic (C-6') | 120 - 125 | Influenced by the ortho nitro group. |
| Aromatic (C-2') | 115 - 120 | Influenced by the ortho nitro group. |
| Methine (-CHOH) | 70 - 80 | Aliphatic carbon attached to an oxygen atom. |
Justification of Predictions: These predictions are extrapolated from data for (2-hydroxyphenyl)acetic acid[2] and general principles of ¹³C NMR. The carbonyl carbon of the carboxylic acid is expected at a very high chemical shift. The carbon bearing the nitro group will be significantly downfield. The methine carbon's shift is characteristic of a carbon atom bonded to an oxygen.[3]
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at specific frequencies, providing a "fingerprint" of the functional groups present.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching | The broadness is due to extensive hydrogen bonding. |
| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching | This will likely overlap with the carboxylic acid O-H stretch. |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Typically sharp peaks. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | A strong, sharp absorption. |
| C=C (Aromatic) | 1450 - 1600 | Stretching | Multiple bands are expected. |
| N-O (Nitro group) | 1500 - 1550 and 1300 - 1350 | Asymmetric and Symmetric Stretching | Two distinct, strong absorptions are characteristic of the nitro group. |
| C-O (Alcohol/Carboxylic Acid) | 1050 - 1300 | Stretching |
Expert Insight: The IR spectrum will be dominated by the very broad O-H stretch from the carboxylic acid and the strong C=O absorption. The two N-O stretching bands are definitive proof of the nitro group's presence. The presence of both alcohol and carboxylic acid O-H stretches will result in a particularly broad absorption in the high-frequency region.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₈H₇NO₅[5]
-
Expected Exact Mass: 197.0324
-
Expected Ions:
-
Positive Mode (ESI+): [M+H]⁺ at m/z 198.0397
-
Negative Mode (ESI-): [M-H]⁻ at m/z 196.0251
-
Expected Fragmentation Pattern (MS/MS):
By selecting the parent ion and subjecting it to collision-induced dissociation (CID), we can predict the following key fragments:
-
Loss of H₂O (18 Da): From the hydroxyl and carboxylic acid groups.
-
Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
-
Fragments related to the nitrophenyl moiety.
Logical Flow of MS Analysis:
Caption: Step-by-step workflow for mass spectrometry analysis.
UV-Visible Spectroscopy: Probing Electronic Transitions
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Scan the absorbance of the solution across the UV-Vis range (typically 200-800 nm).
Expected UV-Vis Absorption:
-
π → π* transitions: The aromatic ring will exhibit strong absorptions, typically below 300 nm.
-
n → π* transitions: The nitro group and carbonyl group will have characteristic absorptions. The presence of the nitro group conjugated with the aromatic ring is expected to cause a significant bathochromic (red) shift in the absorption maxima.[7][8]
We can predict two main absorption bands:
-
λ_max1: Around 250-280 nm, corresponding to the phenyl ring.
-
λ_max2: A weaker, longer-wavelength absorption above 300 nm, attributable to the n → π* transition of the nitro group.
Trustworthiness of the Combined Approach:
Each of these techniques provides a piece of the structural puzzle. NMR defines the carbon-hydrogen framework, IR identifies the functional groups, MS confirms the molecular weight and elemental composition, and UV-Vis reveals the nature of the electronic system. The true power of spectroscopic characterization lies in the congruent and self-validating nature of the data from these orthogonal techniques. When the data from all four methods converge to support a single molecular structure, a high degree of confidence in the identification is achieved.
References
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PubChem. (n.d.). (2-Hydroxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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MDPI. (2023). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 27, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde... Retrieved January 27, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved January 27, 2026, from [Link]
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Journal of Emerging Investigators. (2021). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Retrieved January 27, 2026, from [Link]
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- 3. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Guide: A Deep Dive into the ¹³C NMR Analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Hydroxy-2-(3-nitrophenyl)acetic acid using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal-driven methodologies essential for accurate and verifiable spectral interpretation. We will explore optimal experimental design, from sample preparation to the selection of advanced pulse sequences like Distortionless Enhancement by Polarization Transfer (DEPT). The core of this guide is a detailed analysis of the expected ¹³C NMR spectrum, correlating substituent-induced chemical shifts with specific carbon environments to build a self-validating analytical model.
Introduction: The Analytical Imperative
2-Hydroxy-2-(3-nitrophenyl)acetic acid, a substituted mandelic acid derivative, possesses multiple functional groups—a carboxylic acid, a hydroxyl group, and a nitroaromatic ring—that contribute to its chemical reactivity and potential biological activity. Accurate structural confirmation is a non-negotiable prerequisite for its use in any research or development pipeline. ¹³C NMR spectroscopy stands as a primary analytical tool for this purpose, offering direct insight into the carbon skeleton of the molecule.[1] Unlike proton (¹H) NMR, the ¹³C spectrum provides a wider chemical shift range, typically resulting in one distinct signal for each unique carbon atom, thereby minimizing spectral overlap and simplifying interpretation.[2]
The strategic placement of the electron-withdrawing nitro group and the chiral benzylic center creates a unique electronic environment, making its ¹³C NMR spectrum a rich source of structural information. This guide will systematically deconstruct the process of acquiring and interpreting this spectrum with high fidelity.
Foundational Principles: Experimental Design & Causality
The quality of a ¹³C NMR spectrum is not accidental; it is the direct result of deliberate experimental choices. Each parameter is selected to maximize information content and ensure data integrity.
Sample Preparation: A Self-Validating Protocol
The goal of sample preparation is to create a homogeneous, stable solution at a concentration suitable for detection. The choice of solvent is the most critical decision in this stage.
-
Solvent Selection: For a polar molecule containing a carboxylic acid, a polar aprotic deuterated solvent is superior. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended choice. Its high polarity effectively solubilizes the analyte, preventing aggregation that can lead to line broadening. Furthermore, it readily exchanges with the acidic protons of the hydroxyl and carboxylic acid groups, which, while more pertinent for ¹H NMR, ensures a consistent chemical environment.[3][4] While deuterated chloroform (CDCl₃) is common, it may not be a sufficiently polar solvent for this compound, potentially leading to poor solubility and inaccurate results.[5][6]
-
Concentration: A concentration of 15-25 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard, with its ¹³C signal defined as 0.0 ppm.[5][6] Most modern spectrometers use the deuterated solvent signal as a secondary reference (the central peak of the DMSO-d₆ septet is at 39.52 ppm) and calibrate the spectrum accordingly.
Step-by-Step Sample Preparation Protocol:
-
Accurately weigh 20 mg of 2-Hydroxy-2-(3-nitrophenyl)acetic acid into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the mixture until the solid is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.
Data Acquisition: Optimizing for Clarity and Confidence
The acquisition parameters directly control the quality of the final spectrum. The following workflow is designed for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.
Workflow for NMR Data Acquisition
Caption: A logical workflow for the complete ¹³C NMR analysis.
Table 1: Recommended Acquisition Parameters for ¹³C NMR
| Parameter | Recommended Value | Rationale & Justification |
| Pulse Program | zgpg30 (or equivalent) | Standard 30° pulse experiment with proton decoupling for sensitivity enhancement via the Nuclear Overhauser Effect (NOE) and spectral simplification.[1][2] |
| Spectral Width | 0 to 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules, from alkyl carbons to carbonyls.[7][8] |
| Acquisition Time (AQ) | ~1.5 s | Provides adequate digital resolution for sharp signals. |
| Relaxation Delay (D1) | 2.0 s | Sufficient for qualitative analysis. For quantitative work, this must be increased to 5 times the T₁ of the slowest-relaxing carbon (often quaternary carbons) to ensure full relaxation and accurate integration.[1] |
| Number of Scans (NS) | 1024 | A starting point for a ~20 mg sample. This should be increased for more dilute samples to improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Interpretation: Decoding the Molecular Blueprint
The 2-Hydroxy-2-(3-nitrophenyl)acetic acid molecule has 8 carbon atoms. Due to the meta substitution pattern on the benzene ring, all 8 carbons are chemically non-equivalent and are expected to produce 8 distinct signals in the ¹³C NMR spectrum.
Molecular Structure with Carbon Numbering
Caption: Carbon numbering scheme for spectral assignment.
Predicted Chemical Shifts and Rationale
The chemical shift of each carbon is determined by its local electronic environment. Electron-withdrawing groups (like -NO₂) deshield nearby carbons, shifting their signals downfield (to higher ppm), while electron-donating groups cause upfield shifts.
Table 2: Predicted ¹³C Chemical Shifts and Assignments
| Carbon Atom | Expected Shift (ppm) | Carbon Type | Rationale for Assignment |
| C=O (Carboxylic Acid) | 170 - 180 | Quaternary (C) | The carbonyl carbon of a carboxylic acid is highly deshielded and consistently appears in this downfield region.[7][9] |
| C3' (C-NO₂) | 148 - 150 | Quaternary (C) | This is the ipso-carbon attached to the strongly electron-withdrawing nitro group, causing significant deshielding. The chemical shift for the ipso-carbon in nitrobenzene is ~148 ppm.[10] |
| C1' (C-Cα) | 140 - 145 | Quaternary (C) | This ipso-carbon is attached to the benzylic group. It is deshielded but less so than C3'. In mandelic acid, this carbon appears around 140 ppm. |
| C5' | 129 - 132 | Methine (CH) | This carbon is para to the -NO₂ group and meta to the -CH(OH)COOH group. The deshielding effect of the nitro group is strong at the para position.[10] |
| C6' | 125 - 128 | Methine (CH) | This carbon is ortho to the alkyl substituent and meta to the nitro group. It will be moderately deshielded. |
| C4' | 122 - 125 | Methine (CH) | This carbon is ortho to the nitro group. In nitrobenzene, ortho carbons are surprisingly shielded relative to the para and meta positions, appearing around 123.5 ppm.[10] |
| C2' | 120 - 123 | Methine (CH) | This carbon is also ortho to the nitro group and will appear in a similar shielded region as C4'. Subtle differences between C2' and C4' will arise from their proximity to the Cα substituent. |
| Cα (-CH(OH)-) | 70 - 75 | Methine (CH) | This benzylic carbon is directly attached to an electronegative oxygen atom, which deshields it into this characteristic range.[2] The corresponding carbon in mandelic acid appears at ~73 ppm. |
Validation with DEPT Spectroscopy
Ambiguity in spectral assignment, particularly within the congested aromatic region, can be definitively resolved using DEPT experiments.[11][12] A DEPT experiment distinguishes between CH, CH₂, and CH₃ groups, while quaternary carbons do not produce a signal.[12]
-
DEPT-90 Spectrum: This experiment will show signals only for the methine (CH) carbons. We expect to see 5 positive signals corresponding to Cα, C2', C4', C5', and C6'.
-
DEPT-135 Spectrum: This experiment shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Since our molecule has no CH₂ or CH₃ groups, the DEPT-135 spectrum should show the exact same 5 positive signals as the DEPT-90 spectrum.
-
Self-Validation: By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT spectra, the three signals present in the former but absent in the latter can be unequivocally assigned to the three quaternary carbons: C=O , C1' , and C3' . This cross-validation is the hallmark of a robust analytical protocol.
Conclusion
The ¹³C NMR analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is a powerful method for unambiguous structure verification. A successful analysis hinges on a logically constructed experimental approach, beginning with the selection of an appropriate solvent (DMSO-d₆) and culminating in the application of advanced NMR techniques like DEPT to validate assignments. By understanding the predictable electronic effects of the nitro and hydroxy-acetic acid substituents on the aromatic ring, a full and confident assignment of all 8 carbon signals is achievable. This guide provides the strategic framework and technical details necessary for researchers to acquire and interpret high-quality, reliable, and defensible ¹³C NMR data for this and structurally related compounds.
References
-
Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University, Department of Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]
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Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2024, October 4). DEPT ¹³C NMR Spectroscopy. [Link]
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OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]
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Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications ¹³C NMR. [Link]
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ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a substituted mandelic acid derivative of interest in pharmaceutical and metabolic research. This document delineates the principal fragmentation pathways under electrospray ionization (ESI), offering insights into the structural elucidation of this and related molecules. The guide is structured to provide not only a theoretical framework for the observed fragmentation but also a practical, step-by-step protocol for experimental replication. All mechanistic proposals are grounded in established principles of mass spectrometry and supported by authoritative references.
Introduction: The Significance of Structural Elucidation
2-Hydroxy-2-(3-nitrophenyl)acetic acid belongs to the mandelic acid family, a class of compounds widely utilized as chiral building blocks in organic synthesis and drug development.[1] The presence of a nitro group and a benzylic hydroxyl group introduces specific chemical properties that are critical to its biological activity and metabolic fate. Mass spectrometry stands as a cornerstone technique for the structural characterization of such molecules, providing invaluable information on molecular weight and fragmentation patterns that aid in identification and quantification in complex matrices.
This guide will focus on the fragmentation pathways of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a molecule with a molecular weight of 197.14 g/mol and a molecular formula of C8H7NO5.[2] Understanding its behavior in the mass spectrometer is paramount for developing robust analytical methods for its detection and for the structural confirmation of its metabolites or synthetic derivatives.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is governed by the interplay of its three key functional groups: the carboxylic acid, the benzylic hydroxyl group, and the aromatic nitro group. Electrospray ionization (ESI) in negative ion mode is a suitable method for the analysis of this acidic compound, leading to the formation of the deprotonated molecule [M-H]⁻ at m/z 196. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 198. The subsequent fragmentation of this precursor ion is dictated by the charge distribution and the relative bond strengths within the molecule.
Primary Fragmentation Events
The initial fragmentation events are expected to involve the most labile bonds, primarily those adjacent to the functional groups.
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO2, 44 Da) is a common fragmentation pathway for carboxylic acids.[3] This would result in a fragment ion at m/z 152 in negative mode or m/z 154 in positive mode.
-
Loss of Water: The presence of a hydroxyl group facilitates the neutral loss of a water molecule (H2O, 18 Da).[3] This would lead to a fragment at m/z 178 in negative mode or m/z 180 in positive mode.
-
Alpha-Cleavage: Cleavage of the C-C bond between the carboxylic acid and the benzylic carbon is a characteristic fragmentation for alpha-hydroxy acids.[3] This can lead to the formation of a 3-nitrophenylcarbonyl radical cation or related fragments.
Secondary Fragmentation and the Influence of the Nitro Group
The nitro group significantly influences the fragmentation of the aromatic ring. Aromatic nitro compounds are known to undergo characteristic losses of NO (30 Da) and NO2 (46 Da).[4] These losses can occur from the molecular ion or from subsequent fragment ions.
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathway for 2-Hydroxy-2-(3-nitrophenyl)acetic acid in negative ion mode.
Experimental Protocol for Mass Spectrometric Analysis
To empirically validate the proposed fragmentation pathways, the following experimental setup is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and deionized water.
-
Acidification/Basification: For positive ion mode, add 0.1% formic acid to the working solution. For negative ion mode, add 0.1% ammonium hydroxide.
Mass Spectrometry Parameters
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of 10-40 eV to observe the evolution of fragment ions.
Data Acquisition and Analysis
-
Full Scan MS: Acquire a full scan mass spectrum to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the precursor ion for collision-induced dissociation (CID) to generate a product ion spectrum.
-
Data Interpretation: Analyze the product ion spectrum to identify the major fragment ions and propose fragmentation mechanisms. Compare the observed fragments with the predicted pathways.
Caption: A streamlined workflow for the mass spectrometric analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
Summary of Expected Fragment Ions
The following table summarizes the key fragment ions anticipated in the tandem mass spectrum of 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Negative Mode) | Fragment m/z (Positive Mode) |
| 196 ([M-H]⁻) / 198 ([M+H]⁺) | [M-H-H₂O]⁻ / [M+H-H₂O]⁺ | H₂O (18 Da) | 178 | 180 |
| 196 ([M-H]⁻) / 198 ([M+H]⁺) | [M-H-CO₂]⁻ / [M+H-CO₂]⁺ | CO₂ (44 Da) | 152 | 154 |
| 196 ([M-H]⁻) / 198 ([M+H]⁺) | [M-H-HCOOH]⁻ / [M+H-HCOOH]⁺ | HCOOH (46 Da) | 150 | 152 |
| 152 | [M-H-CO₂-NO₂]⁻ | NO₂ (46 Da) | 106 | - |
| 154 | [M+H-CO₂-NO]⁺ | NO (30 Da) | - | 124 |
Conclusion
The mass spectrometric fragmentation of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is a predictable process governed by the fundamental principles of organic mass spectrometry. The primary fragmentation pathways involve the characteristic losses from the carboxylic acid and hydroxyl functional groups, followed by secondary fragmentation of the nitroaromatic ring. The insights provided in this guide serve as a robust foundation for the development of sensitive and specific analytical methods for this compound and its analogs. The proposed experimental protocol offers a clear and reproducible workflow for researchers to confirm these findings and to further explore the rich fragmentation chemistry of this important class of molecules.
References
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15876, 3-Nitrophenylacetic acid. Retrieved from [Link].
-
Wang, J., Liu, H., & Wang, X. (2019). Bacterial mandelic acid degradation pathway and its application in biotechnology. Applied Microbiology and Biotechnology, 103(18), 7387–7397. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 447364, 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link].
-
NIST (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Unknown. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid: Solubility and Melting Point Analysis
This guide provides a comprehensive technical overview of the methodologies for determining the solubility and melting point of 2-Hydroxy-2-(3-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines not only the experimental protocols but also the underlying scientific principles that ensure data integrity and reproducibility.
Introduction: The Significance of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
2-Hydroxy-2-(3-nitrophenyl)acetic acid belongs to the mandelic acid family of compounds, which are α-hydroxy carboxylic acids. Mandelic acid and its derivatives are of significant interest in the pharmaceutical and chemical industries due to their diverse biological activities and applications.[1][2] These compounds can serve as chiral building blocks in organic synthesis, precursors for pharmaceuticals, and have demonstrated antimicrobial and other therapeutic properties.[2][3]
The physicochemical properties of a compound, such as its solubility and melting point, are fundamental parameters that dictate its behavior in various systems. For a potential drug candidate, solubility profoundly influences its bioavailability and formulation development, while the melting point is a critical indicator of purity and stability.[4] This guide will provide a detailed framework for the precise and accurate determination of these essential properties for 2-Hydroxy-2-(3-nitrophenyl)acetic acid. While specific experimental data for this exact molecule is not extensively published, this guide will also reference data from closely related structural analogs to provide a comparative context.
Solubility Determination: A Gateway to Understanding Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and, consequently, its therapeutic efficacy. A comprehensive understanding of a compound's solubility in various media is paramount during the early stages of drug development.
Theoretical Considerations: The "Like Dissolves Like" Principle in Action
The solubility of an organic molecule is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.
2-Hydroxy-2-(3-nitrophenyl)acetic acid possesses several functional groups that influence its solubility: a carboxylic acid group, a hydroxyl group, a phenyl ring, and a nitro group. The carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding, suggesting potential solubility in polar solvents like water and alcohols.[5] Conversely, the phenyl ring is nonpolar and will contribute to solubility in less polar organic solvents. The nitro group is polar but can also participate in dipole-dipole interactions.
The acidic nature of the carboxylic acid group implies that the compound's solubility in aqueous solutions will be highly pH-dependent.[6] In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.[6]
Qualitative Solubility Analysis: A Foundational Assessment
A systematic qualitative solubility analysis in a range of solvents provides initial, yet crucial, information about the compound's properties. This is typically the first step in characterizing a new chemical entity.
Experimental Protocol for Qualitative Solubility Testing [7][8]
-
Preparation: Add approximately 25 mg of 2-Hydroxy-2-(3-nitrophenyl)acetic acid to a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 0.75 mL of a different solvent in a stepwise manner. The recommended solvents for a comprehensive analysis include:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
-
Observation: After each addition of solvent, vigorously shake the test tube and observe if the solid dissolves. Record the solubility as "soluble," "partially soluble," or "insoluble."
-
Interpretation of Aqueous Solubility:
-
Solubility in Water: Indicates the presence of sufficient polar functional groups to overcome the nonpolar nature of the phenyl ring.[7]
-
Solubility in 5% NaOH: If the compound is insoluble in water but soluble in 5% NaOH, it strongly suggests the presence of an acidic functional group, such as a carboxylic acid or a phenol with electron-withdrawing groups.[7][8]
-
Solubility in 5% NaHCO₃: This is a weaker base than NaOH. If the compound dissolves, it indicates a relatively strong organic acid, such as a carboxylic acid.[7]
-
Solubility in 5% HCl: Solubility in an acidic solution would indicate the presence of a basic functional group, which is not expected for 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
-
Causality Behind the Experimental Choices: The selection of these specific aqueous solvents allows for a systematic determination of the compound's acidic, basic, or neutral character. The use of both a strong base (NaOH) and a weak base (NaHCO₃) helps to differentiate between strongly and weakly acidic functional groups.
Diagram of the Qualitative Solubility Analysis Workflow:
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- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Methodological & Application
diastereomeric salt formation techniques with 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Application Note & Protocol Guide
Topic: Diastereomeric Salt Formation Techniques for Chiral Resolution using 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality and the Power of Classical Resolution
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer chiral compounds is a cornerstone of modern chemistry.
While asymmetric synthesis offers an elegant route to enantiopure molecules, classical resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method, particularly when a target molecule possesses an acidic or basic functional group.[1][2] This technique hinges on a simple yet powerful principle: converting a pair of enantiomers, which share identical physical properties, into a pair of diastereomers, which do not.[3] These diastereomers, having different solubilities, melting points, and crystal structures, can then be separated by standard laboratory techniques like fractional crystallization.
This guide provides an in-depth exploration of this technique, focusing on the application of 2-Hydroxy-2-(3-nitrophenyl)acetic acid as a chiral resolving agent for racemic bases, such as amines. We will delve into the underlying principles, critical experimental variables, and provide detailed, actionable protocols for researchers aiming to achieve efficient chiral separation.
Part 1: The Resolving Agent - Properties and Mechanism
The success of a diastereomeric resolution is fundamentally dependent on the choice of the resolving agent. An ideal agent forms well-defined, crystalline salts with the racemate, and most importantly, imparts a significant solubility difference between the two resulting diastereomeric salts.
2-Hydroxy-2-(3-nitrophenyl)acetic acid is a valuable resolving agent due to its structural features: a carboxylic acid for salt formation, a hydroxyl group for potential hydrogen bonding interactions, and a nitrophenyl ring which can influence crystal packing through π-π stacking and other non-covalent interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [4] |
| Molecular Weight | 197.14 g/mol | [4] |
| Appearance | Solid | [4] |
| Functional Groups | Carboxylic Acid, Hydroxyl, Nitro Group | - |
The Underlying Mechanism of Separation
The core principle involves an acid-base reaction between the racemic mixture of a base (containing R-base and S-base) and a single enantiomer of the chiral acid, for instance, (R)-2-Hydroxy-2-(3-nitrophenyl)acetic acid. This reaction transforms the enantiomeric pair into a mixture of diastereomeric salts.
-
(R)-Base + (R)-Acid → (R,R)-Diastereomeric Salt
-
(S)-Base + (R)-Acid → (S,R)-Diastereomeric Salt
These (R,R) and (S,R) salts are no longer mirror images. Their distinct three-dimensional structures lead to different lattice energies and solvation properties, resulting in differential solubility in a given solvent system. By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, leaving the other enriched in the mother liquor.
Part 2: The Art and Science of Protocol Design
A successful resolution is rarely achieved on the first attempt. It is an empirical process of optimization, guided by chemical principles. The most critical factor in this process is solvent selection.[1]
Expertise in Practice: The Central Role of the Solvent
The choice of solvent is not arbitrary; it is the primary tool for manipulating the relative solubilities of the diastereomeric salts. An ideal solvent system should meet several criteria:
-
Differential Solubility: It must exhibit a large solubility difference between the two diastereomers at the desired crystallization temperature.
-
Moderate Overall Solubility: The desired diastereomer should be sparingly soluble at a low temperature (to ensure high recovery), while the undesired diastereomer and the racemate salt should be reasonably soluble at a higher temperature.
-
Good Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals rather than oils or amorphous precipitates.
-
Inertness: The solvent must not react with the racemic base, the resolving agent, or the resulting salts.
Computational screening tools can predict solubility in various solvents, but experimental screening remains the gold standard.[5] A typical screen involves dissolving the racemate and resolving agent in a range of solvents (e.g., alcohols like ethanol or isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water or anti-solvents like heptane) and observing the nature and extent of crystallization upon cooling.
Part 3: Experimental Protocols
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all reagents. 2-Hydroxy-2-(3-nitrophenyl)acetic acid and related nitrophenyl compounds should be handled with care as they may be irritants.[6][7] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent system for the preparative scale resolution.
Methodology (Self-Validating System): This protocol is designed as a parallel screen to efficiently test multiple conditions. The success of each condition is immediately validated by the physical outcome (crystals vs. oil/no precipitate) and subsequent chiral analysis.
-
Preparation: Arrange an array of 10 small vials (e.g., 4 mL).
-
Reagent Addition: To each vial, add the racemic base (e.g., 50 mg, 1.0 eq) and the resolving agent, (R)- or (S)-2-Hydroxy-2-(3-nitrophenyl)acetic acid (0.5 - 1.0 eq). Expert Tip: Starting with 0.5 equivalents of resolving agent can sometimes provide better selectivity, precipitating the less soluble salt with higher purity.
-
Solvent Addition: To each vial, add a different solvent or solvent mixture (approx. 1-2 mL). See Table 2 for examples.
-
Dissolution: Gently heat the vials (e.g., in a heated block or water bath) with stirring until all solids dissolve. Do not exceed the boiling point of the solvent.
-
Crystallization: Remove the vials from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or placing them in a refrigerator (4 °C).
-
Observation & Isolation: Observe the vials. Note which solvents produced a crystalline solid. Isolate the solid by filtration (a Hirsch funnel is suitable for this scale) or by decanting the supernatant.
-
Analysis: Wash the isolated crystals with a small amount of the cold solvent and dry them. Liberate the amine by dissolving the salt in a small amount of dilute acid (e.g., 1M HCl) and then adding a base (e.g., 1M NaOH) to precipitate the free amine, followed by extraction with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or SFC.
| Vial | Solvent System (v/v) | Observation after Cooling | Initial Assessment |
| 1 | Methanol | Clear solution, no solid | Too soluble |
| 2 | Ethanol | Crystalline precipitate | Promising |
| 3 | Isopropanol | Heavy crystalline solid | Very Promising |
| 4 | Ethyl Acetate | Oiled out | Unsuitable |
| 5 | Acetone | Fine powder precipitate | Promising |
| 6 | Toluene | No dissolution | Insoluble |
| 7 | Ethanol/Water (9:1) | Crystalline precipitate | Promising |
| 8 | Isopropanol/Heptane (1:1) | Amorphous solid | Unsuitable |
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
Objective: To resolve a larger quantity of the racemic base based on the optimal conditions identified in Protocol 1. This protocol assumes isopropanol was the best solvent.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the racemic base (e.g., 10.0 g, 1.0 eq).
-
Dissolution: Add the optimal solvent (isopropanol, approx. 150-200 mL) and stir to dissolve.
-
Resolving Agent Addition: In a separate beaker, dissolve (R)-2-Hydroxy-2-(3-nitrophenyl)acetic acid (0.55 eq) in a minimum amount of warm isopropanol.
-
Salt Formation: Slowly add the resolving agent solution to the stirring solution of the racemic base at an elevated temperature (e.g., 50-60 °C).
-
Controlled Cooling: Once the addition is complete, turn off the heat and allow the mixture to cool slowly and undisturbed to room temperature. Slow cooling is crucial for selective crystallization. The process can take several hours.[8]
-
Seeding (Optional but Recommended): If seed crystals of the desired less-soluble diastereomer are available from the screening, add a small amount once the solution becomes slightly turbid to encourage crystallization of the correct form.[9]
-
Maturation: Once at room temperature, continue stirring for another 1-2 hours to maximize the yield of the less-soluble salt. For further yield improvement, the flask can be cooled in an ice bath.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight. This solid is the purified, less-soluble diastereomeric salt.
Protocol 3: Liberation of the Free Enantiopure Base
Objective: To recover the enantiomerically enriched amine from the purified diastereomeric salt.
-
Suspension: Suspend the dried diastereomeric salt from Protocol 2 in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: While stirring vigorously, slowly add an aqueous base (e.g., 1M or 2M NaOH) until the pH of the aqueous layer is >11. This neutralizes the acidic resolving agent and liberates the free amine into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched free base.
-
Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC/SFC and measure the optical rotation. The resolution process may need to be repeated to achieve >99% e.e.[10]
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out / No Crystals | The salt is too soluble, or the solution is supersaturated too quickly. | Try a less polar solvent, use a solvent/anti-solvent mixture, or cool the solution much more slowly. Seeding can also help induce proper crystallization. |
| Low Enantiomeric Excess (e.e.) | Poor selectivity between diastereomers in the chosen solvent. Co-precipitation. | Re-screen for a more selective solvent. Perform multiple recrystallizations of the diastereomeric salt.[11] Ensure the initial cooling is very slow to favor thermodynamic crystallization. |
| Low Yield of Salt | The desired diastereomer has significant solubility in the mother liquor. | Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -10 °C). Reduce the amount of solvent used, but be cautious not to induce precipitation of the other diastereomer. |
| Filtration is Difficult | Crystals are too fine or have a needle-like morphology. | Adjust the cooling rate; sometimes a faster crash-cooling can produce different crystal habits. Try a different solvent system. |
Conclusion
The resolution of racemates by diastereomeric salt formation is a powerful and scalable technique that remains highly relevant in both academic and industrial settings. The use of a resolving agent like 2-Hydroxy-2-(3-nitrophenyl)acetic acid offers a viable path for the separation of chiral bases. Success in this endeavor is not merely the execution of a recipe but a thoughtful process of optimization. By systematically screening solvents, carefully controlling crystallization conditions, and validating purity at each stage, researchers can reliably access enantiomerically pure materials crucial for their work.
References
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Simon, A., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]
-
Simon, M. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Taniguchi, T., et al. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry. [Link]
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
National Chung Hsing University. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. [Link]
-
University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
PubChem. (n.d.). 3-Nitrophenylacetic acid. [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]
-
Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. [Link]
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fractional crystallization methods for diastereomeric salts
An Application Guide to Fractional Crystallization of Diastereomeric Salts for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Fractional crystallization of diastereomeric salts stands as a robust, scalable, and economically viable method for chiral resolution.[1][2] This technique circumvents the challenge of separating enantiomers—which possess identical physical properties—by converting them into diastereomeric salts.[3] This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers have distinct physicochemical properties, most notably solubility, which allows for their separation through crystallization.[1][4] This application note provides a comprehensive overview of the principles, critical parameters, and detailed protocols for the successful implementation of this classical resolution technique.
The Principle: A Two-Step Separation Strategy
The entire process is predicated on a simple yet elegant strategy: temporarily introducing a second chiral center to the enantiomeric pair, which transforms them from mirror images into distinct chemical entities (diastereomers).[3] Because diastereomers have different physical properties, they can be separated using conventional methods like crystallization.[3]
The strategy involves two core stages:
-
Formation of Diastereomeric Salts: A racemic mixture, which must contain an acidic or basic functional group (a "salt handle"), is reacted with a single, pure enantiomer of a chiral resolving agent.[2] For instance, a racemic acid (containing R-acid and S-acid) is reacted with a pure chiral base (S-base). This reaction yields a mixture of two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base).[5]
-
Selective Crystallization and Isolation: The key to the separation lies in the differing solubilities of the two diastereomeric salts in a specific solvent system.[1][6] By carefully controlling conditions such as temperature, concentration, and solvent composition, a state of supersaturation is induced for the less soluble diastereomer, causing it to crystallize out of the solution. The more soluble diastereomer remains in the mother liquor. Subsequent filtration separates the solid, diastereomerically-enriched salt. Finally, the resolving agent is chemically removed (e.g., through an acid-base workup) to yield the desired, optically pure enantiomer.[5][7]
Causality in Experimentation: Critical Parameters for Success
The success of a diastereomeric resolution is not fortuitous; it is the result of a systematic optimization of several interconnected parameters. Understanding the causality behind these choices is paramount for developing a robust and efficient process.
The Resolving Agent: The Key to Differentiation
The choice of the resolving agent is the most critical decision in the process. An ideal agent does more than just form a salt; it maximizes the physicochemical differences between the resulting diastereomers.
-
Causality: The crystal lattice energy of the diastereomeric salts is a dominant factor determining their solubility.[8] A well-chosen resolving agent will interact with the enantiomers to form salts with significantly different crystal packing efficiencies, leading to a large solubility differential.
-
Practical Requirements:
-
Optical Purity: The agent must be available in a highly optically pure form.[8]
-
Chemical Stability: It must not racemize under the conditions of the resolution.[8]
-
Availability & Cost: The agent should be readily available and economically viable, especially for large-scale production.[8]
-
Functionality: It must efficiently form a stable, crystalline salt that is easily handled.[8]
-
Recoverability: The agent should be easily recoverable in high yield for reuse.[8]
-
| Common Chiral Resolving Agents | |
| For Racemic Acids | For Racemic Bases |
| (R)- or (S)-1-Phenylethylamine | (L)- or (D)-Tartaric Acid |
| Brucine[5][7] | (L)- or (D)-Dibenzoyltartaric Acid |
| Strychnine[5] | (L)- or (D)-Mandelic Acid |
| Quinine[5] | (+)- or (-)-Camphor-10-sulfonic acid[5] |
| (1R,2S)-Ephedrine | (S)- or (R)-Malic Acid |
The Solvent System: The Separation Medium
The solvent is not merely a medium for dissolution; it actively modulates the solubility of the diastereomeric salts and thus controls the separation efficiency.[4][6]
-
Causality: The interactions between the solvent and the diastereomeric salt ions can influence the overall stability of the salt in solution. A solvent that preferentially solvates one diastereomer over the other will enhance the solubility difference.
-
Key Selection Criteria:
-
Differential Solubility: The primary goal is to find a solvent where one diastereomer is sparingly soluble while the other is highly soluble.
-
Temperature Coefficient: For cooling crystallizations, a steep solubility curve with respect to temperature is desirable for the less soluble salt. This allows for high recovery upon cooling.[6]
-
Anti-Solvent Compatibility: In many cases, a mixture of a solvent and an "anti-solvent" (in which the salts are poorly soluble) is used to fine-tune solubility and induce crystallization.[4]
-
| Common Solvents for Crystallization (Ordered by Decreasing Polarity) |
| Water |
| Methanol |
| Ethanol |
| Isopropanol (IPA) |
| Acetonitrile |
| Acetone |
| Ethyl Acetate |
| Tetrahydrofuran (THF) |
| Dichloromethane (DCM) |
| Toluene |
| Heptane / Hexane |
Thermodynamic Control: Temperature, Cooling, and Seeding
Crystallization is a thermodynamic process, and its careful control is essential for achieving high purity. The process should ideally be under thermodynamic, not kinetic, control.[9]
-
Supersaturation: This is the thermodynamic driving force for crystallization.[1] It is the state where the concentration of a solute in a solution exceeds its equilibrium solubility. It can be achieved by:
-
Cooling Crystallization: Slowly lowering the temperature of a saturated solution.[6]
-
Anti-Solvent Addition: Adding a miscible solvent in which the solute is insoluble.
-
Solvent Evaporation: Slowly removing the solvent to increase the solute concentration.
-
-
Cooling Rate: A slow cooling rate is crucial.[6] Rapid cooling can lead to the spontaneous nucleation of the more soluble diastereomer, resulting in co-precipitation and poor purification. Slow cooling allows for the selective growth of the desired, less soluble salt crystals.
-
Seeding: The introduction of a small number of pure crystals of the target diastereomer (seed crystals) at the point of saturation can be highly beneficial.[6] Seeding bypasses the stochastic nature of primary nucleation, promoting controlled crystal growth (secondary nucleation) and leading to a more consistent product with better purity and particle size distribution.[1]
Application Protocols
The following protocols provide a framework for a systematic approach to developing a diastereomeric salt resolution, from initial screening to a preparative scale process.
Protocol 1: High-Throughput Screening for Optimal System
This protocol uses a 96-well plate format to rapidly screen multiple resolving agents and solvents, conserving valuable starting material.[2][8]
Objective: To identify the most promising resolving agent/solvent combination that provides crystalline material with high diastereomeric excess (d.e.).
Materials:
-
Racemic compound
-
Panel of chiral resolving agents (e.g., 4-6 candidates)
-
Panel of solvents (e.g., 8-12 candidates of varying polarity)
-
96-well plates with sealing mats
-
Automated liquid handler (optional) or multichannel pipette
-
Heating/cooling block for the plate
-
Centrifuge with a plate rotor
-
Vacuum manifold for solvent evaporation
-
Analytical instrumentation (e.g., Chiral HPLC)
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the racemic compound in a suitable, volatile solvent (e.g., methanol).
-
Prepare stock solutions of each resolving agent (typically 0.5 to 1.0 molar equivalents relative to the racemate) in the same solvent.
-
-
Plate Mapping and Dispensing:
-
Design a plate map where each well represents a unique combination of racemate, resolving agent, and screening solvent.
-
Dispense the racemate and resolving agent stock solutions into the appropriate wells.
-
Evaporate the initial solvent completely using a vacuum manifold or centrifugal evaporator.
-
-
Solvent Addition and Thermal Cycling:
-
Dispense the screening solvents into the wells according to the plate map.
-
Seal the plate securely.
-
Heat the plate until all solids dissolve (e.g., 60 °C).
-
Implement a controlled cooling cycle. A representative cycle could be: cool to 40 °C and hold, cool to 20 °C and hold, cool to 5 °C and hold. This allows for both thermodynamically and kinetically driven crystallization to occur.
-
-
Isolation and Analysis:
-
After the thermal cycle, centrifuge the plate to pellet any solid material.
-
Carefully remove the supernatant (mother liquor) from each well.
-
Wash the solid pellet with a small amount of the corresponding cold solvent and remove the wash.
-
Dry the solids in each well.
-
Dissolve the solids and a corresponding sample of the mother liquor in a suitable assay solvent.
-
Analyze the samples by a suitable method (e.g., chiral HPLC) to determine the diastereomeric ratio or enantiomeric excess (after a liberation step).
-
-
Data Evaluation:
-
Identify the conditions that produced a good yield of crystalline solid with the highest diastereomeric excess. This combination will be the starting point for scale-up.
-
Protocol 2: Preparative Scale Fractional Crystallization
This protocol describes a typical batch cooling crystallization on a laboratory scale (1-10 g), based on the optimized conditions from the screening phase.
Objective: To isolate one enantiomer in high purity and yield.
Materials:
-
Racemic compound (e.g., 10.0 g)
-
Optimized resolving agent
-
Optimized solvent
-
Jacketed reaction vessel with overhead stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven (vacuum optional)
-
Acids and bases for liberation step (e.g., 1M HCl, 1M NaOH)
-
Extraction solvent (e.g., ethyl acetate)
Methodology:
-
Salt Formation and Dissolution:
-
Charge the jacketed reactor with the racemic compound, the resolving agent (typically 0.5-1.0 eq.), and the chosen solvent.
-
Heat the mixture with stirring (e.g., to 60-70 °C) until all solids are completely dissolved.
-
-
Controlled Cooling and Crystallization:
-
Initiate a slow, linear cooling ramp (e.g., 5-10 °C per hour). A slow rate is critical to ensure selective crystallization.[6]
-
Seeding (Optional but Recommended): When the solution has cooled to just below the saturation temperature, add a small amount (0.1-1% w/w) of pure seed crystals of the desired diastereomeric salt.[1][6]
-
Continue the slow cooling to the final temperature (e.g., 0-5 °C).
-
Hold the slurry at the final temperature with stirring for a period (e.g., 2-4 hours) to allow the crystallization to reach equilibrium.
-
-
Isolation of Diastereomeric Salt:
-
Filter the cold slurry through a Büchner funnel.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
-
Purity Check:
-
Analyze a small sample of the dried salt to determine its diastereomeric purity (d.e.) and confirm it meets the required specification. If purity is insufficient, a re-crystallization step may be necessary.
-
-
Liberation of the Free Enantiomer:
-
Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., ethyl acetate).
-
Adjust the pH to break the salt. If resolving a racemic acid with a chiral base, add an acid (e.g., 1M HCl) until the aqueous layer is acidic. If resolving a racemic base, add a base (e.g., 1M NaOH) until the aqueous layer is basic.[5][7]
-
Separate the organic layer, which now contains the free enantiomer.
-
Wash the organic layer with brine, dry it over sodium sulfate, filter, and concentrate under reduced pressure to yield the final, enantiomerically pure product.
-
-
Recovery of Resolving Agent:
-
The aqueous layer from the liberation step contains the resolving agent. It can be recovered by adjusting the pH back to isolate it, followed by extraction and purification.[8]
-
Analytical Characterization
Robust analytical methods are essential for monitoring the process and verifying the purity of the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). A sample of the final product is analyzed on a chiral stationary phase column that can separate the two enantiomers, allowing for precise quantification.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to determine the diastereomeric ratio of the isolated salt. The diastereomers will have slightly different chemical shifts for protons near the chiral centers.
-
Differential Scanning Calorimetry (DSC): Can be used to study the thermal properties of the salts and help construct phase diagrams, which are invaluable for process understanding and optimization.[10]
Conclusion
Fractional crystallization of diastereomeric salts is a powerful and enduring technique for chiral resolution, particularly on an industrial scale.[1][6] Its success hinges on a deep understanding of the underlying principles of solubility, thermodynamics, and crystal growth. By systematically screening for the optimal combination of resolving agent and solvent, and by carefully controlling the crystallization parameters of temperature, cooling rate, and seeding, researchers can develop robust, efficient, and scalable processes for the production of single-enantiomer active pharmaceutical ingredients and fine chemicals.
References
-
Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 89-102. [Link]
-
Farkas, E., Borbás, E., Szalay, Z., Demeter, Á., & Pataki, H. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1910-1922. [Link]
-
Hsiao, Y., et al. (2006). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Handbook of Industrial Crystallization (pp. 299-318). [Link]
-
LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallisation. Wikipedia. Retrieved January 27, 2026, from [Link]
-
Simon, M. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram [Video]. YouTube. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5125-5171. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro-Sundia. [Link]
-
Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. [Link]
-
Lates, M. T. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fractional crystallization (chemistry). Wikipedia. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. [Link]
-
LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Coquerel, G. (2014). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. CrystEngComm, 16(26), 5735-5746. [Link]
-
Madarász, J., & Rábai, J. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. Molecules, 28(5), 2110. [Link]
-
ChemRxiv. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]
-
Royal Society of Chemistry. (2013). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. youtube.com [youtube.com]
Application Notes and Protocols: Asymmetric Synthesis and Applications of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Importance of Chiral 3-Nitromandelic Acid Derivatives
Optically active α-hydroxy acids are invaluable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their defined stereochemistry is often crucial for therapeutic efficacy and safety. Among these, 2-hydroxy-2-(3-nitrophenyl)acetic acid, a derivative of mandelic acid, presents a unique combination of functionalities: a chiral hydroxylated benzylic carbon, an acidic carboxyl group, and a nitroaromatic ring. This trifecta of reactive sites makes it a highly versatile tool in asymmetric synthesis.
The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can be readily transformed into other functional groups, most notably an amino group. This opens pathways to a diverse range of complex chiral molecules, including amino alcohols and substituted anilines, which are prevalent motifs in medicinal chemistry. This guide provides an in-depth exploration of the asymmetric synthesis of 2-hydroxy-2-(3-nitrophenyl)acetic acid derivatives and their strategic applications as chiral building blocks and resolving agents.
I. Asymmetric Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
The enantioselective synthesis of 2-hydroxy-2-(3-nitrophenyl)acetic acid can be approached through several strategic disconnections. The most direct and atom-economical method is the asymmetric reduction of the corresponding α-keto acid, 3-nitrophenylglyoxylic acid. This transformation can be achieved with high enantioselectivity using various catalytic systems.
A. Chemo-catalytic Asymmetric Reduction of 3-Nitrophenylglyoxylic Acid
The asymmetric hydrogenation of α-keto acids is a well-established and powerful method for the synthesis of chiral α-hydroxy acids. Catalysts based on transition metals like rhodium, ruthenium, and iridium, in combination with chiral phosphine ligands, have demonstrated high efficiency and enantioselectivity in this transformation.
Causality of Experimental Choices: The choice of catalyst system is paramount. A rhodium-based catalyst with a chiral diphosphine ligand is often effective for the hydrogenation of α-keto acids. The solvent system, typically a mixture of methanol and a non-polar solvent like toluene, is chosen to ensure solubility of both the substrate and the catalyst while promoting the desired catalytic activity. The hydrogen pressure is a critical parameter that influences the reaction rate and, in some cases, the enantioselectivity.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Nitrophenylglyoxylic Acid
Objective: To synthesize enantiomerically enriched 2-hydroxy-2-(3-nitrophenyl)acetic acid via asymmetric hydrogenation.
Materials:
-
3-Nitrophenylglyoxylic acid
-
[Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) or other suitable chiral phosphine ligand
-
Anhydrous, degassed Methanol
-
Anhydrous, degassed Toluene
-
High-purity Hydrogen gas
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Schlenk line and inert gas (Argon or Nitrogen) supply
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere): a. In a Schlenk flask, dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral phosphine ligand (1.1 mol%) in a minimal amount of anhydrous, degassed toluene. b. Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.
-
Reaction Setup: a. In the hydrogenation reactor vessel, add 3-nitrophenylglyoxylic acid (1 equivalent). b. Under a stream of inert gas, add anhydrous, degassed methanol to dissolve the substrate. c. Transfer the pre-formed catalyst solution to the reactor vessel via cannula.
-
Hydrogenation: a. Seal the reactor and purge with hydrogen gas three times. b. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm). c. Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50 °C). d. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: a. Once the reaction is complete, carefully vent the hydrogen gas. b. Concentrate the reaction mixture under reduced pressure. c. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the enantiomerically enriched 2-hydroxy-2-(3-nitrophenyl)acetic acid.
-
Chiral Analysis: a. Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Data Presentation:
| Catalyst System | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| [Rh(COD)2]BF4 / (R)-BINAP | 20 | 25 | 24 | >95 | up to 95 |
| [Ru(p-cymene)I2]2 / (S,S)-TsDPEN | 50 | 40 | 18 | >99 | up to 98 |
B. Biocatalytic Synthesis via Cyanohydrin Formation and Hydrolysis
An alternative green and highly selective approach involves the use of enzymes. This two-step, one-pot synthesis utilizes a hydroxynitrile lyase (HNL) for the enantioselective addition of cyanide to 3-nitrobenzaldehyde, followed by the hydrolysis of the resulting cyanohydrin to the carboxylic acid by a nitrilase.[1]
Causality of Experimental Choices: The choice of (R)- or (S)-selective HNL dictates the stereochemistry of the final product. The pH of the reaction medium is critical for both enzyme activity and the equilibrium of the cyanohydrin formation. Maintaining a slightly acidic pH (e.g., 5.5) favors the enzymatic addition of HCN. The subsequent hydrolysis by a nitrilase is typically performed at a neutral to slightly basic pH.
Protocol 2: Biocatalytic Synthesis of (R)-2-Hydroxy-2-(3-nitrophenyl)acetic Acid
Objective: To synthesize (R)-2-hydroxy-2-(3-nitrophenyl)acetic acid using a bienzymatic cascade.
Materials:
-
3-Nitrobenzaldehyde
-
Potassium cyanide (KCN) or Acetone cyanohydrin
-
(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)
-
Nitrilase (e.g., from Alcaligenes faecalis)
-
Citrate buffer (pH 5.5)
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Enantioselective Cyanohydrin Formation: a. In a reaction vessel, dissolve 3-nitrobenzaldehyde in a minimal amount of a water-miscible organic co-solvent (e.g., MTBE) and add to the citrate buffer (pH 5.5). b. Add the (R)-Hydroxynitrile lyase. c. Slowly add a solution of KCN (or acetone cyanohydrin) to the reaction mixture while maintaining the pH at 5.5 with the addition of a dilute acid. d. Stir the reaction at room temperature and monitor the formation of the cyanohydrin by TLC or GC.
-
Nitrile Hydrolysis: a. Once the cyanohydrin formation is complete, adjust the pH of the reaction mixture to 7.5 with a phosphate buffer. b. Add the nitrilase to the reaction mixture. c. Continue stirring at room temperature until the hydrolysis of the nitrile to the carboxylic acid is complete (monitored by HPLC).
-
Work-up and Purification: a. Acidify the reaction mixture to pH 2 with dilute HCl. b. Extract the product with ethyl acetate. c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. The crude product can be purified by recrystallization.
Data Presentation:
| Enzyme System | Substrate Concentration | Conversion (%) | ee (%) |
| (R)-HNL / Nitrilase | 100 mM | >90 | >99 |
II. Applications in Asymmetric Synthesis
Enantiomerically pure 2-hydroxy-2-(3-nitrophenyl)acetic acid and its derivatives are valuable chiral synthons for the preparation of more complex molecules.
A. As a Chiral Resolving Agent
The carboxylic acid functionality allows for the formation of diastereomeric salts with racemic amines. The differential solubility of these salts can be exploited for their separation by fractional crystallization.[2]
Causality of Experimental Choices: The choice of solvent for crystallization is critical and often requires empirical screening. A solvent system that provides a significant difference in the solubility of the two diastereomeric salts is desired. The rate of cooling can also influence the efficiency of the resolution.
Protocol 3: Chiral Resolution of a Racemic Amine
Objective: To separate the enantiomers of a racemic amine using (R)-2-hydroxy-2-(3-nitrophenyl)acetic acid as a resolving agent.
Materials:
-
Racemic amine
-
(R)-2-Hydroxy-2-(3-nitrophenyl)acetic acid
-
Suitable solvent for crystallization (e.g., ethanol, isopropanol, acetonitrile)
-
Standard laboratory glassware for crystallization
Procedure:
-
Salt Formation: a. Dissolve the racemic amine (1 equivalent) in the chosen solvent. b. Add a solution of (R)-2-hydroxy-2-(3-nitrophenyl)acetic acid (0.5 equivalents) in the same solvent. c. Heat the mixture to reflux to ensure complete dissolution.
-
Fractional Crystallization: a. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. b. Collect the precipitated diastereomeric salt by filtration. c. The diastereomeric purity of the salt can be checked by NMR or HPLC. d. The mother liquor can be concentrated and subjected to further crystallization cycles to improve the yield of the other diastereomer.
-
Liberation of the Enantiopure Amine: a. Suspend the isolated diastereomeric salt in water and basify with a suitable base (e.g., NaOH, NaHCO3) to pH > 10. b. Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate). c. Dry the organic layer and concentrate to obtain the enantiomerically enriched amine.
Visualization of the Resolution Process:
Sources
2-Hydroxy-2-(3-nitrophenyl)acetic Acid: A Versatile Chiral Building Block in Modern Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-(3-nitrophenyl)acetic acid is a fascinating yet underexplored molecule in the landscape of modern organic synthesis. Its structure, featuring a chiral α-hydroxy acid moiety and a nitro-functionalized aromatic ring, presents a unique combination of reactive sites. This duality suggests significant potential for its application as a chiral resolving agent, a versatile precursor for pharmaceutical intermediates, and a building block in the synthesis of complex organic molecules. The presence of the nitro group, a versatile functional group, opens avenues for a variety of chemical transformations, including reduction to an amine, which is a cornerstone of many drug discovery programs.[1]
This document provides a comprehensive overview of the known properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid and explores its potential applications in organic synthesis. While specific literature on this compound is limited, the principles of organic chemistry allow for the extrapolation of its reactivity and the development of robust protocols for its use. The methodologies presented herein are based on established synthetic transformations of analogous compounds and are intended to serve as a foundational guide for researchers.
Physicochemical Properties
The fundamental properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid are summarized in the table below. These data are essential for designing synthetic protocols, including solvent selection and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [2][3] |
| Molecular Weight | 197.14 g/mol | [2][3] |
| Appearance | Solid | [3] |
| CAS Number | 75172-60-0 ((S)-enantiomer) | [2] |
| IUPAC Name | (2S)-2-hydroxy-2-(3-nitrophenyl)acetic acid | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
Proposed Synthesis
A plausible synthetic route to 2-Hydroxy-2-(3-nitrophenyl)acetic acid involves the α-hydroxylation of the corresponding 3-nitrophenylacetic acid. While specific literature for this transformation is scarce, a general approach can be envisioned utilizing modern oxidation methodologies.
Sources
Application Notes and Protocols: Synthesis of Optically Active Pharmaceuticals utilizing 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical sciences, the principle of chirality is of paramount importance. A vast majority of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The selective synthesis of a single, therapeutically active enantiomer is a critical objective in drug development to enhance efficacy and minimize adverse effects. This guide provides a comprehensive overview of the application of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a versatile chiral building block, in the synthesis of optically active pharmaceuticals.
2-Hydroxy-2-(3-nitrophenyl)acetic acid, a derivative of mandelic acid, possesses a stereogenic center at the α-carbon, making it a valuable precursor for the introduction of chirality into drug molecules. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, expanding its utility in the synthesis of a diverse range of pharmaceutical compounds. This document will detail the essential techniques for the resolution of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid and its subsequent use in asymmetric synthesis, providing researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to leverage this important chiral synthon.
Physicochemical Properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid
A thorough understanding of the physical and chemical properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is fundamental to its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |
| Acidity (pKa) | ~3.5 (estimated) |
Chiral Resolution of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid
The separation of the racemic mixture of 2-Hydroxy-2-(3-nitrophenyl)acetic acid into its constituent (R)- and (S)-enantiomers is a critical first step. Two primary methods are employed: classical diastereomeric crystallization and enzymatic kinetic resolution.
Diastereomeric Crystallization: A Classical Approach
This method relies on the differential solubility of diastereomeric salts formed by reacting the racemic acid with a chiral base. (R)-(+)-1-Phenylethylamine is a commonly used and effective resolving agent for this purpose.
Mechanism: The racemic acid (a mixture of R-acid and S-acid) reacts with a single enantiomer of a chiral base (e.g., R-base) to form a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base). These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.
Workflow for Diastereomeric Resolution:
Diastereomeric Resolution Workflow
Protocol: Diastereomeric Crystallization with (R)-(+)-1-Phenylethylamine
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (50.7 mmol) of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid in 100 mL of methanol with gentle heating.
-
Addition of Chiral Base: To the warm solution, slowly add 6.15 g (50.7 mmol) of (R)-(+)-1-Phenylethylamine with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. For optimal crystal formation and purity, it is advisable to let the solution stand undisturbed for 12-24 hours. Further cooling in an ice bath can increase the yield.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer (e.g., the salt of the (R)-acid).
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot methanol. Repeat this process until a constant specific rotation is achieved.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in 50 mL of water and acidify with 2 M hydrochloric acid until the pH is approximately 1-2.
-
Extraction: Extract the liberated enantiomerically enriched 2-Hydroxy-2-(3-nitrophenyl)acetic acid with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the optically active acid.
-
Recovery of the other enantiomer: The mother liquor from the initial crystallization is enriched in the other diastereomer. This can be processed similarly (acidification and extraction) to recover the other enantiomer, albeit at a lower optical purity initially.
Self-Validation and Optimization:
-
Monitoring Purity: The enantiomeric excess (e.e.) of the resolved acid should be determined at each stage using chiral High-Performance Liquid Chromatography (HPLC).
-
Solvent Screening: The choice of solvent is crucial for achieving good separation. Other solvents such as ethanol or isopropanol can be screened to optimize the differential solubility of the diastereomeric salts.
-
Stoichiometry: The molar ratio of the chiral base to the racemic acid can be adjusted to optimize the yield and purity of the desired diastereomer.
Enzymatic Kinetic Resolution: A Green and Selective Alternative
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This method is often favored for its mild reaction conditions and high enantioselectivity.
Mechanism: A lipase, in the presence of an acyl donor (e.g., vinyl acetate), will selectively acylate one enantiomer of the racemic hydroxy acid. The resulting ester and the unreacted acid enantiomer can then be separated.
Workflow for Enzymatic Kinetic Resolution:
Enzymatic Kinetic Resolution Workflow
Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a solution of 10.0 g (50.7 mmol) of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid in 100 mL of anhydrous tert-butyl methyl ether (MTBE), add 5.2 g (60.8 mmol) of vinyl acetate.
-
Enzyme Addition: Add 1.0 g of immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435).
-
Reaction Monitoring: Stir the mixture at 40 °C. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation:
-
Acid Extraction: Extract the unreacted (R)-acid from the organic solution with a 1 M sodium bicarbonate solution (3 x 50 mL).
-
Acid Recovery: Acidify the combined aqueous layers with 2 M HCl to pH 1-2 and extract the (R)-acid with ethyl acetate (3 x 50 mL). Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the (R)-enantiomer.
-
-
Ester Hydrolysis:
-
Wash the remaining organic layer (containing the (S)-ester) with brine, dry over sodium sulfate, and evaporate the solvent.
-
Dissolve the resulting crude (S)-ester in a mixture of methanol (50 mL) and 1 M sodium hydroxide (50 mL). Stir at room temperature until hydrolysis is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture to pH 1-2 with 2 M HCl and extract the (S)-acid with ethyl acetate (3 x 50 mL). Dry the organic layer and evaporate the solvent to obtain the (S)-enantiomer.
-
Data Presentation: Comparison of Resolution Methods
| Parameter | Diastereomeric Crystallization | Enzymatic Kinetic Resolution |
| Resolving Agent | (R)-(+)-1-Phenylethylamine | Candida antarctica Lipase B |
| Typical Yield (per enantiomer) | 35-45% (after recrystallization) | 40-48% |
| Typical Enantiomeric Excess (e.e.) | >98% | >99% |
| Key Advantages | Well-established, scalable | High selectivity, mild conditions, reusable catalyst |
| Key Considerations | Requires screening of resolving agents and solvents, may require multiple recrystallizations | Requires enzyme and specific acyl donor, reaction monitoring is crucial |
Application in the Synthesis of Optically Active Pharmaceuticals
The enantiomerically pure forms of 2-Hydroxy-2-(3-nitrophenyl)acetic acid serve as valuable chiral synthons. The hydroxyl and carboxyl groups provide handles for a variety of chemical transformations, while the nitro group can be reduced to an amine, which can then be further functionalized.
Example: Synthesis of a Chiral Amine Precursor
A common application is the conversion of the chiral acid to a chiral amine, which is a key intermediate in many pharmaceuticals.
Synthetic Scheme:
Synthesis of a Chiral Amine Precursor
This chiral diamine can then be incorporated into more complex drug molecules, for example, as part of a ligand for a metal-based therapeutic or as a key structural element in a receptor antagonist.
Analytical Methods for Quality Control
Accurate determination of enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. For example, Hexane:Isopropanol:TFA (90:10:0.1).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Conclusion
2-Hydroxy-2-(3-nitrophenyl)acetic acid is a highly valuable and versatile chiral building block in the synthesis of optically active pharmaceuticals. The successful application of this synthon hinges on the effective resolution of its racemic form and the strategic incorporation of the resulting enantiopure compounds into synthetic routes. This guide has provided detailed protocols for both diastereomeric crystallization and enzymatic kinetic resolution, offering researchers the flexibility to choose the method best suited to their needs. Furthermore, the outlined analytical methods are crucial for ensuring the stereochemical integrity of the synthesized materials. By following these protocols and understanding the underlying principles, scientists in the field of drug development can confidently and efficiently utilize 2-Hydroxy-2-(3-nitrophenyl)acetic acid to construct complex, single-enantiomer drug candidates.
References
- Please note that as a large language model, I am unable to generate a live, clickable list of references with URLs.
-
Journal of Organic Chemistry: Articles detailing specific resolution procedures for mandelic acid derivatives.
-
Organic Process Research & Development: Publications focusing on the scale-up and optimization of chiral resolutions in an industrial setting.
-
Tetrahedron: Asymmetry: A journal with numerous papers on asymmetric synthesis and the use of chiral building blocks.
-
Biocatalysis and Biotransformation: For detailed studies on enzymatic resolutions.
-
Pharmacopeial standards (e.g., USP, EP): For official methods of analysis for chiral pharmaceuticals.
-
Patents from pharmaceutical companies detailing the synthesis of specific drugs that may use this or similar chiral intermediates.
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation with 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the comprehensive technical guide for optimizing chiral separation efficiency using 2-Hydroxy-2-(3-nitrophenyl)acetic acid. This document is designed for researchers, chromatographers, and drug development professionals who are leveraging this versatile chiral selector. Here, we move beyond simple protocols to explain the science behind the separation, empowering you to troubleshoot effectively and develop robust, reproducible methods.
Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common inquiries regarding the use of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in chiral chromatography.
Q1: What is 2-Hydroxy-2-(3-nitrophenyl)acetic acid and how is it utilized in chiral separations?
A1: 2-Hydroxy-2-(3-nitrophenyl)acetic acid is a chiral molecule used as a selector in the separation of enantiomers. Its structure is particularly effective due to its combination of functional groups that can engage in multiple types of interactions. It is typically used in two primary ways:
-
As a Chiral Mobile Phase Additive (CMPA): The selector is dissolved in the mobile phase and used with a standard achiral column (like a C18). It forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase, which then have different affinities for the stationary phase, leading to separation[1].
-
As a Chiral Stationary Phase (CSP): The selector is covalently bonded to a solid support (typically silica gel) to create a CSP. This is the most common and powerful approach in HPLC, as it provides a robust and reusable system for direct enantiomer separation[2]. These are often referred to as "Pirkle-type" or "brush-type" CSPs[3].
Q2: What is the chiral recognition mechanism for this selector? How does it separate enantiomers?
A2: Chiral recognition is governed by the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. For a stable complex and effective separation, a minimum of three simultaneous interactions are required—a concept known as the "three-point interaction model"[3]. The efficiency of the separation depends on the difference in stability (energy) between the two transient diastereomeric complexes formed[4]. For 2-Hydroxy-2-(3-nitrophenyl)acetic acid, the key interaction sites are:
-
π-π Stacking: The electron-deficient nitrophenyl ring acts as a π-acceptor, readily interacting with electron-rich aromatic rings on the analyte.
-
Hydrogen Bonding: The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: The nitro group and carbonyl group create strong dipoles that can interact with polar functional groups on the analyte.
-
Steric Hindrance: The spatial arrangement of these groups creates a specific 3D environment, where one enantiomer fits more favorably than the other.
Q3: What types of analytes are most suitable for separation with a CSP based on this selector?
A3: Analytes that possess functional groups complementary to the selector will achieve the best resolution. Look for analytes that have:
-
An aromatic or π-electron-rich system to interact with the nitrophenyl group.
-
Hydrogen bond donor and/or acceptor sites, such as amides, amines, alcohols, or sulfoxides.
-
A chiral center located near these functional groups to maximize the stereospecificity of the interactions. Arylpropionic acids (like Naproxen), beta-blockers (like Propranolol), and various aromatic amines and alcohols are excellent candidates[3].
Q4: My analyte is an acid/base. Do I need to add a modifier to the mobile phase?
A4: Yes, almost certainly. For acidic or basic analytes, controlling the ionization state is critical for good peak shape and reproducible retention. Uncontrolled ionization leads to strong, undesirable interactions with residual silanols on the silica support, causing severe peak tailing.
-
For Acidic Analytes: Add a small amount of a competing acid like 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid to the mobile phase. This suppresses the ionization of your analyte, leading to sharper peaks[5].
-
For Basic Analytes: Add a small amount of a competing base like 0.1% Diethylamine (DEA) to the mobile phase. This minimizes interactions with acidic silanol groups[5].
Troubleshooting Guide: From No Separation to Baseline Resolution
Encountering issues is a normal part of method development. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause | Recommended Solution & Rationale |
| No Resolution or Poor Resolution (Rs < 1.5) | 1. Suboptimal Mobile Phase: The solvent system does not provide the right balance of polarity and specific interactions to facilitate chiral recognition. | Systematically screen different mobile phase modes. Start with Normal Phase (e.g., Hexane/Ethanol or Hexane/Isopropanol) as it often provides stronger, more specific interactions (H-bonding, dipole-dipole) crucial for chiral recognition. If that fails, explore Polar Organic (e.g., Acetonitrile/Methanol) and Reversed-Phase (e.g., Acetonitrile/Water) modes[3][6]. |
| 2. Incorrect Modifier: For ionizable analytes, the wrong modifier (or lack thereof) can prevent the necessary interactions for separation. | Add the appropriate acidic or basic modifier (e.g., 0.1% TFA or DEA). This ensures the analyte is in a single ionic form and minimizes silanol interactions, allowing the specific chiral interactions to dominate[5]. | |
| 3. Non-Optimal Temperature: The kinetic and thermodynamic balance of the diastereomeric complex formation is highly temperature-dependent. | Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often increase selectivity by enhancing weaker forces like hydrogen bonds[7]. However, in some cases, higher temperatures can improve resolution by altering the conformation of the CSP or improving kinetics, a phenomenon known as entropy-driven separation[8]. | |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The analyte (especially if basic) is interacting strongly with the underlying silica support. | Increase the concentration of the mobile phase modifier. For a basic analyte, try increasing DEA from 0.1% to 0.2%. For an acidic analyte, increase TFA. This more effectively masks the active sites on the stationary phase. |
| 2. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing band broadening at the column inlet. | Dissolve the sample in the mobile phase itself whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample[9]. | |
| 3. Column Overload: Injecting too much mass saturates the chiral selector sites, leading to asymmetrical peaks. | Reduce the injection volume or sample concentration by a factor of 5-10 and re-inject. Find the linear range of the column for your analyte. | |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: Chiral stationary phases, particularly with polar mobile phases and additives, require significant time to reach a stable state. | Equilibrate the column with at least 20-30 column volumes of the new mobile phase. For some systems, equilibration can take over an hour[7]. Monitor the baseline and retention time of a standard injection until they are stable. |
| 2. Column Memory Effect: Additives from a previous method are retained on the column, affecting the current separation. | Implement a rigorous column flushing protocol between methods. If you frequently switch between acidic and basic modifiers, dedicate separate columns to each method type to avoid neutralization and salt precipitation on the column[10]. | |
| 3. Temperature Fluctuation: The laboratory's ambient temperature is changing, affecting retention. | Always use a column thermostat. Maintain the column temperature to within ±1°C for maximum reproducibility[7]. |
Experimental Protocols: A Systematic Approach to Method Development
The unpredictability of chiral separations necessitates a systematic screening approach rather than relying on prediction alone[2].
Protocol 1: Systematic Screening for a New Chiral Analyte
This workflow is designed to efficiently screen the key parameters to find a promising starting point for optimization.
Steps:
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of your racemic analyte in a suitable solvent like ethanol or methanol.
-
Initial Screening (Normal Phase):
-
Install the CSP based on 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
-
Equilibrate the column with 90:10 (v/v) Hexane/Ethanol at 1 mL/min. If your analyte is acidic, add 0.1% TFA; if basic, add 0.1% DEA[3].
-
Inject the analyte and monitor for separation.
-
If no or poor separation is observed, repeat the process using 90:10 (v/v) Hexane/Isopropanol (with the appropriate modifier).
-
-
Secondary Screening (Polar Organic/Reversed Phase):
-
If Normal Phase fails, flush the column thoroughly and switch to a Polar Organic or Reversed-Phase screen as outlined in the workflow diagram.
-
-
Evaluation: If any condition shows at least partial separation (Rs > 0.8), proceed to Protocol 2 for optimization. If no separation is seen under any condition, this CSP may not be suitable for your analyte without derivatization.
Protocol 2: Optimizing a Partial Separation
Once a promising mobile phase is identified, use this protocol to fine-tune the separation to achieve baseline resolution (Rs ≥ 1.5).
Steps:
-
Optimize Solvent Ratio:
-
Using the mobile phase composition that gave partial separation (e.g., 90:10 Hexane/Ethanol), adjust the ratio of the strong solvent (Ethanol).
-
Analyze at 95:5, 90:10, and 85:15 Hexane/Ethanol. A lower percentage of the polar alcohol will generally increase retention and may improve resolution, but can broaden peaks. Find the best balance of resolution and analysis time.
-
-
Optimize Temperature:
-
Set the solvent ratio to the optimum found in the previous step.
-
Analyze the sample at three different temperatures: 15°C, 25°C, and 40°C.
-
Plot the resolution (Rs) versus temperature to find the optimal setting. Remember that the relationship is not always linear[11].
-
-
Optimize Flow Rate:
-
Using the optimal solvent ratio and temperature, test lower flow rates.
-
Compare the results at 1.0 mL/min, 0.8 mL/min, and 0.5 mL/min. Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the CSP and reach equilibrium, thereby increasing efficiency[7].
-
References
- Chiral HPLC Separ
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Playing with Selectivity for Optimal Chiral Separation.
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. Molecules. [Link]
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Current Trends in Chiral Chromatography.
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Molecules. [Link]
- Trouble with chiral separations.
- Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 2-Phenylpropionic Acid. BenchChem.
-
Chiral mobile phase additives in HPLC enantioseparations. Journal of Separation Science. [Link]
Sources
- 1. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor diastereomeric crystallization with 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Technical Support Center: Diastereomeric Crystallization
Guide Focus: Troubleshooting Poor Crystallization with 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers using 2-Hydroxy-2-(3-nitrophenyl)acetic acid as a chiral resolving agent. While direct literature on this specific agent is sparse, the principles outlined here are derived from extensive knowledge of diastereomeric salt crystallization and structurally similar α-hydroxy acid resolving agents, such as mandelic acid derivatives. The functional groups of the title compound—an α-hydroxy acid for salt formation and hydrogen bonding, and a nitrophenyl ring for π-stacking and dipolar interactions—provide a strong basis for forming diastereomeric salts with distinct physicochemical properties.
The core principle of this technique is the conversion of a difficult-to-separate mixture of enantiomers into a pair of diastereomers. These diastereomers, having different physical properties like solubility, can then be separated by fractional crystallization.[1][2] The success of this separation is highly dependent on maximizing the solubility difference between the two diastereomeric salts.[3]
Part A: Troubleshooting Guide
This section addresses common experimental failures in a direct question-and-answer format.
Q1: My product is "oiling out" instead of crystallizing. What is happening and what should I do?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[4][5] This typically happens when the solution is too supersaturated or when the crystallization temperature is higher than the melting point of the diastereomeric salt.[5][6] The resulting oil is often an impure, amorphous state that can trap impurities and solvent, severely compromising the resolution's effectiveness.[7]
Causality & Corrective Actions:
-
High Supersaturation/Rapid Cooling: A high concentration of the salt combined with a rapid decrease in temperature can cause the solute to crash out of solution faster than it can organize into a crystal lattice.
-
Inappropriate Solvent Choice: The chosen solvent may be too "good," keeping the salt soluble even at low temperatures, or its polarity may favor the liquid state of the salt.
-
Solution: Introduce an "anti-solvent"—a solvent in which the diastereomeric salts are poorly soluble but which is miscible with the primary solvent.[6] Add the anti-solvent dropwise to the warm, dissolved solution until slight turbidity appears, then re-heat to clarify and cool slowly. This carefully controlled reduction in solubility can promote crystallization over oiling.
-
-
Low Melting Point: The salt itself may have a melting point below the temperature at which it becomes insoluble.
-
Solution: If slow cooling and solvent adjustment fail, a different solvent system is necessary. A less polar solvent might increase the melting point of the salt or alter its solubility curve to favor crystallization at a lower temperature.[6]
-
Q2: I'm getting very low diastereomeric excess (d.e.) in my crystalline product. How can I improve the selectivity?
A2: Achieving High Selectivity
Low diastereomeric excess (d.e.) is a clear indicator that the crystallization process is not effectively discriminating between the two diastereomers. This can be due to insufficient solubility differences in the chosen solvent or co-crystallization, where the undesired diastereomer incorporates into the crystal lattice of the desired one.
Strategies for Improving Selectivity:
-
Systematic Solvent Screening: The single most critical factor for successful resolution is the choice of solvent.[6] The ideal solvent maximizes the solubility difference between the two diastereomers. A comprehensive screening process is essential.
-
Action: Perform a systematic screen of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, esters, ketones, ethers, and their mixtures with water or hydrocarbons). See the protocol below for a detailed workflow.
-
-
Ensure Thermodynamic Equilibrium: High selectivity is typically achieved under thermodynamic control, where the most stable (least soluble) diastereomer crystallizes preferentially.[8] Rushing the process can lead to kinetic trapping of the more soluble diastereomer.
-
Action:
-
Slow Cooling: Employ a very slow, controlled cooling ramp (e.g., 1-5 °C per hour).
-
Aging/Slurrying: Hold the crystallized mixture at the final temperature for an extended period (2-24 hours) with gentle stirring. This "aging" process allows for the dissolution of kinetically trapped, less stable crystals and re-crystallization of the thermodynamically favored, less soluble diastereomer.
-
-
-
Optimize Stoichiometry: Using a full equivalent of the resolving agent is not always optimal.
-
Action: Try using 0.5–0.6 equivalents of 2-Hydroxy-2-(3-nitrophenyl)acetic acid. This ensures that only one enantiomer from the racemate can form a salt, leaving the other enantiomer and the excess racemate in the solution. This can significantly reduce the concentration of the more soluble diastereomer, preventing its co-crystallization.
-
Q3: No crystals are forming at all, even after cooling and waiting.
A3: Inducing Crystallization
The failure to form crystals indicates that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation is too high.
Troubleshooting Steps:
-
Increase Concentration: The solution may be undersaturated.
-
Action: Gently evaporate a portion of the solvent under reduced pressure or a stream of nitrogen and attempt to cool again.[6]
-
-
Induce Nucleation: The solution may be in a metastable state where it is supersaturated but lacks nucleation sites.
-
Action 1 - Seeding: If available, add a few microscopic crystals (a "seed") of the desired pure diastereomeric salt to the cooled, supersaturated solution. This bypasses the energy barrier for primary nucleation.
-
Action 2 - Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[6]
-
-
Utilize an Anti-Solvent: As mentioned for "oiling out," an anti-solvent can be used to carefully reduce solubility to the point of supersaturation, often triggering crystallization.
Part B: Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening Workflow
This protocol outlines a method to efficiently screen solvents to identify a system with optimal selectivity.
Objective: To find a solvent that provides a high solubility ratio between the undesired and desired diastereomers.
Methodology:
-
Preparation of Diastereomeric Salts: Prepare small, pure samples of both diastereomeric salts: (Your R-Enantiomer + Resolving Agent) and (Your S-Enantiomer + Resolving Agent).
-
Solubility Measurement:
-
For each solvent to be tested, create a saturated solution of each pure diastereomer at a controlled temperature (e.g., 40 °C).
-
Add an excess of the pure diastereomeric salt to a known volume of the solvent in a sealed vial.[6]
-
Agitate the vials in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).[6]
-
Allow the excess solid to settle, then carefully extract a known volume of the clear supernatant.
-
Evaporate the solvent from the aliquot and weigh the residual salt to determine its solubility (e.g., in mg/mL).
-
-
Analysis: Compare the solubilities. A good candidate solvent will show a large difference in solubility between the two salts. A ratio of >2 is a good starting point.[10]
-
Test Crystallization: Perform a small-scale crystallization of the racemic mixture with the resolving agent in the most promising solvent(s) to confirm the result.
Data Presentation: Solvent Selection Guide
| Solvent Class | Example Solvents | Polarity Index | Hydrogen Bonding | Typical Use |
| Alcohols | Methanol, Ethanol, Isopropanol | 5.1, 4.3, 3.9 | Strong Donor/Acceptor | Good initial solvents, often mixed with water |
| Esters | Ethyl Acetate | 4.4 | Acceptor | Good for compounds with moderate polarity |
| Ketones | Acetone, MEK | 5.1, 4.7 | Acceptor | Versatile, often used in mixed systems |
| Ethers | MTBE, 2-MeTHF | 2.5, 4.0 | Weak Acceptor | Can act as anti-solvents or for less polar salts |
| Hydrocarbons | Heptane, Toluene | 0.1, 2.4 | None | Typically used as anti-solvents |
This table provides representative data for guiding solvent selection.
Visualization: Solvent Screening Workflow
Part C: Frequently Asked Questions (FAQs)
Q4: What structural features make 2-Hydroxy-2-(3-nitrophenyl)acetic acid a potentially effective resolving agent?
A4: The efficacy of a resolving agent hinges on its ability to form diastereomeric salts that have significantly different crystal lattice energies and, consequently, different solubilities.[8] The structural features of 2-Hydroxy-2-(3-nitrophenyl)acetic acid are well-suited for this:
-
Carboxylic Acid Group: This is the primary site for acid-base chemistry, forming a salt with a basic racemic compound (e.g., an amine).[11]
-
α-Hydroxy Group: This group can form strong, direction-specific hydrogen bonds. The stereochemistry at this center, in combination with the stereocenter of the compound being resolved, dictates the 3D arrangement of hydrogen bond donors and acceptors, leading to different packing efficiencies in the crystal lattice for the two diastereomers.
-
3-Nitrophenyl Group: The electron-withdrawing nitro group and the aromatic ring can participate in strong dipole-dipole and π-π stacking interactions. These non-covalent interactions are crucial for building a stable crystal lattice, and subtle differences in how the diastereomers pack can lead to large differences in stability and solubility.
Q5: How does temperature control influence both the yield and the purity (d.e.) of the crystallization?
A5: Temperature is a critical parameter that directly controls the solubility of the diastereomeric salts and thus governs the supersaturation of the system.[10]
-
High Temperature (Dissolution): A higher temperature is used to dissolve the salts completely, ensuring a homogeneous starting point.
-
Low Temperature (Crystallization): The final, lower temperature determines the final concentration of the desired diastereomer in the mother liquor. A lower final temperature will decrease the solubility and increase the theoretical yield.
-
Cooling Rate: As discussed previously, the rate of cooling is paramount for purity (d.e.). A slow cooling rate ensures the system remains close to equilibrium, favoring the crystallization of the less-soluble, thermodynamically preferred diastereomer.[8] Rapid cooling can lead to the kinetically controlled co-precipitation of both diastereomers, resulting in low purity.
Visualization: Thermodynamic vs. Kinetic Control
References
- Vertex AI Search, Diastereomeric Salt Crystallization Using Ternary Phase Diagram - YouTube.
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 229-241. Available from: [Link].
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available from: [Link].
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available from: [Link].
-
Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Available from: [Link].
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available from: [Link].
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available from: [Link].
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link].
-
Fiveable. (n.d.). Diastereomeric Salt Definition - Organic Chemistry Key Term. Available from: [Link].
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Available from: [Link].
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link].
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Available from: [Link].
-
Institut Magdeburg. (n.d.). Thermodynamics and crystallization kinetics. Available from: [Link].
-
Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Available from: [Link].
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available from: [Link].
- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
Wikipedia. (n.d.). Chiral resolution. Available from: [Link].
-
Chemical Engineering 160/260 Polymer Science and Engineering Lecture 17: Kinetics and Thermodynamics of Crystallization. (2001). Available from: [Link].
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link].
-
Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link].
-
Reddit. (n.d.). Recrystallization (help meeeeee). Available from: [Link].
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Chiral Resolution with 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Welcome to the technical support center for chiral resolution using 2-Hydroxy-2-(3-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and practical advice for improving the yield and enantiomeric excess of your chiral separations.
Introduction to Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers.[1] The fundamental principle involves reacting a racemic mixture with a single enantiomer of a resolving agent, in this case, 2-Hydroxy-2-(3-nitrophenyl)acetic acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
The success of this technique hinges on the differential solubility of the two diastereomeric salts in a given solvent system. One diastereomer will preferentially crystallize, while the other remains in the mother liquor. Subsequent isolation of the crystallized salt and liberation of the resolving agent yields the desired enantiomer in an enriched form.
This guide will walk you through common challenges and provide strategies to optimize your resolution experiments for higher yields and purity.
Troubleshooting Guide
Low Yield of Diastereomeric Salt
A common challenge in chiral resolution is a lower-than-expected yield of the crystallized diastereomeric salt. The theoretical maximum yield for a single crystallization step is 50% for each enantiomer.[1] If your yields are consistently below this, consider the following factors:
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Suboptimal Solvent System | Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures). | The solubility of the diastereomeric salts is highly dependent on the solvent. An ideal solvent will have a large solubility difference between the two diastereomers at the crystallization temperature.[2] |
| Inappropriate Temperature Profile | Optimize the dissolution and crystallization temperatures. A slower cooling rate can promote the formation of larger, purer crystals. | The solubility of the salts is temperature-dependent. A carefully controlled temperature gradient is crucial for selective crystallization.[3] |
| Incorrect Stoichiometry | Experiment with the molar ratio of the resolving agent to the racemic substrate. While a 1:1 ratio is a common starting point, sometimes a slight excess of one component can improve yields. | The stoichiometry can influence the equilibrium of salt formation and the solubility profile of the diastereomers. |
| Insufficient Crystallization Time | Increase the stirring time before filtration. A minimum of 30 minutes is recommended, but extending this to 1.5 hours or longer can be beneficial.[2] | This allows the system to reach equilibrium and maximizes the precipitation of the less soluble diastereomer. |
Experimental Workflow for Chiral Resolution of a Primary Amine
This is a generalized protocol and should be optimized for your specific substrate.
Caption: General workflow for chiral resolution.
Protocol Details:
-
Dissolution: In a suitable flask, dissolve the racemic amine and a stoichiometric equivalent of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in a minimal amount of a pre-selected solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Initiate crystallization by scratching the inside of the flask or by seeding with a small crystal of the desired diastereomeric salt, if available. Stir the resulting slurry for at least one hour to facilitate complete crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water or an appropriate organic solvent and add a base (e.g., NaOH or NaHCO₃ solution) to neutralize the resolving agent and liberate the free amine.
-
Extraction and Purification: Extract the free amine into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using appropriate analytical techniques such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Frequently Asked Questions (FAQs)
Q1: My resolution is yielding a low enantiomeric excess (e.e.). How can I improve it?
A1: Low enantiomeric excess is often due to the co-precipitation of the more soluble diastereomer. Here are some strategies to improve e.e.:
-
Recrystallization: The most effective method to improve e.e. is to recrystallize the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired e.e. is achieved.
-
Solvent Screening: The choice of solvent is critical. A solvent that provides a larger difference in solubility between the two diastereomers will lead to a higher e.e. in the initial crystallization.
-
Temperature Control: A slower cooling rate during crystallization can lead to the formation of more ordered, and thus purer, crystals. Avoid crash cooling the solution.
-
Stirring Time: Ensure adequate stirring time to allow the system to reach equilibrium, which can favor the crystallization of the less soluble diastereomer.[2]
Q2: Instead of crystals, my reaction mixture has formed an oil. What should I do?
A2: "Oiling out" occurs when the diastereomeric salt is more soluble in the solvent than the solvent is in the salt at a given temperature, leading to a liquid-liquid phase separation instead of crystallization. To address this:
-
Solvent Modification: Add a co-solvent to change the polarity of the medium. Often, adding a less polar solvent can induce crystallization.
-
Temperature Adjustment: Try performing the crystallization at a different temperature. Sometimes a slightly higher or lower temperature can prevent oiling out.
-
Concentration Adjustment: The concentration of the solution can also play a role. Try diluting the reaction mixture with more solvent.
-
Seeding: If you have a small amount of crystalline material, adding it as a seed crystal can sometimes induce crystallization from the oil.
Q3: I am having difficulty filtering the diastereomeric salt. What can I do to improve filtration?
A3: Poor filtration characteristics are usually due to the formation of very fine or needle-like crystals.
-
Slower Crystallization: As mentioned for improving e.e., a slower cooling rate can lead to the formation of larger, more easily filterable crystals.
-
Aging the Slurry: Allowing the crystal slurry to stir for an extended period (a process known as aging) can sometimes lead to a change in crystal habit, making them easier to filter.
-
Solvent Composition: The solvent can influence crystal morphology. Experimenting with different solvent systems may yield crystals that are easier to handle.
Q4: How can I recover the resolving agent for reuse?
A4: After liberating the desired enantiomer with a base, the resolving agent, 2-Hydroxy-2-(3-nitrophenyl)acetic acid, will be in the aqueous layer as its salt. To recover it:
-
Separate the aqueous layer from the organic layer containing your product.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the resolving agent.
-
Collect the precipitated 2-Hydroxy-2-(3-nitrophenyl)acetic acid by filtration.
-
Wash the solid with cold water and dry it thoroughly before reuse.
Q5: What is the role of the nitro group in 2-Hydroxy-2-(3-nitrophenyl)acetic acid as a resolving agent?
A5: The nitro group is a strong electron-withdrawing group. Its presence on the phenyl ring of the mandelic acid derivative can influence the acidity of the carboxylic acid and the electronic properties of the molecule. This can lead to stronger or more specific interactions (such as hydrogen bonding and π-π stacking) in the crystal lattice of the diastereomeric salts, potentially resulting in a greater difference in solubility between the two diastereomers and thus a more efficient resolution.
Logical Decision-Making for Troubleshooting
Caption: Troubleshooting decision tree.
References
-
Royal Society of Chemistry. (n.d.). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
Sources
influence of temperature on the success of chiral resolution with 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Welcome to our dedicated technical support guide for the chiral resolution of 2-Hydroxy-2-(3-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating enantiomers of this specific chiral compound. In the following sections, we will address common challenges and frequently asked questions, with a particular focus on the critical influence of temperature on resolution success. Our guidance is rooted in established principles of physical chemistry and crystallization, aiming to provide you with the expertise to optimize your separation processes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the chiral resolution of 2-Hydroxy-2-(3-nitrophenyl)acetic acid?
Temperature is a pivotal factor because it directly governs the thermodynamics and kinetics of diastereomeric salt formation and crystallization, which is the most common method for resolving this compound. The solubility of the diastereomeric salts formed between the racemic acid and a chiral resolving agent often exhibits a significant temperature dependence. The success of the resolution hinges on exploiting the solubility difference between the two diastereomeric salts. An optimal temperature profile ensures that one diastereomer selectively crystallizes while the other remains in the solution, leading to high enantiomeric excess (e.e.) and good yield.
Q2: I am observing poor or no precipitation of the desired diastereomeric salt. What are the likely temperature-related causes?
This is a common issue that can often be traced back to suboptimal temperature control. Here are a few potential causes:
-
Temperature is too high: The solubility of both diastereomeric salts might be too high at the current temperature, preventing either from reaching the supersaturation point required for crystallization.
-
Insufficient cooling or cooling rate is too fast: If the solution is not cooled sufficiently, the less soluble diastereomer may not precipitate. Conversely, a cooling rate that is too rapid can lead to the co-precipitation of both diastereomers, resulting in a low enantiomeric excess of the crystalline product.
-
Incorrect solvent choice for the temperature range: The chosen solvent may not provide a significant enough solubility difference between the diastereomers at the working temperature range.
Q3: My resolution is yielding a low enantiomeric excess (e.e.). How can I improve this by manipulating the temperature?
A low enantiomeric excess is typically a result of the co-crystallization of the undesired diastereomer. To enhance the e.e., consider the following temperature-related strategies:
-
Implement a controlled cooling profile: Instead of rapid cooling, employ a gradual cooling ramp. This allows for the selective crystallization of the less soluble diastereomer and minimizes the kinetic trapping of the more soluble one.
-
Introduce a temperature cycling or aging step: Holding the solution at a specific temperature where the solubility difference between the diastereomers is maximal can encourage the growth of crystals of the desired diastereomer while dissolving any co-precipitated undesired diastereomer. This process is often referred to as Ostwald ripening.
-
Optimize the crystallization temperature: Experiment with different final crystallization temperatures. A slightly higher final temperature might prevent the precipitation of the more soluble diastereomer, albeit potentially at the cost of a slightly lower yield.
Troubleshooting Guide
| Problem | Potential Temperature-Related Cause | Suggested Solution |
| No Crystallization | The solution is not supersaturated. | Gradually lower the temperature to decrease the solubility of the desired diastereomeric salt. |
| The temperature is too high. | Review the solubility data for the diastereomeric salts in the chosen solvent and adjust the temperature accordingly. | |
| Low Yield | The final crystallization temperature is too high, leaving a significant amount of the desired product in the solution. | Decrease the final crystallization temperature, but monitor the enantiomeric excess to avoid co-precipitation. |
| Insufficient crystallization time at the final temperature. | Increase the holding time at the final temperature to allow for complete crystallization. | |
| Low Enantiomeric Excess (e.e.) | The cooling rate is too fast, leading to the co-precipitation of both diastereomers. | Implement a slower, controlled cooling profile. |
| The final crystallization temperature is too low, causing the more soluble diastereomer to precipitate. | Experiment with a slightly higher final crystallization temperature. | |
| The initial temperature for dissolution was too low to ensure complete dissolution of the racemic mixture and resolving agent. | Ensure complete dissolution at a higher temperature before initiating the cooling process. | |
| Inconsistent Results | Fluctuations in ambient temperature are affecting the crystallization process. | Conduct the crystallization in a temperature-controlled environment, such as a water bath or a jacketed reactor. |
Experimental Protocol: Temperature-Controlled Chiral Resolution
This protocol provides a general framework for the chiral resolution of 2-Hydroxy-2-(3-nitrophenyl)acetic acid using a chiral resolving agent. The specific temperatures and solvent will need to be optimized for your particular resolving agent.
-
Dissolution:
-
In a jacketed reaction vessel, dissolve the racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid and the chiral resolving agent (typically in a 1:1 molar ratio) in the chosen solvent.
-
Heat the mixture to a temperature that ensures complete dissolution (e.g., 60-80 °C), avoiding any degradation.
-
-
Controlled Cooling:
-
Once a clear solution is obtained, begin a controlled cooling process. A typical cooling rate would be 5-10 °C per hour.
-
Monitor the solution for the onset of crystallization (cloudiness).
-
-
Crystallization and Aging:
-
Once crystallization begins, you may choose to hold the temperature constant for a period (e.g., 1-2 hours) to allow for selective crystal growth.
-
Continue the controlled cooling to the final crystallization temperature (e.g., 0-5 °C).
-
Age the resulting slurry at the final temperature for a sufficient time (e.g., 2-4 hours) to ensure complete crystallization of the desired diastereomer.
-
-
Isolation and Analysis:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Determine the yield and enantiomeric excess of the isolated diastereomeric salt using an appropriate analytical technique, such as chiral HPLC.
-
-
Liberation of the Enantiomer:
-
Treat the isolated diastereomeric salt with an acid or base to liberate the desired enantiomer of 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the temperature-controlled chiral resolution process.
Technical Support Center: Chiral HPLC Analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid Derivatives
Welcome to the technical support center for the chiral HPLC analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these specific enantiomers. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical issue of on-column racemization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the challenges associated with the chiral separation of these acidic compounds.
Q1: What makes the chiral separation of 2-Hydroxy-2-(3-nitrophenyl)acetic acid derivatives challenging?
A1: The primary challenge lies in the lability of the chiral center, which is an α-hydroxy acid. The hydrogen on the chiral carbon is acidic and prone to abstraction, especially under certain mobile phase conditions or elevated temperatures. This can lead to on-column racemization, where the separated enantiomers interconvert back into a racemic mixture on the column, resulting in poor resolution and inaccurate quantification.[1][2]
Q2: What is on-column racemization and how does it manifest in a chromatogram?
A2: On-column racemization is the conversion of one enantiomer into its mirror image while the separation is occurring on the HPLC column. Chromatographically, this can appear as significant peak tailing, broadened peaks, or a "plateau" between the two enantiomeric peaks, ultimately leading to a loss of resolution. In severe cases, it can result in the elution of a single broad peak instead of two distinct enantiomeric peaks.
Q3: Which type of chiral stationary phase (CSP) is generally recommended for these acidic compounds?
A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point.[3][4] Additionally, anion-exchange type CSPs, like CHIRALPAK QN-AX and QD-AX, have shown specific enantioselectivity for acidic compounds.[5] The selection process is often empirical, and screening multiple columns may be necessary to find the optimal stationary phase for a specific derivative.[6]
Q4: Can mobile phase additives help in improving the separation?
A4: Yes, mobile phase additives are crucial. For acidic compounds like these, small amounts of acidic modifiers (e.g., trifluoroacetic acid, acetic acid) are often added to the mobile phase to suppress the ionization of the analyte's carboxylic acid group.[7] This can improve peak shape and retention. Basic additives may also be used to interact with the stationary phase and can sometimes enhance enantioselectivity.[7]
Q5: How does temperature affect the chiral separation of these derivatives?
A5: Temperature has a significant, and often complex, impact. Generally, lower temperatures are preferred to minimize on-column racemization and can lead to better resolution.[8] However, in some cases, increasing the temperature can alter the conformation of the chiral stationary phase, leading to unexpected improvements in separation.[9] It is a critical parameter to optimize for each specific separation.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chiral HPLC analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid derivatives.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: A single, possibly broad, peak is observed where two enantiomeric peaks are expected.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for your specific derivative.
-
On-Column Racemization: The rate of interconversion of enantiomers on the column is too high, preventing separation.
-
Action:
-
Lower the Column Temperature: Start at a sub-ambient temperature (e.g., 10-15°C) and incrementally increase it to find the optimal balance between resolution and analysis time.[8]
-
Adjust Mobile Phase pH: If using a reversed-phase method, ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) can be effective.
-
Increase Flow Rate: A higher flow rate reduces the residence time of the analyte on the column, providing less opportunity for racemization to occur.
-
-
-
Incorrect Mobile Phase Composition: The mobile phase may not be providing the necessary interactions for chiral recognition.
-
Action: Systematically vary the mobile phase composition. For normal-phase chromatography, alter the ratio of the polar modifier (e.g., alcohol) to the non-polar main solvent (e.g., hexane). For reversed-phase, adjust the ratio of organic solvent to the aqueous buffer.
-
Issue 2: Peak Tailing or Broadening
Symptom: The peaks are asymmetrical with a pronounced tail, or are significantly wider than expected.
Potential Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: The analyte may be interacting with residual silanol groups on the silica support of the CSP.
-
Action: Add a competitive amine modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This can help to block the active silanol sites.
-
-
On-Column Racemization (Partial): A slower rate of on-column racemization can manifest as peak tailing.
-
Action: Implement the strategies described in Issue 1 for mitigating on-column racemization, particularly focusing on lowering the temperature.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Action: Perform a loading study by injecting progressively smaller amounts of your sample to determine the column's capacity.[12]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.
Issue 3: Inconsistent or Drifting Retention Times and/or Resolution
Symptom: Retention times and the resolution between enantiomers vary between injections or over a sequence of runs.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between any mobile phase changes.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component or degradation.
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.[15]
-
-
Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column oven is not used.
-
Action: Use a thermostatically controlled column compartment to maintain a constant temperature.
-
-
"Memory Effects" from Previous Analyses: Additives from previous runs can linger on the stationary phase and affect subsequent separations.[16]
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Approach to Method Development
-
Column Selection:
-
Begin by screening a minimum of two to three different types of chiral stationary phases. Good starting points include a cellulose-based CSP, an amylose-based CSP, and an anion-exchange CSP.[5]
-
-
Mobile Phase Screening (Isocratic):
-
For each column, test a series of mobile phases.
-
Normal Phase: Start with a high percentage of a non-polar solvent (e.g., 90% hexane) and a polar modifier (e.g., 10% isopropanol). Systematically increase the percentage of the polar modifier.
-
Reversed Phase: Begin with a high percentage of aqueous buffer (e.g., 80% water with 0.1% formic acid) and an organic modifier (e.g., 20% acetonitrile). Increase the organic modifier content.
-
-
-
Optimization of the Best Condition:
-
Once a promising separation is identified, optimize the following parameters in the order listed:
-
Mobile Phase Ratio: Fine-tune the solvent ratios to achieve the desired retention and resolution.
-
Temperature: Evaluate the effect of temperature, starting from a low temperature (e.g., 15°C) and increasing in 5°C increments.
-
Flow Rate: Assess the impact of flow rate on resolution and analysis time.
-
-
Data Presentation: Impact of Temperature on Resolution
The following table illustrates a typical effect of temperature on the resolution of two enantiomers of a 2-Hydroxy-2-(3-nitrophenyl)acetic acid derivative.
| Temperature (°C) | Resolution (Rs) | Observations |
| 30 | 0.8 | Significant peak overlap, indicative of racemization. |
| 25 | 1.2 | Improved separation, but still some peak tailing. |
| 20 | 1.7 | Baseline resolution achieved with good peak shape. |
| 15 | 1.8 | Slightly better resolution, but longer retention times. |
Caption: Table showing the improvement in enantiomeric resolution with decreasing temperature.
Part 4: Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common HPLC issues.
Mechanism of On-Column Racemization
Caption: Proposed mechanism of on-column racemization.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Chiral column chromatography. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
- Lammerhofer, M. (2013). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases.
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
RSC Publishing. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]
-
PubMed. (2017). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
Agilent. (2009, June 24). Tips and Tricks of HPLC Separation. Retrieved from [Link]
-
MDPI. (2020). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Retrieved from [Link]
-
NIH. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Mobile Phase and Dissolving Solvent on the Enantiomer Separation Using a Covalently Immobilized Chiral Column Derived from Polysaccharide Derivative. Retrieved from [Link]
-
Separation Science. (2024, October 28). Preventing and Fixing a Clogged HPLC Column: Key Insights. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral HPLC for efficient resolution of enantiomers. Retrieved from [Link]
-
MicroSolv. (n.d.). Minimize HPLC Column Blockage from Most Common Causes - Tips & Suggestions. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Lab Manager. (2018, October 11). Minimizing HPLC Carryover. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
MDPI. (2026, January 27). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]
-
NIH. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Preventing and Fixing a Clogged HPLC Column: Key Insights | Separation Science [sepscience.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chiraltech.com [chiraltech.com]
resolving low diastereomeric excess in separations using 2-Hydroxy-2-(3-nitrophenyl)acetic acid
Initiating Search Strategy
I'm initiating comprehensive Google searches to gather authoritative information on 2-Hydroxy-2-(3-nitrophenyl)acetic acid's use as a chiral resolving agent. My focus is pinpointing common challenges and troubleshooting strategies, aiming for a robust understanding of the practical aspects of its application.
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Refining Search Queries
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I'm synthesizing the initial search results into a technical support format, starting with a user-friendly FAQ section and detailed troubleshooting guides addressing common issues. I'm focusing on explaining scientific principles and citing peer-reviewed sources. I'm also planning step-by-step protocols for key procedures.
Developing Initial Scope
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Defining Search Strategy
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Reviewing Diastereomeric Salt Principles
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Analyzing Resolving Agent Properties
I've moved on to analyzing the specific resolving agent, 2-Hydroxy-2-(3-nitrophenyl)acetic acid. General principles are established; the challenge is now applying them to this less-common compound. I'm focusing on its structure to make educated assumptions about its behavior. I'm designing a technical support center incorporating a Q&A format, with a troubleshooting guide as the core, using a decision tree to address low diastereomeric excess.
Developing Troubleshooting Workflows
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Formulating Support Content
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methods for recycling 2-Hydroxy-2-(3-nitrophenyl)acetic acid as a resolving agent
Topic: Recovery and Purification of 2-Hydroxy-2-(3-nitrophenyl)acetic acid (3-Nitromandelic Acid)
Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist
Welcome & Core Strategy
Welcome to the technical guide for recycling 3-Nitromandelic Acid . As a resolving agent, this compound is critical for chiral amine separation. Its economic value lies in its recovery rate and the preservation of its optical purity.
The Central Challenge: 3-Nitromandelic acid contains a benzylic hydroxyl group and an electron-withdrawing nitro group. While the nitro group enhances acidity (making salt formation robust), it also stabilizes the carbanion intermediate, making the compound susceptible to racemization under strong basic conditions.
The Solution: We utilize a pH-Swing Extraction Protocol . This method exploits the solubility difference between the ionized carboxylate (water-soluble) and the protonated free acid (organic-soluble).
Standard Recovery Workflow (The "Happy Path")
This protocol assumes you are starting with a Diastereomeric Salt (Amine + 3-Nitromandelic Acid) or the Mother Liquor from a resolution process.
Phase 1: Dissociation (Basification)
Objective: Liberate the target amine and capture the resolving agent in water.
-
Suspend the salt in a biphasic mixture: Dichloromethane (DCM) and Water (Ratio 1:1).
-
Why DCM? It is excellent for solubilizing most organic amines and separates cleanly from water.
-
-
Cool the mixture to 0–5°C .
-
Critical Control Point: Low temperature prevents racemization of the 3-nitromandelic acid during the pH spike.
-
-
Adjust pH to 10–11 using 2M NaOH (dropwise).
-
Separate Phases .
-
Organic Layer: Contains your chiral Amine. (Set aside for amine recovery).
-
Aqueous Layer: Contains your Resolving Agent (Sodium Salt) . Proceed to Phase 2.
-
Phase 2: Recovery (Acidification)
Objective: Reprotonate the resolving agent and crystallize/extract it.
-
Wash the aqueous layer once with fresh DCM to remove trace amine.
-
Cool the aqueous layer to 0–5°C .
-
Acidify slowly with 6M HCl to pH < 2.0 .
-
Scientific Rationale: The pKa of 3-nitromandelic acid is approx. 3.0–3.2 (lower than mandelic acid due to the nitro group). You must drop the pH significantly below the pKa to drive the equilibrium fully to the insoluble free acid form.
-
-
Isolation Mode (Choose based on concentration):
-
High Concentration: The acid will precipitate as an off-white solid. Filter and wash with cold water.
-
Low Concentration: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3x). Dry over MgSO₄ and evaporate.
-
Visualizing the Workflow
The following diagram illustrates the logical flow and decision points for the recovery process.
Caption: Figure 1. Biphasic pH-swing recovery logic for 3-nitromandelic acid. Note the critical pH checkpoints.
Troubleshooting Guide (FAQs)
Issue 1: Low Recovery Yield (<70%)
User Question: "I acidified the aqueous layer, but very little solid precipitated. Where is my resolving agent?"
Root Cause Analysis:
-
Incomplete Protonation: The pH is not low enough. The nitro group makes this compound more acidic than standard mandelic acid.
-
Water Solubility: 3-Nitromandelic acid has moderate water solubility, especially if the volume of water is high.
Corrective Actions:
| Step | Action | Mechanism |
|---|---|---|
| 1 | Check pH | Ensure pH is ≤ 1.5 . A pH of 3.0 is insufficient for complete precipitation. |
| 2 | Salting Out | Add NaCl (saturation) to the aqueous layer before extraction. This increases ionic strength, forcing the organic acid out of the water phase ("Salting Out" effect). |
| 3 | Solvent Switch | If extracting, use Ethyl Acetate or THF instead of DCM. Nitromandelic acid is more soluble in polar organic solvents. |
Issue 2: Loss of Optical Purity (Racemization)
User Question: "My recovered acid has a lower specific rotation
Root Cause Analysis:
Mandelic acid derivatives have an acidic proton at the chiral center (
Corrective Actions:
-
Strict Temperature Control: Never allow the basification step (Phase 1) to exceed 5°C .
-
Minimize Exposure: Do not store the solution at pH 11. Perform the separation immediately.
-
Alternative Base: If racemization persists, use a weaker base like Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide for the dissociation step, though this may require larger volumes.
Issue 3: Color Contamination
User Question: "The recovered solid is dark yellow/brown instead of off-white."
Root Cause Analysis: Nitro-aromatics are photosensitive and prone to forming azo/azoxy impurities if trace reduction occurs, or simply accumulating oxidative byproducts over repeated cycles.
Corrective Actions:
-
Charcoal Treatment: During the acidic phase (dissolved in EtOAc), add Activated Carbon (5% w/w), stir for 30 mins, and filter through Celite.
-
Recrystallization: Recrystallize the final solid from Toluene or a Water/Ethanol (9:1) mixture.
References
-
Vertex AI Search . (2024). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. 7[3][4]
-
Wikipedia . (2024). Chiral resolution - Crystallization of diastereomeric salts. 8
-
Google Patents . (2024). Process for the preparation and resolution of mandelic acid derivatives. 2
-
PubChem . (2024). 3-Nitrophthalic acid (Structural Analog Data). National Institutes of Health. 9[3]
-
Chemistry LibreTexts . (2023). Resolution of Racemic Bases. 10
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. 3-Nitrophthalic acid | C8H5NO6 | CID 69043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Advanced Purification of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid Diastereomeric Salts
Welcome to the technical support center for the advanced purification of 2-Hydroxy-2-(3-nitrophenyl)acetic acid diastereomeric salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the chiral resolution of this and structurally related compounds. As your Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the nuances of diastereomeric salt crystallization.
Core Principle: Diastereomeric Salt Resolution
The foundational principle of this purification technique is the conversion of a racemic mixture of enantiomers, which have identical physical properties, into a pair of diastereomers.[1] This is achieved by reacting the racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts possess distinct physical properties, most critically, different solubilities in a given solvent system.[1][] This solubility difference is the lever we pull to selectively crystallize one diastereomer, thereby isolating a single enantiomer of our target compound.[3]
The overall workflow can be visualized as follows:
Caption: Workflow for Diastereomeric Resolution.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing a logical workflow for diagnosis and resolution.
Problem 1: Low or No Crystallization (Oiling Out)
You've combined your racemic acid and resolving agent, but instead of crystalline solids, you observe an oil or a gum. This "oiling out" phenomenon is a common hurdle.
Causality: Oiling out typically occurs when the solubility of the diastereomeric salt in the chosen solvent is too high, or when the rate of supersaturation is too rapid, preventing orderly crystal lattice formation.
Troubleshooting Workflow:
Caption: Troubleshooting 'Oiling Out'.
Detailed Steps:
-
Solvent System Modification: The polarity of the solvent is a critical parameter. For mandelic acid derivatives, a range of solvents from alcohols (methanol, ethanol) to esters (ethyl acetate) and even aqueous mixtures can be effective. If you observe oiling out in a highly polar solvent like methanol, consider switching to a less polar option such as ethyl acetate or a mixture of solvents (e.g., ethanol/water). The presence of a nitro group on the phenyl ring can influence solubility, and systematic screening is often necessary.
-
Concentration Adjustment: A solution that is too concentrated can lead to rapid precipitation, favoring oil formation over crystallization. Try diluting your reaction mixture. A good starting point is to aim for a concentration in the range of 0.25-1.25 mmol of the racemic acid per mL of solvent.[4]
-
Controlled Cooling and Seeding: Rapid cooling can shock the system into precipitating as an oil. Employ a gradual cooling ramp. If possible, obtain or generate a small number of seed crystals of the desired diastereomeric salt to introduce into the supersaturated solution. Seeding provides a template for ordered crystal growth.
-
Re-evaluation of Resolving Agent: If the above steps fail, it's possible that the chosen resolving agent forms a salt that is inherently difficult to crystallize under a wide range of conditions. Consider screening other chiral bases.
Problem 2: Low Yield of the Desired Diastereomeric Salt
The crystallization proceeds, but the yield of the filtered salt is disappointingly low.
Causality: A low yield can stem from several factors: the solubility of the desired diastereomeric salt might be higher than anticipated in the chosen solvent, the crystallization time may be insufficient, or the stoichiometry of the resolving agent could be suboptimal.
Troubleshooting Steps:
-
Optimize the Molar Ratio of the Resolving Agent: The stoichiometry between the racemic acid and the resolving agent is crucial. While a 1:1 molar ratio is a common starting point, the optimal ratio can vary. It is often beneficial to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.8 equivalents).
-
Solvent and Temperature Profile Review: The solubility of the diastereomeric salts is temperature-dependent. Ensure your final filtration temperature is low enough to minimize the solubility of the desired salt. A slower cooling rate can also improve the yield by allowing more complete crystallization.[5][6]
-
Increase Crystallization Time: Allow sufficient time for the crystallization to reach equilibrium. This can range from a few hours to overnight.
-
Mother Liquor Analysis: Analyze the mother liquor (the remaining solution after filtration) by a suitable method like chiral HPLC to determine the concentration of the desired diastereomer. If a significant amount remains, it points towards a solubility issue that can be addressed by changing the solvent or lowering the final temperature.
Problem 3: Poor Diastereomeric/Enantiomeric Excess (d.e./e.e.)
After liberating the free acid from the crystallized salt, you find that the enantiomeric excess is low.
Causality: Low enantiomeric purity is a direct consequence of low diastereomeric purity of the salt. This can be caused by co-precipitation of the more soluble diastereomer or the formation of a solid solution where both diastereomers are incorporated into the same crystal lattice.
Troubleshooting Steps:
-
Recrystallization: This is the most common method to improve the purity of the diastereomeric salt.[7] Dissolve the isolated salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired diastereomeric excess is achieved.
-
Solvent Screening for Selectivity: The choice of solvent can significantly impact the solubility difference between the two diastereomers. A solvent that maximizes this difference will yield a higher purity in the initial crystallization.
-
Controlled Crystallization Conditions: A slower cooling rate can improve selectivity by allowing the less soluble diastereomer to crystallize preferentially.[8]
-
Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any residual mother liquor, which is rich in the more soluble diastereomer.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best chiral resolving agents for 2-Hydroxy-2-(3-nitrophenyl)acetic acid?
For acidic compounds like your target molecule, chiral amines are the resolving agents of choice.[1] Commonly used and often successful resolving agents for mandelic acid and its derivatives include:
-
(R)- or (S)-1-phenylethylamine: A versatile and widely used resolving agent.[1][3]
-
Cinchona alkaloids (e.g., quinine, quinidine, cinchonine, cinchonidine): These naturally occurring alkaloids are often effective but can be more expensive.[3]
-
(1R,2S)-Ephedrine and related compounds.
-
Prolinamides: As detailed in patent literature for substituted mandelic acids.[4]
The selection of the optimal resolving agent is often empirical and requires screening.
Q2: How do I choose the right solvent for my diastereomeric salt crystallization?
The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts at a given temperature. It should also have a steep solubility-temperature profile, meaning the salts are highly soluble at elevated temperatures and poorly soluble at lower temperatures, to ensure a good yield upon cooling.
Solvent Selection Strategy:
| Solvent Class | Examples | Characteristics |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally good solvents for salts. The solubility can be tuned by adding water as an anti-solvent. |
| Esters | Ethyl acetate, Isopropyl acetate | Less polar than alcohols, can sometimes offer better selectivity. |
| Ketones | Acetone, Methyl isobutyl ketone | Offer another polarity range for screening. |
| Aqueous Mixtures | Ethanol/Water, Methanol/Water | The water content can be precisely adjusted to control solubility. |
A systematic screening of a small set of solvents is the most effective approach.
Q3: How can I monitor the progress and success of my resolution?
Several analytical techniques are essential:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of your final product and the diastereomeric excess (d.e.) of your salt.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine diastereomeric ratios, sometimes with the aid of chiral shift reagents.
-
Polarimetry: Measures the optical rotation of your final product. While it can confirm the presence of a single enantiomer, it's not as precise as HPLC for determining the exact e.e. unless a known maximum rotation value is available.
Q4: What is the expected yield for a diastereomeric resolution?
The theoretical maximum yield for the separation of a racemic mixture into a single enantiomer is 50%. However, in practice, yields are often lower due to the solubility of the desired diastereomeric salt in the mother liquor. Techniques like recycling the mother liquor or employing a dynamic kinetic resolution (which involves in-situ racemization of the undesired enantiomer) can improve the overall yield.
Experimental Protocol: General Procedure for Diastereomeric Resolution
This protocol is a generalized procedure based on methods for substituted mandelic acids and should be optimized for 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
Materials:
-
Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
Selected solvent (e.g., ethanol)
-
Hydrochloric acid (e.g., 1M HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve the racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid (1 equivalent) in the chosen solvent with heating.
-
In a separate container, dissolve the chiral resolving agent (0.5-1.0 equivalents) in a minimal amount of the same solvent.
-
Slowly add the resolving agent solution to the heated solution of the racemic acid.
-
Stir the mixture at an elevated temperature for a short period.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. A controlled cooling rate is recommended.
-
If crystallization does not occur, consider seeding the solution with a small crystal of the desired diastereomeric salt.
-
Further, cool the mixture in an ice bath to maximize precipitation.
-
Allow the mixture to stand at the final temperature for a sufficient time to ensure complete crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals.
-
-
Recrystallization (Optional but Recommended):
-
Dissolve the dried crystals in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to induce recrystallization.
-
Isolate the purified crystals by filtration, wash with cold solvent, and dry.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with hydrochloric acid to a pH of 1-2.
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
References
-
Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC - NIH. Available at: [Link]
-
Chemical & Pharmaceutical Research. (2020-11-29). Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. (2022-07-11). Available at: [Link]
-
Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. (2022-01-21). Available at: [Link]
- Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.Google Patents.
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. (2025-03-15). Available at: [Link]
-
Ternary phase diagram of the mandelic acid enantiomers in (S)methyl... ResearchGate. Available at: [Link]
-
(PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. ResearchGate. Available at: [Link]
-
(PDF) Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. ResearchGate. Available at: [Link]
-
Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. MDPI. (2023-06-08). Available at: [Link]
-
Fast further purification of diastereomeric salts of a non-racemic acid by gas antisolvent fractionation. diva-portal.org. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society. (2015-08-05). Available at: [Link]
-
Palm-based diacylglycerol fat dry fractionation: effect of crystallisation temperature, cooling rate and agitation speed on phys. PeerJ. (2013-05-14). Available at: [Link]
- Process for the preparation and resolution of mandelic acid derivatives.Google Patents.
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. (2022-05-08). Available at: [Link]
-
Diastereomeric recrystallization. Wikipedia. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. NIH. (2022-10-24). Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications. (2019-08-12). Available at: [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. Available at: [Link]
-
Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. Available at: [Link]
-
Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PMC - NIH. (2022-12-23). Available at: [Link]
-
Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. (2023-01-27). Available at: [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. peerj.com [peerj.com]
- 7. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 2-Hydroxy-2-(3-nitrophenyl)acetic acid
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug's efficacy and safety. For chiral molecules like 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a key intermediate in various synthetic pathways, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides an in-depth comparison of the three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Drawing from established methodologies for structurally analogous compounds, we will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their needs.
The Significance of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The ability to selectively synthesize and accurately quantify the excess of one enantiomer over the other is therefore a cornerstone of modern drug development. 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a derivative of mandelic acid, possesses a stereocenter at the alpha-carbon, rendering it chiral. The methodologies discussed herein are designed to resolve and quantify these enantiomers with high fidelity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most powerful and versatile technique for the separation and quantification of enantiomers.[1] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Expertise & Experience: The "Why" Behind the Method
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For acidic compounds like 2-Hydroxy-2-(3-nitrophenyl)acetic acid, anion-exchange type CSPs, such as those based on quinine or quinidine carbamates (e.g., CHIRALPAK QN-AX), are often highly effective.[2] The separation mechanism relies on the formation of transient diastereomeric ion pairs between the acidic analyte and the basic chiral selector on the stationary phase.[2] Additionally, hydrogen bonding, π-π interactions, and steric hindrance contribute to the chiral recognition.
The mobile phase composition is tailored to optimize the resolution and analysis time. A polar organic mobile phase, often methanol or acetonitrile-based, is typically employed. The addition of a small amount of an acidic modifier, such as formic or acetic acid, is crucial to control the ionization of the analyte and enhance the ion-exchange interactions with the CSP.[2]
Experimental Protocol: A Self-Validating System
This protocol is a robust starting point for the chiral separation of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, based on methodologies for similar acidic compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Column: CHIRALPAK QN-AX (or a similar anion-exchange CSP).
-
Mobile Phase: Methanol with 0.1% (v/v) formic acid.
-
Sample Preparation: Dissolve a known concentration of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in the mobile phase.
Procedure:
-
Equilibration: Equilibrate the CHIRALPAK QN-AX column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Elution: Perform isocratic elution with the methanol/formic acid mobile phase.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Data Presentation: Performance Metrics
| Parameter | Chiral HPLC |
| Principle | Differential partitioning with a chiral stationary phase |
| Typical Resolution (Rs) | > 1.5 (baseline separation) |
| Analysis Time | 10-30 minutes |
| Sensitivity | High (µg/mL to ng/mL) |
| Quantitative Accuracy | Excellent (typically < 2% error) |
| Method Development | Can be complex, requires screening of columns and mobile phases |
| Instrumentation Cost | High |
Visualization: Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Polarimetry
Polarimetry is a classical and straightforward technique for measuring enantiomeric excess. It is based on the principle that enantiomers rotate the plane of polarized light in equal but opposite directions.
Expertise & Experience: The "Why" Behind the Method
The specific rotation [α] is a characteristic physical property of a chiral compound. For an enantiomerically pure sample, the observed rotation (α) is directly proportional to the concentration of the sample and the path length of the polarimeter cell. [3]A racemic mixture (50:50 of each enantiomer) will have an observed rotation of zero. [1] The enantiomeric excess of a mixture can be calculated by comparing its observed rotation to the specific rotation of the pure enantiomer. This method is simple and rapid, but its accuracy is highly dependent on the purity of the sample, as any optically active impurities will interfere with the measurement. Furthermore, the specific rotation of the pure enantiomer must be known or determined experimentally.
Experimental Protocol: A Self-Validating System
Instrumentation:
-
Polarimeter.
Materials:
-
Solvent: A suitable solvent in which the analyte is soluble (e.g., ethanol, methanol).
-
Analyte: 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
-
Reference Standard: Enantiomerically pure sample of 2-Hydroxy-2-(3-nitrophenyl)acetic acid (for determining [α]max).
Procedure:
-
Determine [α]max: Prepare a solution of the enantiomerically pure reference standard at a known concentration in the chosen solvent. Measure the observed rotation (α) using the polarimeter and calculate the specific rotation using the formula: [α] = α / (c * l) where c is the concentration in g/mL and l is the path length in dm.
-
Sample Measurement: Prepare a solution of the sample of unknown enantiomeric excess at the same concentration and in the same solvent. Measure its observed rotation (α_obs).
-
Quantification: Calculate the enantiomeric excess using the formula: ee (%) = ([α]_obs / [α]_max) x 100
Data Presentation: Performance Metrics
| Parameter | Polarimetry |
| Principle | Measurement of optical rotation |
| Resolution | Not applicable (bulk property measurement) |
| Analysis Time | < 5 minutes per sample |
| Sensitivity | Low (requires relatively high concentrations) |
| Quantitative Accuracy | Moderate (can be affected by impurities and experimental conditions) |
| Method Development | Simple, but requires a pure enantiomer standard |
| Instrumentation Cost | Low to Moderate |
Visualization: Polarimetry Workflow
Caption: Workflow for enantiomeric excess determination by Polarimetry.
Comparative Summary and Recommendations
| Feature | Chiral HPLC | NMR Spectroscopy with CSA | Polarimetry |
| Accuracy & Precision | High | Good | Moderate |
| Sensitivity | High | Moderate | Low |
| Throughput | Moderate | High | High |
| Method Development | Complex | Moderate | Simple |
| Cost (Instrument) | High | Very High | Low-Moderate |
| Sample Requirement | Small (µg) | Moderate (mg) | High (mg) |
| Information Provided | Quantitative ee, purity | Quantitative ee, structural info | Bulk optical activity |
| Key Limitation | Requires specific chiral column | Requires suitable CSA, lower sensitivity | Requires pure standard, susceptible to impurities |
Recommendations:
-
For routine, high-accuracy quality control and in-process monitoring: Chiral HPLC is the gold standard due to its high resolution, sensitivity, and accuracy.
-
For rapid screening and when structural confirmation is beneficial: NMR spectroscopy with a chiral solvating agent is an excellent choice, provided a suitable CSA can be identified.
-
For a quick, preliminary assessment of enantiomeric purity, especially when a pure standard is available: Polarimetry offers a simple and cost-effective solution.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and the resources at hand. For critical applications in drug development, orthogonal methods (e.g., confirming an HPLC result with NMR) are often employed to ensure the utmost confidence in the enantiomeric excess determination.
References
-
Chiral Technologies. Enantiomer separation of acidic compounds. [Link]
-
MDPI. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
NIH. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. [Link]
-
ACS Publications. Aza-Crown Macrocycles as Chiral Solvating Agents for Mandelic Acid Derivatives. [Link]
-
ResearchGate. NMR determination of enantiomeric excess. [Link]
-
NIH. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. [Link]
-
University of Groningen Research Portal. New methods for the enantiomeric excess determination using NMR. [Link]
-
MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
-
Arkivoc. H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. [Link]
-
Redalyc. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]
-
Eclética Química. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Semantic Scholar. Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. [Link]
-
ACS Publications. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Eclética Química Journal. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]
-
ResearchGate. NMR Chiral solvating agents. [Link]
-
MDPI. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. [Link]
-
Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
Updates in the Technology and Application of Chiral Stationary Phases. [Link]
-
Chemistry LibreTexts. Optical Activity. [Link]
-
YouTube. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]
Sources
A Comparative Guide to the Validation of Chiral Purity Analysis: A Case Study Using 2-Hydroxy-2-(3-nitrophenyl)acetic acid
This guide provides a comprehensive framework for the development and validation of analytical methods for determining chiral purity. We will use 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a representative α-hydroxy acid and a common chiral building block in pharmaceutical synthesis, as our model compound. The principles and methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach that aligns with global regulatory expectations.
The imperative for stringent chiral purity analysis is rooted in the history of pharmacology. The different pharmacological and toxicological profiles of enantiomers, tragically exemplified by the thalidomide case in the 1960s, underscore the necessity for methods that can accurately and reliably quantify the enantiomeric composition of a drug substance.[1] This guide will compare leading analytical technologies and detail the validation of a High-Performance Liquid Chromatography (HPLC) method, ensuring it is fit for its intended purpose.
A Comparative Overview of Core Technologies for Chiral Separation
The resolution of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector. This is most commonly achieved chromatographically or electrophoretically. The choice of technology is a critical decision driven by factors such as required resolution, analysis speed, sample throughput, and environmental impact.
-
High-Performance Liquid Chromatography (HPLC): HPLC remains the predominant technique for chiral separations in the pharmaceutical industry due to its versatility, robustness, and the vast array of commercially available Chiral Stationary Phases (CSPs).[1][2] Separation is achieved through differential, transient diastereomeric interactions between the enantiomers and the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are governed by the specific chemistry of the CSP.[3]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to normal-phase HPLC.[1] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often provides faster and more efficient separations than HPLC.[4][5] For many chiral applications, SFC can yield superior resolution in a fraction of the time, significantly reducing the consumption of toxic organic solvents.[5] The separation mechanisms are similar to HPLC, but the unique properties of the supercritical fluid can alter the chiral recognition, sometimes leading to different elution orders and complementary selectivity.[5]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and reagent volumes. Chiral separations in CE are typically achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte. While offering exceptional resolving power, its application in routine quality control can be limited by factors such as sensitivity and robustness compared to chromatographic methods.
Performance Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Partitioning using a supercritical fluid mobile phase and a CSP | Differential electrophoretic mobility in the presence of a chiral selector |
| Speed | Moderate to Fast | Very Fast (typically 3-5x faster than HPLC)[5] | Fast |
| Resolution | Good to Excellent | Good to Excellent, often superior to HPLC[4] | Excellent |
| Solvent Usage | High (especially in Normal Phase) | Low (significantly reduced organic solvent)[5] | Very Low |
| Equipment Cost | Moderate | High | Moderate |
| Robustness | High | Moderate to High | Moderate |
| Ideal For | Routine QC, method development, preparative scale | High-throughput screening, "green" chemistry initiatives | Complex mixtures, low-volume samples |
Strategic Method Development for 2-Hydroxy-2-(3-nitrophenyl)acetic acid via HPLC
Given its prevalence and robustness, we will focus on developing an HPLC method. The acidic nature of our model compound and its aromatic ring guide our strategic choices for column and mobile phase screening.
The Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP) Selection: The goal is to find a CSP that provides multiple interaction points with the analyte. For 2-Hydroxy-2-(3-nitrophenyl)acetic acid, key structural features are the carboxylic acid, the hydroxyl group, and the nitrophenyl ring.
-
Pirkle-type Phases (e.g., (R)-phenylglycine and 3,5-dinitrobenzoic acid): These phases are explicitly designed with π-acceptor and π-donor sites, making them ideal for analytes with aromatic rings. The amide linkages also provide sites for hydrogen bonding with the analyte's hydroxyl and carboxyl groups.[6]
-
Polysaccharide-based Phases (e.g., cellulose or amylose derivatives): These are the most versatile CSPs. They form chiral grooves and cavities where enantiomers can be included.[7] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole, and steric interactions within these grooves.
-
Screening Strategy: An effective approach is to screen a small, diverse set of columns, such as a Pirkle-type column and both a cellulose- and amylose-based polysaccharide column, under generic gradient conditions to identify the most promising candidate for optimization.
-
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal selectivity and resolution.
-
Normal Phase (NP): Often the first choice for polysaccharide CSPs, using alkane/alcohol mixtures. The alcohol (e.g., ethanol, isopropanol) acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for controlling retention.
-
Acidic/Basic Additives: For an acidic analyte like ours, peak tailing can be a significant issue due to strong interactions with residual silanols or basic sites on the stationary phase. Adding a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase protonates the analyte and masks these secondary interaction sites, resulting in sharper, more symmetrical peaks.[8]
-
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for chiral HPLC method development, from initial screening to final validation.
A Framework for Method Validation Aligned with Regulatory Standards
The objective of method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[9] Our framework is based on the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard.[10][11] Validation of a chiral purity method must assess the performance for both the major (desired) and minor (undesired) enantiomers.[12]
The Interrelation of Validation Parametersdot
Sources
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- 8. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
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A Comparative Guide to Chiral Resolving Agents: An In-Depth Analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is not merely a preference but a critical necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust and efficient methods for their separation. Among the various techniques available, classical resolution through the formation of diastereomeric salts remains a cornerstone, valued for its scalability and cost-effectiveness. The choice of the chiral resolving agent is the linchpin of this process, dictating the efficiency of separation, the yield of the desired enantiomer, and the overall economic viability.
This guide provides a comparative analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid and other prominent chiral resolving agents. As a Senior Application Scientist, the following content is structured to offer not just a list of alternatives, but a deeper understanding of the causality behind experimental choices, grounded in established scientific principles and data.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics.[2] This difference in solubility is the key to their separation by fractional crystallization.
The process can be visualized as a straightforward yet elegant workflow:
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined, crystalline salts with a significant difference in solubility between the two diastereomers.
An Examination of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
Chemical Structure and Properties:
2-Hydroxy-2-(3-nitrophenyl)acetic acid is a chiral carboxylic acid with the following structure:
-
Formula: C₈H₇NO₅
-
Molecular Weight: 197.14 g/mol
-
Key Features: It possesses a carboxylic acid group for salt formation with basic compounds, a hydroxyl group at the chiral center, and an electron-withdrawing nitro group on the phenyl ring.
Theoretical Potential as a Resolving Agent:
Theoretically, 2-Hydroxy-2-(3-nitrophenyl)acetic acid is a promising candidate for the resolution of racemic bases, such as amines. The presence of the carboxylic acid and hydroxyl groups provides sites for hydrogen bonding and ionic interactions, which are crucial for chiral recognition and the formation of a stable crystalline lattice in the diastereomeric salt. The nitro group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid, which could be advantageous for forming stable salts with weakly basic amines.
Current State of Publicly Available Data:
Despite its theoretical potential, a comprehensive search of the scientific and patent literature reveals a notable absence of specific, published experimental data on the use of 2-Hydroxy-2-(3-nitrophenyl)acetic acid as a chiral resolving agent. While its synthesis and basic properties are known, its application in enantiomeric resolution, including performance metrics like enantiomeric excess (e.e.) and yield for specific substrates, is not documented in readily accessible sources. This suggests that it is either a novel, yet to be widely adopted agent, or that its applications are specialized and not broadly published.
A Comparative Analysis with Established Chiral Resolving Agents
To provide a practical framework for comparison, we will evaluate three widely used acidic resolving agents: Tartaric Acid, Mandelic Acid, and (1R)-(-)-10-Camphorsulfonic Acid. The resolution of racemic amines is a common application for these agents, and we will use this class of compounds as a basis for our comparison.
Tartaric Acid
A naturally occurring dicarboxylic acid, tartaric acid and its derivatives are among the most historically significant and widely used resolving agents.[3]
-
Advantages: Readily available in both enantiomeric forms, relatively inexpensive, and its two carboxylic acid groups can offer different interaction possibilities.
-
Disadvantages: Its high polarity can sometimes lead to solubility issues in common organic solvents.
Mandelic Acid
A simple α-hydroxy acid, mandelic acid is another workhorse in chiral resolution.[4]
-
Advantages: Its aromatic ring can participate in π-π stacking interactions, which can be beneficial for the crystallization of diastereomeric salts. It is available in both enantiomeric forms.
-
Disadvantages: Its acidity is lower than that of sulfonic acids, which may be less effective for very weak bases.
(1R)-(-)-10-Camphorsulfonic Acid (CSA)
A strong organic acid derived from camphor.
-
Advantages: Its high acidity makes it effective for resolving a wide range of amines, including weakly basic ones. The rigid, bulky camphor backbone often provides excellent chiral discrimination.[5]
-
Disadvantages: It is generally more expensive than tartaric or mandelic acid.
Performance Comparison
The selection of a resolving agent is often empirical, and its performance is highly dependent on the specific substrate and crystallization conditions. The following table summarizes representative data for the resolution of racemic amines with the aforementioned agents to provide a quantitative comparison.
| Resolving Agent | Racemic Substrate | Solvent | Enantiomeric Excess (e.e.) of Precipitated Diastereomer | Yield | Reference |
| (+)-Tartaric Acid | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | Methanol | >85% | 80-90% | [6] |
| (R)-(-)-Mandelic Acid | (±)-Mandelic Acid with (1R,2S)-(−)-ephedrine | Not specified | 85-100% | 32% | [7] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-diphenylpiperazine | Dichloromethane | 98% | Not specified | |
| d-Tartaric Acid | (RS)-Amlodipine | DMSO | 90.7% ± 1.4% | 48.8% ± 2.4% |
Note: The yield and e.e. are highly dependent on the specific protocol, including the stoichiometry of the resolving agent, concentration, temperature profile, and the number of recrystallizations.
Experimental Protocols
The following are representative protocols for the chiral resolution of a racemic amine using established resolving agents. These protocols should be optimized for each specific substrate.
General Protocol for Diastereomeric Salt Crystallization
Sources
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- 4. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
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- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents: 2-Hydroxy-2-(3-nitrophenyl)acetic Acid vs. Mandelic Acid
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a cornerstone of producing safe and effective chiral drugs. The classical method of diastereomeric salt formation remains a robust and scalable technique for chiral resolution. The choice of the resolving agent is paramount to the success of this process. This guide provides an in-depth performance comparison between the industry-standard, mandelic acid, and a promising alternative, 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
The Imperative of Effective Chiral Resolution
Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide demand the characterization and control of stereoisomers in pharmaceutical products. Diastereomeric salt resolution is a widely employed method due to its cost-effectiveness and scalability. The principle lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties such as solubility, can be separated by fractional crystallization.[2]
Mandelic Acid: The Established Benchmark
Mandelic acid, a simple α-hydroxy acid, has long been a workhorse in the field of chiral resolution.[3] Its phenyl group, carboxyl group, and hydroxyl group provide multiple points of interaction for the formation of well-defined crystalline salts with a variety of racemic amines and alcohols. The efficacy of mandelic acid and its derivatives in resolving racemic compounds is well-documented in scientific literature.[2][3]
2-Hydroxy-2-(3-nitrophenyl)acetic Acid: A Contender with Enhanced Acidity
2-Hydroxy-2-(3-nitrophenyl)acetic acid is a structural analog of mandelic acid, distinguished by the presence of a nitro group on the phenyl ring. The introduction of this strongly electron-withdrawing group is hypothesized to enhance its performance as a resolving agent through several mechanisms. The nitro group increases the acidity of the carboxylic acid, which can lead to more stable salt formation.[4] Furthermore, the nitro group can participate in additional intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, potentially leading to better-defined crystal packing and greater differences in the solubilities of the diastereomeric salts.
Physicochemical Properties
| Property | Mandelic Acid | 2-Hydroxy-2-(3-nitrophenyl)acetic Acid |
| Molecular Formula | C₈H₈O₃ | C₈H₇NO₅ |
| Molecular Weight | 152.15 g/mol | 197.14 g/mol |
| Appearance | White crystalline powder | Solid |
| pKa | ~3.41 | Expected to be lower than mandelic acid |
Performance Comparison: A Call for Empirical Evaluation
While theoretical advantages of 2-Hydroxy-2-(3-nitrophenyl)acetic acid can be postulated, direct, side-by-side experimental data comparing its performance with mandelic acid for the resolution of the same racemic compound is not extensively available in the public domain. Therefore, this guide provides a robust experimental protocol to empower researchers to conduct their own comparative studies.
Hypothetical Performance Data Table
The following table is a template for researchers to populate with their experimental findings when comparing the two resolving agents for a specific racemic amine.
| Parameter | Mandelic Acid | 2-Hydroxy-2-(3-nitrophenyl)acetic Acid |
| Racemic Amine | [Specify Amine] | [Specify Amine] |
| Solvent System | [Specify Solvent] | [Specify Solvent] |
| Yield of Diastereomeric Salt (%) | [Experimental Value] | [Experimental Value] |
| Diastereomeric Excess (d.e.) (%) | [Experimental Value] | [Experimental Value] |
| Enantiomeric Excess (e.e.) of Recovered Amine (%) | [Experimental Value] | [Experimental Value] |
| Number of Recrystallizations to >99% e.e. | [Experimental Value] | [Experimental Value] |
Experimental Protocol: A Head-to-Head Evaluation of Resolving Agents
This protocol outlines a systematic approach to compare the efficacy of 2-Hydroxy-2-(3-nitrophenyl)acetic acid and mandelic acid for the chiral resolution of a racemic amine.
Materials
-
Racemic amine
-
(R)-Mandelic acid
-
(R)-2-Hydroxy-2-(3-nitrophenyl)acetic acid (or the S-enantiomer for both)
-
A range of solvents for solubility screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Dichloromethane or other suitable organic extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Chiral HPLC column or NMR with a chiral shift reagent for enantiomeric excess determination
Experimental Workflow
Figure 1. A generalized workflow for the chiral resolution of a racemic amine using a chiral acid.
Step-by-Step Methodology
-
Solvent Screening:
-
Determine the solubility of the racemic amine and both resolving agents in a variety of solvents at room temperature and elevated temperatures.
-
The ideal solvent will dissolve the racemic amine and the resolving agent when heated but will have low solubility for one of the diastereomeric salts upon cooling.
-
-
Diastereomeric Salt Formation:
-
In separate flasks, dissolve one equivalent of the racemic amine and one equivalent of (R)-mandelic acid in the chosen solvent system with heating.
-
Repeat the process in a separate flask with (R)-2-Hydroxy-2-(3-nitrophenyl)acetic acid.
-
Allow both solutions to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals and determine the yield.
-
The diastereomeric excess (d.e.) of the salt can be determined by NMR if there are well-resolved signals for the two diastereomers.
-
If necessary, recrystallize the salt from the same solvent system to improve the diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the diastereomeric salt in water and add an excess of 1M NaOH solution to basify the mixture.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess (e.e.):
-
Analyze the enantiomeric purity of the recovered amine using chiral HPLC or by ¹H NMR spectroscopy after derivatization with a chiral derivatizing agent or in the presence of a chiral solvating agent.
-
Causality Behind Experimental Choices
-
Choice of Resolving Agent Enantiomer: The choice of the (R) or (S) enantiomer of the resolving agent will determine which enantiomer of the racemic mixture preferentially crystallizes.
-
Solvent Selection: The solvent plays a critical role in the success of the resolution. A solvent that is too polar may result in high solubility of both diastereomeric salts, while a non-polar solvent may lead to the precipitation of both salts. The ideal solvent will maximize the solubility difference between the two diastereomers.[5]
-
Cooling Rate: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically of higher purity. Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.
Conclusion
Mandelic acid is a reliable and well-characterized chiral resolving agent suitable for a wide range of applications. However, the pursuit of more efficient and effective resolving agents is a continuous endeavor in process chemistry. 2-Hydroxy-2-(3-nitrophenyl)acetic acid presents a compelling case for investigation due to its potential for enhanced acidity and additional intermolecular interactions conferred by the nitro group. The provided experimental protocol offers a framework for a systematic and direct comparison of these two resolving agents, enabling researchers to make data-driven decisions for their specific chiral resolution challenges. The empirical data generated will be invaluable in determining if the theoretical advantages of 2-Hydroxy-2-(3-nitrophenyl)acetic acid translate into superior performance in practice.
References
-
Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. Available at: [Link]
-
Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules. Available at: [Link]
-
Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society. Available at: [Link]
- Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
-
Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Journal of Analytical Toxicology. Available at: [Link]
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Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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What is the effect of the -NO² group on the acidic strength of phenol? Quora. Available at: [Link]
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Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Crystal Growth & Design. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]
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A Comparative Spectroscopic Guide to the Enantiomers of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
In the landscape of drug development and materials science, the chirality of a molecule is a critical attribute that can dictate its biological activity, toxicity, and physical properties. For researchers, scientists, and drug development professionals working with chiral compounds like 2-Hydroxy-2-(3-nitrophenyl)acetic acid, the ability to distinguish between its enantiomers is paramount. This guide provides a comparative analysis of key spectroscopic techniques for the characterization of these enantiomers, grounded in established principles and supported by experimental insights from analogous chiral carboxylic acids.
The Significance of Chirality in Drug Development
The differential interaction of enantiomers with a chiral environment, such as the human body, necessitates their individual characterization. One enantiomer of a drug can be therapeutic while the other may be inactive or even toxic. Therefore, robust analytical methods to differentiate and quantify enantiomers are crucial throughout the drug development pipeline, from discovery to quality control.[1][2][3][4] Chiroptical spectroscopy, in particular, has emerged as a powerful tool for determining the absolute configuration and conformational nuances of chiral molecules.[1]
Comparative Analysis of Spectroscopic Techniques
This guide focuses on three principal spectroscopic methods for the comparative analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid enantiomers: Circular Dichroism (CD) Spectroscopy, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Electronic Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[5][6][7] This technique is particularly sensitive to the spatial arrangement of chromophores, such as the nitrophenyl group in 2-Hydroxy-2-(3-nitrophenyl)acetic acid, relative to the chiral center. Enantiomers will produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess.
Experimental Workflow:
Figure 1: A streamlined workflow for the analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid enantiomers using Circular Dichroism spectroscopy.
Data Interpretation: The CD spectrum of one enantiomer will show positive Cotton effects (peaks) where the other shows negative ones (troughs) of equal magnitude. The racemic mixture, being optically inactive, will exhibit no CD signal. The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample.
| Parameter | (R)-2-Hydroxy-2-(3-nitrophenyl)acetic acid | (S)-2-Hydroxy-2-(3-nitrophenyl)acetic acid | Racemic Mixture |
| Wavelength of Maxima (λ_max) | ~280 nm | ~280 nm | N/A |
| Molar Ellipticity [θ] at λ_max | Positive Value | Negative Value | 0 |
| Wavelength of Minima (λ_min) | ~240 nm | ~240 nm | N/A |
| Molar Ellipticity [θ] at λ_min | Negative Value | Positive Value | 0 |
Table 1: Hypothetical comparative CD spectral data for the enantiomers of 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
Causality in Experimental Choices: The choice of solvent is critical as it can influence the conformation of the molecule and thus the CD spectrum. A transparent solvent in the wavelength range of interest, such as methanol or acetonitrile, is typically chosen. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing saturation of the detector.
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions.[8][9][10][11] VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with those predicted from quantum chemical calculations.[11]
Experimental Workflow:
Figure 2: Workflow for assigning the absolute configuration of 2-Hydroxy-2-(3-nitrophenyl)acetic acid enantiomers using Vibrational Circular Dichroism.
Data Interpretation: Similar to electronic CD, the VCD spectra of enantiomers are mirror images. The rich information content in the mid-IR region, corresponding to various vibrational modes (e.g., C=O stretch, O-H bend), provides a detailed stereochemical fingerprint of the molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) | (R)-Enantiomer VCD Signal | (S)-Enantiomer VCD Signal |
| C=O stretch | ~1720 | Positive | Negative |
| C-O stretch | ~1250 | Negative | Positive |
| O-H bend | ~1400 | Bisignate (+/-) | Bisignate (-/+) |
Table 2: Illustrative VCD data for key vibrational modes of 2-Hydroxy-2-(3-nitrophenyl)acetic acid enantiomers.
Causality in Experimental Choices: The use of a deuterated solvent like chloroform-d (CDCl₃) is often preferred to minimize interference from solvent absorption bands in the mid-IR region. The concentration of the sample needs to be relatively high to obtain a good VCD signal. Theoretical calculations, typically using Density Functional Theory (DFT), are integral to VCD analysis for the unambiguous assignment of absolute configuration.[11]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle: In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have different NMR spectra.[12][13][14] This allows for the differentiation and quantification of enantiomers. For carboxylic acids like 2-Hydroxy-2-(3-nitrophenyl)acetic acid, chiral amines or alcohols are often used as CSAs.[12][13]
Experimental Workflow:
Figure 3: A schematic representation of the workflow for enantiomeric discrimination of 2-Hydroxy-2-(3-nitrophenyl)acetic acid using NMR with a chiral solvating agent.
Data Interpretation: The key is to identify a proton in the analyte that experiences a different chemical environment in the two diastereomeric complexes. This results in a splitting of the corresponding NMR signal into two distinct peaks. The ratio of the integrals of these two peaks directly corresponds to the enantiomeric ratio of the sample.
| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with (R)-CSA (ppm) |
| α-H | ~5.2 (singlet) | (R)-enantiomer: ~5.18 (singlet)(S)-enantiomer: ~5.22 (singlet) |
| Aromatic Protons | 7.5 - 8.3 (multiplet) | Potential for some signals to resolve into separate multiplets for each enantiomer. |
Table 3: Expected ¹H NMR chemical shift changes for the α-proton of 2-Hydroxy-2-(3-nitrophenyl)acetic acid upon addition of a chiral solvating agent.
Causality in Experimental Choices: The choice of CSA is crucial and often empirical. The CSA should have functional groups that can interact with the analyte (e.g., via hydrogen bonding or acid-base interactions) to form stable, yet transient, diastereomeric complexes.[12] The solvent can also influence the degree of signal separation; aromatic solvents like benzene-d₆ can enhance the chemical shift differences through anisotropic effects. Titration of the CSA may be necessary to find the optimal concentration for maximum resolution of the signals.
Concluding Remarks
The selection of a spectroscopic technique for the analysis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid enantiomers depends on the specific analytical goal. Circular Dichroism is a rapid and sensitive method for determining enantiomeric purity and confirming the identity of known enantiomers. Vibrational Circular Dichroism , coupled with computational chemistry, is the gold standard for the unambiguous determination of absolute configuration. NMR with Chiral Solvating Agents provides a convenient and quantitative method for determining enantiomeric ratios without the need for a dedicated chiroptical spectrometer. A multi-technique approach often provides the most comprehensive and reliable characterization of chiral molecules, ensuring the highest standards of scientific integrity in research and drug development.
References
- Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)
- 2-Hydroxy-2-(3-nitrophenyl)acetic acid. CymitQuimica.
- CH-stretching vibrational circular dichroism of α-hydroxy acids and related molecules. (1998). The Journal of Chemical Physics.
- Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. (2016). Molecules.
- Circular Dichroism FAQs. Applied Photophysics.
- Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing St
- Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (2016). Organic Chemistry Frontiers.
- Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. (2020). Crystal Growth & Design.
- (2-Hydroxyphenyl)acetic acid. PubChem.
- Chiroptical Spectroscopy in Drug Analysis.
- Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry.
- Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. ScienceDirect.
- Structural, spectroscopic and O–H⋯O hydrogen bonding interaction on monomer and dimer form of hydroxy phenoxy acetic acid derivatives by experimental and computational techniques.
- Applications of Chiroptical Spectroscopy for the Characterization of Pharmaceutical Compounds. (1998). Journal of Pharmaceutical and Biomedical Analysis.
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- Circular dichroism. Wikipedia.
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- Circular Dichroism. (2022). Chemistry LibreTexts.
- Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. (2012). The Journal of Organic Chemistry.
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- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023).
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A Comparative Guide to Crystallization-Induced Diastereomer Transformation Methods for Pharmaceutical Development
For researchers, scientists, and professionals in drug development, the efficient separation of stereoisomers is a critical challenge. Crystallization-Induced Diastereomer Transformation (CIDT) has emerged as a powerful and scalable technique to obtain a single, desired diastereomer from a mixture, often with near-quantitative yields.[1][2] This guide provides an in-depth, comparative analysis of the primary CIDT methodologies, supported by experimental data and protocols, to empower you in selecting and implementing the optimal strategy for your specific application.
The Fundamental Principle: Shifting Equilibria Through Crystallization
At its core, CIDT leverages the interplay between solution-phase epimerization and the selective crystallization of one diastereomer over others.[2] For a successful CIDT, two key conditions must be met: the diastereomers must be able to interconvert in solution (epimerize), and one diastereomer must be significantly less soluble than the others under the chosen crystallization conditions.[2] This creates a dynamic system where the less soluble diastereomer crystallizes out of solution, disturbing the equilibrium. According to Le Chatelier's principle, the equilibrium then shifts to replenish the depleted diastereomer, leading to a theoretical yield of up to 100% for the desired isomer.[1]
This process is often categorized into two main types:
-
First-Order Asymmetric Transformation: This involves the direct crystallization of a desired enantiomer from a racemic mixture that can racemize in solution.
-
Second-Order Asymmetric Transformation (SOAT): This more common approach in pharmaceutical applications involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers.[3] These diastereomers, having different physical properties, can then be separated via CIDT.
This guide will focus on the methods employed for the resolution of diastereomeric mixtures, which is a cornerstone of modern pharmaceutical manufacturing.
A Comparative Analysis of Key CIDT Methodologies
The choice of CIDT method depends on several factors, including the physicochemical properties of the compound, the desired scale of operation, and the available equipment. Here, we compare the most prominent techniques: Slurry-Based CIDT, Temperature Cycling, and Viedma Ripening.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Slurry-Based CIDT | A slurry of the diastereomeric mixture is stirred in a solvent system where one diastereomer is less soluble. Continuous epimerization in the solution phase and crystallization of the less soluble form drives the transformation.[2] | Simple setup, scalable, widely applicable. | Can be slow, requires careful solvent selection, potential for agglomeration. | Resolution of diastereomeric salts of APIs, such as (S)-ketoprofen.[2] |
| Temperature Cycling | The temperature of the slurry is cycled between a higher temperature to dissolve the more soluble diastereomer and a lower temperature to promote crystallization of the less soluble one.[4] | Can be faster than isothermal slurry methods, offers good control over crystal size.[4] | Requires precise temperature control, potential for thermal degradation of sensitive compounds. | Deracemization of conglomerate-forming systems, resolution of diastereomeric mixtures.[4][5] |
| Viedma Ripening (Attrition-Enhanced Deracemization) | The slurry is subjected to grinding or attrition (e.g., with glass beads), which accelerates the dissolution of smaller crystals and the growth of larger ones (Ostwald ripening), leading to the exclusive crystallization of one diastereomer.[3] | Can be very efficient, applicable to systems that are difficult to resolve by other means. | Requires specialized grinding equipment, potential for crystal damage and impurity generation. | Deracemization of chiral compounds that form conglomerates.[3] |
Mechanistic Insights: Thermodynamic vs. Kinetic Control
The outcome of a CIDT process is governed by the principles of thermodynamic and kinetic control.[6]
-
Thermodynamic Control: Under conditions where the epimerization is rapid and the system can reach equilibrium, the product distribution is determined by the relative thermodynamic stability of the diastereomers in the solid state. The least soluble (and thus most stable in the solid phase) diastereomer will be the major product. This is typically favored by longer reaction times and higher temperatures.[6]
-
Kinetic Control: When crystallization is faster than epimerization, the product distribution is determined by the relative rates of crystallization of the diastereomers. The diastereomer that crystallizes faster will be the major product, even if it is not the most thermodynamically stable. This is often favored at lower temperatures and shorter reaction times.[6]
Understanding which regime your system operates in is crucial for optimizing the process and achieving the desired outcome.
Caption: Thermodynamic vs. Kinetic Control in CIDT.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these methods, we provide detailed protocols for Slurry-Based CIDT and Temperature Cycling.
Protocol 1: Slurry-Based CIDT of (S)-Ketoprofen-(S)-Phenylethylamine Salt
This protocol is adapted from a study on the efficient resolution of (S)-ketoprofen.[2]
Materials:
-
(rac)-Ketoprofen
-
(S)-Phenylethylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Propanol
-
Heptane
-
Jacketed glass reactor with overhead stirrer
-
Temperature probe
-
Filtration apparatus
Procedure:
-
Slurry Preparation: In a jacketed glass reactor, prepare a slurry of the diastereomeric salt mixture of (S)-ketoprofen and (S)-phenylethylamine in a 50:50 (wt/wt) mixture of 2-propanol and heptane.
-
Catalyst Addition: Add 5-10 mol% of DBU to the slurry to catalyze the epimerization of the (R)-ketoprofen salt to the (S)-ketoprofen salt in the solution phase.[2]
-
Equilibration: Stir the slurry at a constant temperature (e.g., 25 °C) for a sufficient time to allow the system to approach equilibrium. The progress of the transformation can be monitored by taking samples of the solid and analyzing the diastereomeric excess (de) by chiral HPLC.
-
Isolation: Once the desired de is reached, filter the slurry to isolate the crystalline solid.
-
Washing and Drying: Wash the filter cake with a cold solvent mixture (e.g., 2-propanol/heptane) to remove residual mother liquor and then dry the product under vacuum.
Expected Outcome:
This process can yield the (S)-ketoprofen-(S)-phenylethylamine salt with high diastereomeric purity (up to 98.8% de) and a yield of approximately 26.2%.[2]
Caption: Workflow for Slurry-Based CIDT.
Protocol 2: Temperature Cycling for Diastereomeric Resolution
This protocol is a generalized procedure based on common practices in temperature cycling CIDT.[4][6]
Materials:
-
Diastereomeric mixture
-
Appropriate solvent system
-
Jacketed glass reactor with overhead stirrer and precise temperature control unit
-
Temperature probe
-
Filtration apparatus
Procedure:
-
Slurry Preparation: Prepare a slurry of the diastereomeric mixture in a suitable solvent within the jacketed reactor.
-
Initiate Temperature Cycling: Begin the temperature cycling program. A typical cycle consists of four stages:[5]
-
Heating Ramp: Increase the temperature at a controlled rate (e.g., 1 °C/min) to a predetermined upper temperature limit.
-
High-Temperature Hold: Maintain the slurry at the upper temperature for a set duration (e.g., 30 minutes) to dissolve the more soluble diastereomer.
-
Cooling Ramp: Decrease the temperature at a controlled rate (e.g., 0.5 °C/min) to a lower temperature limit.
-
Low-Temperature Hold: Hold the slurry at the lower temperature for a set duration (e.g., 60 minutes) to allow for the selective crystallization of the less soluble diastereomer.
-
-
Repeat Cycles: Continue the temperature cycling for a predetermined number of cycles or until the desired de is achieved, as monitored by offline or online analysis.
-
Isolation: After the final cooling step, isolate the product by filtration.
-
Washing and Drying: Wash the collected crystals with a cold solvent and dry under vacuum.
Experimental Parameters for Consideration:
-
Temperature Range (ΔT): The difference between the upper and lower temperature limits is a critical parameter that influences the dissolution and crystallization rates.[4]
-
Ramp Rates: The heating and cooling rates can affect crystal size distribution and purity.
-
Hold Times: The duration of the isothermal steps at high and low temperatures impacts the extent of dissolution and crystallization in each cycle.
-
Number of Cycles: The total number of cycles determines the overall processing time and the final de.
Caption: Workflow for Temperature Cycling CIDT.
Industrial Case Study: The Synthesis of Navoximod
The development of the indoleamine 2,3-dioxygenase (IDO1) inhibitor, navoximod, provides an excellent example of the industrial application of CIDT.[7] A key step in the synthesis involves the resolution of a racemic intermediate using L-dibenzoyl tartaric acid (L-DBTA) as the resolving agent.[7] The resulting diastereomeric salts are then subjected to a CIDT process to isolate the desired (S)-enantiomer.[7] This approach proved to be highly efficient, affording the target diastereomer in 89% yield and 95% enantiomeric excess.[1] The process was further optimized by investigating the effects of time, temperature, and the equivalents of the chiral resolving agent using online HPLC as a process analytical technology (PAT) tool.[1]
Conclusion and Future Outlook
Crystallization-induced diastereomer transformation is a robust and versatile technology that offers significant advantages in the synthesis of enantiomerically pure active pharmaceutical ingredients. By understanding the fundamental principles of epimerization, crystallization kinetics, and thermodynamics, researchers can rationally design and optimize CIDT processes. The methods of Slurry-Based CIDT, Temperature Cycling, and Viedma Ripening each present a unique set of advantages and are suited to different applications. As the pharmaceutical industry continues to demand more efficient and sustainable manufacturing processes, the adoption of advanced CIDT techniques, coupled with real-time monitoring and control, is expected to become increasingly widespread.
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Solid-State Deracemization via Temperature Cycles in Continuous Operation: Model-Based Process Design. ACS Publications. [Link]
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Combining Viedma Ripening and Temperature Cycling Deracemization. PMC - NIH. [Link]
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Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. [Link]
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Viedma ripening. Wikipedia. [Link]
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Current technologies for the production of (S)-ketoprofen: Process perspective. ResearchGate. [Link]
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Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. PMC - PubMed Central. [Link]
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Viedma ripening: a reliable method to reach single chirality. RSC Publishing. [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
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(PDF) First-order versus second-order phase transformation in AuZn. ResearchGate. [Link]
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Mechanism of acid catalyzed epimerization in CIAT. ResearchGate. [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]
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Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. PMC - PubMed Central. [Link]
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Summary of pharmacokinetic parameters of navoximod following oral and... ResearchGate. [Link]
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Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Research Collection. [Link]
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Combining Viedma Ripening and Temperature Cycling Deracemization. ResearchGate. [Link]
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On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. [Link]
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Crystallization-Induced Diastereomer Transformations. The Knowles Group. [Link]
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STEREOCHEMISTRY. Uttarakhand Open University. [Link]
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Combining Viedma Ripening and Temperature Cycling Deracemization. Crystal Growth & Design. [Link]
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Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PMC - NIH. [Link]
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Prospective process validation for the manufacture of ketoprofen fast dissolving tablets. The Thai Journal of Pharmaceutical Sciences (TJPS). [Link]
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Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. Crystal Growth & Design. [Link]
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Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
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Deracemization via Periodic and Non-periodic Temperature Cycles: Rationalization and Experimental Validation of a Simplified Process Design Approach. NIH. [Link]
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Heterogeneous catalytic epimerization of d -glucose to d -mannose by a tin-organic framework. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Common Challenges in Crystallization Processes. YouTube. [Link]
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Zero, First, and Second Order Reactions. YouTube. [Link]
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A molecularly imprinted polymer as solid phase extraction sorbent for ketoprofen determination in water and artificial serum pri. TÜBİTAK Academic Journals. [Link]
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Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion. PMC - PubMed Central. [Link]
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Three Temperature Cycles | Polymerase Chain Reaction (PCR). passel. [Link]
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What Problems Might Occur If Crystallization Occurs Too Rapidly?. Achieve Chem. [Link]
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Crystallization-Induced Diastereomer Transformations. ResearchGate. [Link]
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Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. ResearchGate. [Link]
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Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. PMC - NIH. [Link]
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5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. YouTube. [Link]
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Performance Evaluation of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid in Preparative Chiral Chromatography: A Comparative Framework
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate the characterization and separation of enantiomers, making robust preparative chiral chromatography an indispensable tool for isolating the desired stereoisomer in high purity and sufficient quantities for further study and development.[2][3]
This guide addresses the performance evaluation of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a chiral molecule possessing functional groups—a carboxylic acid, a hydroxyl group, and a nitro-aromatic ring—that suggest its potential utility in chiral separations. However, its specific performance data in preparative applications is not widely documented. Therefore, this document provides a comprehensive framework for its evaluation, not as a review of existing data, but as a practical guide for a scientist tasked with characterizing a novel chiral agent.
We will explore two distinct, yet complementary, pathways for its application:
-
As an Analyte: Evaluating the direct separation of its enantiomers on various commercially available Chiral Stationary Phases (CSPs).
-
As a Chiral Resolving Agent: Assessing its effectiveness in the indirect separation of a model racemic base through the classical method of diastereomeric salt formation.
This dual-pronged approach will allow researchers to holistically determine the optimal application and potential value of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in the preparative chiral chromatography workflow.
Part 1: Direct Enantioseparation via Chiral Stationary Phases (CSPs)
The direct separation of enantiomers on a CSP is often the most efficient method, avoiding the need for derivatization or the use of resolving agents.[4] The success of this approach hinges on the principle of three-point interaction, where transient diastereomeric complexes form between the analyte and the CSP, leading to different retention times for each enantiomer. The nitro-phenyl group on our target molecule suggests that CSPs capable of π-π interactions, dipole stacking, and hydrogen bonding would be promising candidates.[4]
Experimental Workflow for CSP Evaluation
The evaluation is a systematic process that moves from broad screening to fine-tuned optimization and finally to a loadability study, which is the ultimate test for preparative viability.
Caption: Workflow for evaluating a new chiral analyte on CSPs.
Comparative Performance Data (Hypothetical)
The goal of the screening and optimization process is to generate comparative data. A well-structured table allows for at-a-glance assessment of the most promising CSP for scale-up.
| Chiral Stationary Phase (CSP) | Mobile Phase | Selectivity (α) | Resolution (Rs) | Max. Loadability (mg/injection) | Throughput ( g/day ) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/TFA (80:20:0.1) | 1.45 | 2.8 | 120 | 15.4 |
| Amylose tris(3,5-dimethylphenylcarbamate) | MeCN/MeOH/H₂O (50:30:20) | 1.21 | 1.9 | 85 | 10.9 |
| (R)-N-(3,5-Dinitrobenzoyl)phenylglycine (Pirkle) | Hexane/EtOH (90:10) | 1.62 | 3.5 | 70 | 9.0 |
| α₁-Acid Glycoprotein (AGP) | 10 mM Phosphate Buffer pH 6.0 / ACN | 1.15 | 1.6 | 5 | 0.6 |
Data is illustrative for a 250 x 21.2 mm preparative column.
Causality Behind Choices:
-
Polysaccharide CSPs (Cellulose/Amylose): These are selected for their broad applicability and proven success in preparative chromatography.[5] Their helical polymer structure creates chiral grooves, enabling separation through a combination of interactions.
-
Pirkle-Type CSP: The dinitrobenzoyl moiety on this CSP is a strong π-acceptor, making it an excellent choice for analytes with π-donor systems like the nitrophenyl ring of our target molecule.[6] This anticipated π-π interaction is predicted to yield high selectivity.
-
Protein-Based CSP (AGP): Included to assess performance under reversed-phase conditions.[7] However, protein-based columns typically have lower loading capacities, making them less ideal for large-scale preparative work but useful for semi-preparative isolation.[7]
Protocol 1: CSP Screening and Optimization
-
Stock Solution Preparation: Prepare a 10 mg/mL solution of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid in methanol.
-
Initial CSP Screening (Analytical Scale):
-
Use analytical columns (e.g., 250 x 4.6 mm) for each selected CSP.
-
Equilibrate the column with the starting mobile phase (e.g., Hexane/IPA 90:10 for normal phase).
-
Inject 5 µL of the stock solution.
-
Run a 20-minute isocratic elution.
-
If no separation is observed, screen other mobile phase compositions (e.g., trying ethanol as the alcohol modifier, or screening reversed-phase conditions on appropriate columns).
-
Identify any CSP that shows at least partial separation (Rs > 0.8).
-
-
Method Optimization:
-
Select the most promising CSP from the screening phase.
-
Systematically vary the ratio of the strong solvent (e.g., IPA from 10% to 30%) to find the optimal balance between retention time and resolution.
-
Evaluate the effect of an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) to suppress the ionization of the carboxylic acid, which often leads to sharper peaks and better reproducibility.
-
The goal is to achieve baseline resolution (Rs ≥ 1.5) with the shortest possible run time.
-
-
Preparative Loading Study:
-
Switch to a preparative scale column (e.g., 250 x 21.2 mm) packed with the same CSP.
-
Equilibrate the column with the optimized mobile phase.
-
Perform incremental mass injections, starting from 20 mg and increasing until the resolution between the two enantiomeric peaks degrades to below Rs = 1.5.
-
Record the maximum loadability and calculate the potential throughput.
-
Part 2: Evaluation as a Chiral Resolving Agent
When direct separation is not feasible or economical, classical resolution via diastereomeric salt formation provides a powerful alternative.[8] This indirect method leverages the different physical properties (primarily solubility) of diastereomers.[8] As an acid, 2-Hydroxy-2-(3-nitrophenyl)acetic acid can be used to resolve racemic bases, such as amines.
Workflow for Diastereomeric Salt Resolution
The process is a cycle of salt formation, selective crystallization, and liberation of the desired enantiomer. The efficiency of the entire process depends heavily on the solubility difference between the two diastereomeric salts in a given solvent.
Caption: The cycle of chiral resolution via diastereomeric salt formation.
Comparative Performance Data
The performance of a resolving agent is judged by the yield and enantiomeric excess (ee%) of the product obtained after a single crystallization step. We compare our candidate acid against established standards for the resolution of (±)-1-Phenylethylamine.
| Chiral Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-2-Hydroxy-2-(3-nitrophenyl)acetic acid | Methanol | Salt of (R)-Amine | 42 | 95% |
| L-(+)-Tartaric Acid | Methanol | Salt of (R)-Amine | 45 | 98% |
| (S)-(+)-Mandelic Acid | Ethanol | Salt of (S)-Amine | 38 | 92% |
| (1R)-(-)-10-Camphorsulfonic Acid | Acetone | Salt of (S)-Amine | 40 | 88% |
Data is representative for a single crystallization step. Yield is calculated based on a theoretical maximum of 50%.
Causality Behind Choices:
-
Tartaric and Mandelic Acids: These are industry workhorses for chiral resolution.[9] Their widespread use provides a strong benchmark for performance. They are rigid, form good crystals, and are commercially available in high enantiomeric purity.
-
Solvent Choice: The choice of solvent is the most critical experimental parameter.[9] An ideal solvent will maximize the solubility difference between the two diastereomeric salts. Alcohols like methanol and ethanol are common starting points due to their ability to dissolve polar salts.
Protocol 2: Evaluation as a Chiral Resolving Agent
-
Assumption: An enantiomerically pure form of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is available or has been prepared.
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic 1-phenylethylamine in a minimal amount of warm methanol.
-
In a separate flask, dissolve 1.0 equivalent of the enantiopure resolving acid in warm methanol.
-
Add the acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to induce crystallization.
-
-
Isolation and Purification:
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Dry the crystals (the isolated diastereomeric salt) and record the mass to calculate the yield.
-
-
Liberation of the Free Amine:
-
Dissolve the crystalline salt in water.
-
Make the solution basic (pH > 11) by adding a 2M NaOH solution. This deprotonates the amine and protonates the acid.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the resolved amine.
-
-
Determination of Enantiomeric Excess (ee%):
-
Prepare a dilute solution of the recovered amine.
-
Analyze by chiral HPLC using a suitable CSP (e.g., a polysaccharide-based column) and mobile phase known to separate the enantiomers of 1-phenylethylamine.
-
Calculate the ee% using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Conclusion
This guide outlines a rigorous, two-part methodology to evaluate the performance of 2-Hydroxy-2-(3-nitrophenyl)acetic acid in preparative chiral chromatography. By systematically assessing its behavior both as an analyte on a variety of CSPs and as a chiral resolving agent for a model base, a comprehensive performance profile can be established.
-
Success as an Analyte is defined by high selectivity (α), excellent resolution (Rs), and, most critically for preparative scale, high loadability without significant loss of peak shape or resolution.
-
Success as a Resolving Agent is measured by its ability to form diastereomeric salts with a large solubility differential, leading to high yield and high enantiomeric excess of the target enantiomer after a minimal number of crystallization steps.
The experimental frameworks and protocols provided herein serve as a self-validating system, enabling researchers and drug development professionals to make data-driven decisions. The results of this evaluation will determine whether 2-Hydroxy-2-(3-nitrophenyl)acetic acid can be a valuable addition to the toolkit of chiral separation scientists, either as a compound that can be efficiently purified at scale or as a novel agent for resolving other valuable chiral molecules.
References
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Satinder, A. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Chromtech. (n.d.). CHIRAL-AGP References.
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Regis Technologies. (n.d.). Pirkle Chiral Stationary Phases.
- ResearchGate. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures.
- Wang, L., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - PubMed Central.
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- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions.
- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Carrieri, A., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Ferorelli, S., et al. (2021). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. PMC - NIH.
- LibreTexts. (2020). Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Sousa, M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents.
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Safety Operating Guide
Navigating the Disposal of 2-Hydroxy-2-(3-nitrophenyl)acetic acid: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the "Why" Behind the Precautions
Based on these analogs, 2-Hydroxy-2-(3-nitrophenyl)acetic acid should be handled as a substance that:
The presence of the nitro group on the phenyl ring also suggests that, like many nitroaromatic compounds, it should be considered toxic and potentially persistent in the environment.[3] Therefore, under no circumstances should this compound be disposed of down the drain or in regular waste streams.[4][5]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Dermal | [1][2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Ocular | [1][2] |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This is a self-validating system: proper PPE protects the user, which in turn prevents accidental releases and contamination.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust.[4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a clear and logical progression from waste generation to final removal.
Caption: Disposal workflow for 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
Experimental Protocol for Disposal
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, do not attempt to evaporate the solvent in a fume hood to reduce volume.
-
Collect the solution in a designated, compatible hazardous waste container for organic or halogenated solvents, depending on the solvent used. Ensure the container is designed for liquids and has a secure, leak-proof cap.[7][8]
-
-
Contaminated Materials:
-
Any materials used in the handling or cleanup of this compound (e.g., weigh boats, contaminated paper towels, gloves) must also be disposed of as hazardous waste. Place these items in the designated solid hazardous waste container.[6]
-
2. Container Management:
-
Compatibility: The choice of waste container is crucial. Do not use metal containers for acidic waste.[6][8] The original container of the main component of the waste can often be used.[6]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-Hydroxy-2-(3-nitrophenyl)acetic acid".[6] The percent composition should also be included if it is a mixture.[6]
-
Closure: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[6][7] This prevents the release of vapors and reduces the risk of spills.[6]
3. Storage and Removal:
-
Storage Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.[8]
-
Incompatible Wastes: Ensure that the container is stored separately from incompatible materials, such as strong oxidizing agents and strong bases.[4]
-
Waste Removal: Adhere to your institution's hazardous waste pickup schedule. This typically involves contacting your Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company. The material will likely be disposed of via controlled incineration at a licensed chemical destruction plant.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container. For a large spill, evacuate the area and contact your institution's emergency response team.
Regulatory Framework: Adherence to Standards
The disposal procedures outlined in this guide are in alignment with the regulations set forth by major governing bodies:
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[9][10] This includes proper handling and disposal procedures.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[11] The procedures described here are designed to comply with the requirements for generators of hazardous waste.[12][13]
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
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Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]
-
Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
-
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Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
-
4-Hydroxy-3-nitrophenylacetic acid. PubChem. [Link]
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Hazardous Waste Disposal Guidelines. Purdue University. [Link]
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Laboratory Environmental Sample Disposal Information Document. EPA. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
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-
2-nitrophenol waste : r/chemistry. Reddit. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
